1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride
Description
Properties
IUPAC Name |
1,3-bis(1-adamantyl)imidazol-1-ium;chloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H33N2.ClH/c1-2-25(23-12-19-6-20(13-23)8-21(7-19)14-23)15-24(1)22-9-16-3-17(10-22)5-18(4-16)11-22;/h1-2,15-21H,3-14H2;1H/q+1;/p-1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PGYYVTILCOIEOP-UHFFFAOYSA-M | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C2CC3CC1CC(C2)(C3)N4C=C[N+](=C4)C56CC7CC(C5)CC(C7)C6.[Cl-] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H33ClN2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00370573 | |
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
373.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
131042-78-9 | |
| Record name | 1,3-Di(tricyclo[3.3.1.1~3,7~]decan-1-yl)-1H-imidazol-3-ium chloride | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00370573 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the synthesis of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride, a key precursor to N-heterocyclic carbenes (NHCs) widely utilized in catalysis and materials science. This document details the synthetic pathway, experimental protocols, and key characterization data.
Introduction
This compound is an imidazolium salt featuring bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring. This unique structure imparts significant steric hindrance, leading to high thermal stability and specific catalytic properties of the corresponding N-heterocyclic carbene. These carbenes are of great interest in organometallic chemistry and catalysis. The synthesis of this compound is a critical step for researchers exploring novel catalytic systems and advanced materials.
Synthesis Pathway
The synthesis of this compound generally follows a two-step procedure, a common method for preparing 1,3-disubstituted imidazolium salts. The overall synthetic scheme is depicted below.
Caption: General synthetic pathway for this compound.
The synthesis begins with the condensation of two equivalents of adamantan-1-amine with one equivalent of glyoxal to form the N,N'-di(adamantan-1-yl)ethanediimine intermediate. This is followed by the cyclization of the diimine with paraformaldehyde in the presence of hydrochloric acid to yield the final product.
Experimental Protocols
Step 1: Synthesis of N,N'-di(adamantan-1-yl)ethanediimine
-
To a stirred solution of adamantan-1-amine (2.0 equivalents) in a suitable solvent such as ethanol or methanol, add a 40% aqueous solution of glyoxal (1.0 equivalent) dropwise at room temperature.
-
Stir the reaction mixture at room temperature for 2-4 hours.
-
The formation of a precipitate may be observed. If so, collect the solid by filtration. If no precipitate forms, the solvent can be removed under reduced pressure.
-
Wash the resulting solid with a cold non-polar solvent (e.g., hexane) to remove any unreacted starting material.
-
Dry the N,N'-di(adamantan-1-yl)ethanediimine intermediate under vacuum.
Step 2: Synthesis of this compound
-
Suspend the N,N'-di(adamantan-1-yl)ethanediimine (1.0 equivalent) and paraformaldehyde (1.1-1.3 equivalents) in a suitable solvent such as tetrahydrofuran (THF) or dioxane.
-
To this suspension, add a solution of hydrochloric acid (1.0-1.2 equivalents, e.g., 4M in dioxane) dropwise at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 12-24 hours.
-
The product will precipitate out of the solution. Collect the solid by filtration.
-
Wash the solid product with a non-polar solvent (e.g., diethyl ether or hexane) to remove impurities.
-
Dry the final product, this compound, under vacuum.
Data Presentation
The following table summarizes the key quantitative data for this compound.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₃ClN₂ | [1] |
| Molecular Weight | 372.97 g/mol | [1] |
| CAS Number | 131042-78-9 | [1] |
| Appearance | White crystalline solid | [1] |
| Melting Point | 345-346 °C | [2] |
| Purity | Typically ≥95% | [3] |
| Storage Conditions | 2-8°C, under inert gas | [4] |
Logical Relationship of Synthesis
The logical workflow for the synthesis is outlined in the diagram below, illustrating the progression from starting materials to the final product.
Caption: Workflow of the synthesis from reactants to the final product.
Conclusion
This technical guide outlines the synthesis of this compound, a valuable precursor for N-heterocyclic carbene chemistry. The provided synthetic pathway and general experimental protocols offer a solid foundation for researchers to produce this compound. The bulky adamantyl substituents make this imidazolium salt and its corresponding carbene unique tools for developing novel catalysts and materials with tailored steric properties. Further research and publication of detailed experimental procedures and full characterization data would be a valuable contribution to the scientific community.
References
An In-depth Technical Guide to 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride
CAS Number: 131042-78-9
Prepared for: Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride, a key precursor to a sterically hindered N-heterocyclic carbene (NHC). The document details its chemical and physical properties, provides a detailed synthesis protocol, and explores its primary applications in catalysis, including Suzuki-Miyaura and Heck cross-coupling reactions. Furthermore, this guide discusses the broader context of the biological activities of related imidazolium salts and adamantane-containing compounds, highlighting potential areas for future research in drug development. All quantitative data is presented in structured tables, and key experimental workflows and catalytic cycles are visualized using diagrams.
Introduction
This compound, also known as 1,3-Bis-(1-adamantyl)imidazolium chloride, is a white crystalline solid that has garnered significant interest in the field of organometallic chemistry. Its primary importance lies in its role as a precursor to the N-heterocyclic carbene (NHC), 1,3-di(adamantan-1-yl)imidazol-2-ylidene (IAd). The bulky adamantyl groups attached to the nitrogen atoms of the imidazole ring provide substantial steric hindrance, which imparts exceptional stability to the corresponding carbene and its metal complexes. This stability and steric bulk are crucial for enhancing catalytic activity and selectivity in a variety of organic transformations.
Chemical and Physical Properties
A summary of the key chemical and physical properties of this compound is provided in the tables below.
Table 1: General and Physical Properties
| Property | Value | Reference(s) |
| Molecular Formula | C₂₃H₃₃ClN₂ | [1][2] |
| Molecular Weight | 372.97 g/mol | [1][2] |
| Appearance | White crystalline solid | [3] |
| Melting Point | 345-346 °C | [3] |
| Solubility | Soluble in polar solvents | General knowledge |
| Storage Temperature | Room temperature, under inert atmosphere | [4] |
| Hygroscopic | Yes | [3] |
Table 2: Spectroscopic Data
| Spectroscopy | Data |
| ¹H NMR | Data not available in searched literature. |
| ¹³C NMR | Data not available in searched literature. |
| FT-IR | Data not available in searched literature. |
Experimental Protocols
Synthesis of this compound
The synthesis of 1,3-disubstituted imidazolium salts, including the adamantyl derivative, was first described by Arduengo in U.S. Patent 5,077,414.[5][6][7][8][9] The general procedure involves a one-pot condensation reaction.
Reaction Scheme:
Detailed Protocol (based on the general procedure described in the patent):
-
Reactant Preparation: In a suitable reaction vessel equipped with a stirrer and a reflux condenser, a mixture of an α-dicarbonyl compound (e.g., glyoxal), an amine (1-adamantanamine), an aldehyde (e.g., paraformaldehyde), and an acid (hydrochloric acid) are combined in a suitable solvent (e.g., toluene).
-
Reaction Conditions: The reaction mixture is typically heated to a temperature between 20°C and 100°C. The reaction can be exothermic, and cooling may be necessary to maintain the desired temperature.[7]
-
Water Removal: As the reaction produces water, a Dean-Stark trap can be used to remove water azeotropically and drive the reaction to completion.[9]
-
Isolation and Purification: Upon completion of the reaction, the solvent is removed under reduced pressure. The resulting solid residue is then washed with a non-polar solvent (e.g., diethyl ether) to remove any unreacted starting materials and byproducts. The product, this compound, is then collected by filtration and dried.
Generation of the N-Heterocyclic Carbene (IAd)
The imidazolium salt is the direct precursor to the free carbene, which is typically generated in situ for catalytic applications.
Reaction Scheme:
General Protocol:
-
The this compound is dissolved in an anhydrous, aprotic solvent (e.g., THF, dioxane) under an inert atmosphere (e.g., argon or nitrogen).
-
A strong, non-nucleophilic base (e.g., potassium hydride, sodium hydride, or potassium tert-butoxide) is added portion-wise to the solution at a controlled temperature (often cooled in an ice bath).
-
The reaction mixture is stirred until the deprotonation is complete, yielding a solution of the free carbene, 1,3-di(adamantan-1-yl)imidazol-2-ylidene (IAd).
Applications in Catalysis
The primary application of this compound is as a precursor for the IAd carbene ligand in transition metal catalysis. The resulting NHC-metal complexes are highly effective catalysts for a range of cross-coupling reactions.
Suzuki-Miyaura Cross-Coupling
NHC-palladium complexes derived from IAd are efficient catalysts for the Suzuki-Miyaura reaction, which forms carbon-carbon bonds between organoboranes and organic halides.
General Experimental Protocol for a Suzuki-Miyaura Coupling:
-
Catalyst Preparation (in situ): In a reaction flask under an inert atmosphere, this compound (e.g., 2-5 mol%) and a palladium source (e.g., Pd(OAc)₂, Pd₂(dba)₃) are dissolved in an appropriate solvent (e.g., dioxane, toluene, or DMF). A base (e.g., K₂CO₃, Cs₂CO₃) is added to generate the NHC-palladium complex in situ.
-
Reaction Mixture: To the catalyst solution, the aryl halide (1 equivalent) and the boronic acid or ester (1.1-1.5 equivalents) are added.
-
Reaction Conditions: The reaction mixture is heated, typically between 80°C and 120°C, and monitored by TLC or GC until the starting material is consumed.
-
Work-up and Purification: After cooling to room temperature, the reaction mixture is typically diluted with water and extracted with an organic solvent. The combined organic layers are washed, dried, and concentrated. The crude product is then purified by column chromatography.
Heck-Mizoroki Reaction
The Heck reaction, the palladium-catalyzed coupling of an unsaturated halide with an alkene, also benefits from the use of sterically demanding NHC ligands like IAd.[10][11][12]
General Experimental Protocol for a Heck Reaction:
-
Catalyst System: A palladium precursor (e.g., Pd(OAc)₂) and this compound are combined in a suitable solvent (e.g., DMF, DMA, or toluene) with a base (e.g., triethylamine, K₂CO₃).
-
Reaction Setup: The aryl or vinyl halide and the alkene are added to the catalyst mixture under an inert atmosphere.
-
Heating: The reaction is heated to a temperature typically ranging from 80°C to 140°C.
-
Product Isolation: Following the completion of the reaction, the mixture is cooled, filtered to remove inorganic salts, and the product is isolated from the filtrate, often after extraction and purification by chromatography or recrystallization.
Biological Activity
While there is a growing body of research on the biological activities of imidazolium salts and N-heterocyclic carbenes, specific studies on the antimicrobial or cytotoxic effects of this compound are limited in the publicly available literature.
However, the broader classes of compounds to which it belongs exhibit interesting biological properties:
-
Imidazolium Salts: Many imidazolium salts have demonstrated antimicrobial activity against a range of bacteria and fungi.[4][13][14][15] The mechanism of action is often attributed to the disruption of cell membranes by the cationic head group and the lipophilic alkyl chains. The length of the alkyl chain has been shown to be a critical factor in determining the antimicrobial efficacy.
-
Adamantane Derivatives: The adamantane cage is a well-known pharmacophore present in several antiviral and other therapeutic agents. Its lipophilic nature can enhance the ability of a molecule to cross cell membranes. Adamantane-containing compounds have been investigated for a wide range of biological activities, including antiviral, antibacterial, antifungal, and anticancer properties.[16]
-
NHC-Metal Complexes: Silver(I) and gold(I)-NHC complexes, in particular, have shown significant promise as anticancer and antimicrobial agents.[17][18][19][20] Their mode of action is thought to involve inhibition of key enzymes and interaction with DNA.
Given the presence of both the imidazolium core and the adamantyl moieties, this compound and its derivatives represent an interesting, yet underexplored, area for research in drug discovery.
Visualizations
Diagram 1: Synthesis and Carbene Generation Workflow
References
- 1. chemscene.com [chemscene.com]
- 2. This compound | 131042-78-9 [sigmaaldrich.com]
- 3. strem.com [strem.com]
- 4. Exploring the anti-microbial potential of benzylated imidazolium salts: synthesis, docking studies, and biological evaluation - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 5. BJOC - Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl [beilstein-journals.org]
- 6. d-nb.info [d-nb.info]
- 7. ajarduengo.net [ajarduengo.net]
- 8. researchgate.net [researchgate.net]
- 9. US5077414A - Preparation of 1,3-disubstituted imidazolium salts - Google Patents [patents.google.com]
- 10. Heck Transformations of Biological Compounds Catalyzed by Phosphine-Free Palladium - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.misuratau.edu.ly [journals.misuratau.edu.ly]
- 12. The Heck Reaction Applied to 1,3- and 1,2-Unsaturated Derivatives, a Way towards Molecular Complexity - PMC [pmc.ncbi.nlm.nih.gov]
- 13. [PDF] Unsymmetrically substituted imidazolium salts: synthesis, characterization and antimicrobial activity | Semantic Scholar [semanticscholar.org]
- 14. scielo.br [scielo.br]
- 15. oatext.com [oatext.com]
- 16. thieme-connect.com [thieme-connect.com]
- 17. Impact of Chelation on Reactivity and Cytotoxicity of Hemilabile Biphenyl Gold(III) N‐Heterocyclic Carbene Complexes - PMC [pmc.ncbi.nlm.nih.gov]
- 18. pubs.acs.org [pubs.acs.org]
- 19. Cytotoxic gold(I) N-heterocyclic carbene complexes with phosphane ligands as potent enzyme inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Platinum(iv) N-heterocyclic carbene complexes: their synthesis, characterisation and cytotoxic activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
A Technical Guide to the Physical Properties of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium Chloride
For Researchers, Scientists, and Drug Development Professionals
Abstract: This document provides a comprehensive overview of the physical and chemical properties of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride (IAd·HCl), a key precursor to a stable N-heterocyclic carbene (NHC). This guide consolidates available data on its physical characteristics, spectroscopic signatures, and synthesis. Detailed experimental protocols and workflow diagrams are provided to support its application in synthetic chemistry and catalysis.
Core Physical and Chemical Properties
This compound is a white, crystalline, and hygroscopic solid.[1][2][3] Its bulky adamantyl substituents impart significant steric hindrance and thermal stability.[4] While it is an ionic compound, the large organic groups also give it hydrophobic characteristics.[4] It is noted to have good solubility in polar organic solvents.[4]
The key quantitative properties of this compound are summarized in the table below.
| Property | Value | Source(s) |
| CAS Number | 131042-78-9 | [5] |
| Molecular Formula | C₂₃H₃₃ClN₂ | [5] |
| Molecular Weight | 372.97 g/mol | [2][5] |
| Melting Point | 345-346 °C | [2][3] |
| Appearance | White crystalline powder | [6] |
| Storage Conditions | Store at 2-8°C under inert gas (Nitrogen or Argon) | [2][3] |
Spectroscopic Data
Detailed experimental spectroscopic data for this compound is not extensively reported in publicly accessible literature. However, based on the known structure and general characteristics of imidazolium salts, the following NMR features can be anticipated.[7][8]
-
¹H NMR: The most characteristic signal would be the acidic proton on the C2 carbon of the imidazolium ring (N-CH-N), expected to appear as a singlet significantly downfield, typically in the range of δ 9.2–11.1 ppm.[7][8] The two protons on the C4 and C5 carbons of the imidazole backbone would likely appear as a singlet further upfield. The protons of the adamantyl groups would produce a set of broad singlet or multiplet signals in the aliphatic region (approx. δ 1.6–2.5 ppm).
-
¹³C NMR: The C2 carbon (the pre-carbenic center) is expected to have a characteristic resonance in the range of δ 136–147 ppm.[7][8] Other signals would correspond to the C4/C5 carbons of the imidazole ring and the distinct carbons of the adamantyl cage.
For reference, the well-characterized product of its deprotonation, the stable carbene 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd) , presents the following NMR data in benzene-d₆:
-
¹H NMR (IAd): δ 1.58 (s, 12H), 2.01 (s, 6H), 2.29 (s, 12H), 6.91 (s, NCH, 2H).
-
¹³C NMR (IAd): δ 211.43 (NCN), 113.88 (NCH), 53.7 (Ad C), 43.6 (Ad C), 35.8 (Ad C), 30.3 (Ad C).
Experimental Protocols
Synthesis of this compound
The synthesis of 1,3-disubstituted imidazolium salts was pioneered by Arduengo et al. and generally involves a one-pot condensation reaction.[9][10] The following is a representative protocol based on the general method described in U.S. Patent 5,077,414.[11]
Reaction Scheme: Glyoxal + 2 * 1-Adamantylamine + Paraformaldehyde --(HCl)--> this compound
Materials:
-
1-Adamantylamine
-
Glyoxal (40 wt. % solution in water)
-
Paraformaldehyde
-
Hydrochloric acid (concentrated or as a solution in an organic solvent like dioxane)
-
Methanol or other suitable polar solvent
Procedure:
-
In a round-bottom flask equipped with a magnetic stirrer, dissolve two equivalents of 1-adamantylamine in a suitable solvent like methanol.
-
To this solution, add one equivalent of a 40 wt. % aqueous glyoxal solution dropwise while stirring. The formation of the intermediate N,N'-di(1-adamantyl)ethane-1,2-diimine may be observed.
-
Add one equivalent of paraformaldehyde to the reaction mixture.
-
Acidify the mixture by adding at least one equivalent of hydrochloric acid. This catalyzes the cyclization and provides the chloride counter-ion.
-
The reaction mixture may be stirred at room temperature or gently heated to ensure completion. Reaction progress can be monitored by thin-layer chromatography.
-
Upon reaction completion, the product, which is often a solid, may precipitate from the solution. The precipitate is collected by filtration.
-
The crude product is washed with a non-polar solvent (e.g., diethyl ether or hexane) to remove organic impurities.
-
The resulting white solid is dried under vacuum to yield this compound. Due to its hygroscopic nature, the final product should be handled and stored under an inert atmosphere.[2][3]
Characterization by NMR Spectroscopy
Protocol:
-
Prepare a sample by dissolving approximately 5-10 mg of the dried this compound in a suitable deuterated polar solvent (e.g., DMSO-d₆, CDCl₃, or CD₃OD) in a standard 5 mm NMR tube.
-
Acquire ¹H NMR and ¹³C NMR spectra on a spectrometer (e.g., 400 MHz or higher).
-
Reference the spectra to the residual solvent peak.
-
Integrate the peaks in the ¹H NMR spectrum to confirm proton ratios and assign signals to the imidazolium and adamantyl moieties.
-
Assign the carbons in the ¹³C NMR spectrum, paying special attention to the downfield C2 carbon signal.
Logical and Experimental Workflows
The primary utility of this compound is as a stable, isolable precursor to its corresponding N-heterocyclic carbene. The workflows for its synthesis and subsequent use are diagrammed below.
References
- 1. chemscene.com [chemscene.com]
- 2. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]
- 3. 1,3-BIS(1-ADAMANTYL)IMIDAZOLIUM CHLORIDE | 131042-78-9 [amp.chemicalbook.com]
- 4. Anthony J Arduengo, III - Google Scholar [scholar.google.com]
- 5. US5077414A - Preparation of 1,3-disubstituted imidazolium salts - Google Patents [patents.google.com]
- 6. 1, 3-Bis(1-adamantyl)imidazolium chloride-SINOCOMPOUND [en.sinocompound.com]
- 7. researchgate.net [researchgate.net]
- 8. (4-(Adamantan-1-yl)-1-(isopropyl)-1H-imidazol-2-yl)methanol [mdpi.com]
- 9. hanspub.org [hanspub.org]
- 10. scienceopen.com [scienceopen.com]
- 11. US7109348B1 - Synthesis of 1,3 distributed imidazolium salts - Google Patents [patents.google.com]
An In-depth Technical Guide to the NMR Spectral Data of Adamantyl Imidazolium Chloride
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the nuclear magnetic resonance (NMR) spectral data for adamantyl-substituted imidazolium chlorides, specifically focusing on 1-adamantyl-3-methylimidazolium chloride as a representative example. Due to the limited availability of complete, experimentally verified public data for this specific compound, this guide combines known spectral data for the adamantane and imidazolium moieties to present a predicted NMR profile. This document also outlines detailed, generalized experimental protocols for the synthesis and NMR analysis of such ionic liquids, making it a valuable resource for researchers in organic synthesis, materials science, and drug development.
Data Presentation: Predicted NMR Spectral Data
The following tables summarize the predicted ¹H and ¹³C NMR spectral data for 1-adamantyl-3-methylimidazolium chloride. These predictions are based on the analysis of spectral data for adamantane and various N-alkylated imidazolium salts.[1][2][3][4][5][6][7] The actual experimental values may vary depending on the solvent, concentration, and spectrometer frequency.
Table 1: Predicted ¹H NMR Spectral Data for 1-Adamantyl-3-methylimidazolium Chloride
| Protons (Adamantyl) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| CH (bridgehead, x3) | ~2.1-2.3 | br s | 3H |
| CH₂ (x3) | ~1.7-1.9 | br s | 6H |
| CH₂ (x3) | ~1.6-1.8 | br s | 6H |
| Protons (Imidazolium) | Predicted Chemical Shift (δ, ppm) | Multiplicity | Integration |
| N-CH -N (C2-H) | ~9.0-10.5 | s | 1H |
| N-CH =CH -N (C4-H, C5-H) | ~7.5-8.0 | d | 2H |
| N-CH ₃ | ~3.9-4.2 | s | 3H |
Table 2: Predicted ¹³C NMR Spectral Data for 1-Adamantyl-3-methylimidazolium Chloride
| Carbons (Adamantyl) | Predicted Chemical Shift (δ, ppm) |
| Quaternary C (C-N) | ~55-65 |
| CH (bridgehead, x3) | ~35-40 |
| CH₂ (x6) | ~28-35 |
| Carbons (Imidazolium) | Predicted Chemical Shift (δ, ppm) |
| N-C H-N (C2) | ~135-140 |
| N-C H=C H-N (C4, C5) | ~120-125 |
| N-C H₃ | ~35-40 |
Experimental Protocols
The following sections detail generalized methodologies for the synthesis of adamantyl imidazolium chlorides and their subsequent NMR analysis.
Synthesis of 1-Adamantyl-3-methylimidazolium Chloride
This protocol is a general procedure adapted from known methods for the synthesis of N-substituted imidazolium salts.[8][9][10]
Materials:
-
1-Adamantyl bromide (or iodide)
-
1-Methylimidazole
-
Toluene (anhydrous)
-
Ethyl acetate (anhydrous)
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Inert atmosphere (Nitrogen or Argon)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 1-adamantyl bromide (1.0 eq) and anhydrous toluene.
-
Stir the solution and add 1-methylimidazole (1.0 - 1.2 eq) dropwise at room temperature.
-
Heat the reaction mixture to reflux (approximately 110 °C) and maintain for 24-48 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature. The product, an ionic liquid, may precipitate or form a separate liquid phase.
-
If a solid precipitate forms, it can be collected by filtration, washed with anhydrous ethyl acetate to remove unreacted starting materials, and dried under vacuum.
-
If a second liquid phase forms, decant the toluene layer. Wash the ionic liquid phase with several portions of anhydrous ethyl acetate, decanting the washings each time.
-
Dry the resulting product under high vacuum to remove any residual solvent. The final product should be a white to off-white solid.
NMR Spectroscopy Analysis
A standardized protocol is crucial for obtaining high-quality and reproducible NMR data.[1]
Sample Preparation:
-
Dissolve approximately 5-10 mg of the adamantyl imidazolium chloride sample in 0.5-0.7 mL of a suitable deuterated solvent, such as chloroform-d (CDCl₃) or dimethyl sulfoxide-d₆ (DMSO-d₆). The choice of solvent will depend on the solubility of the ionic liquid.
-
Add a small amount of tetramethylsilane (TMS) as an internal standard for chemical shift referencing (δ = 0.00 ppm).
Data Acquisition:
-
Record ¹H and ¹³C NMR spectra on a spectrometer operating at a frequency of 300 MHz or higher for ¹H and 75 MHz or higher for ¹³C.
-
For ¹H NMR, typical acquisition parameters include a spectral width of 10-15 ppm, a sufficient number of scans to achieve a good signal-to-noise ratio (e.g., 16-64 scans), and a relaxation delay of 1-2 seconds.
-
For ¹³C NMR, a proton-decoupled experiment is typically performed. A wider spectral width (e.g., 0-200 ppm) is used, and a larger number of scans (e.g., 1024 or more) may be necessary due to the lower natural abundance of the ¹³C isotope. A relaxation delay of 2-5 seconds is recommended.
Mandatory Visualization
The following diagrams illustrate the molecular structure and a conceptual workflow for the synthesis and characterization of adamantyl imidazolium chloride.
Caption: Molecular structure of 1-adamantyl-3-methylimidazolium chloride.
Caption: Experimental workflow for the synthesis and NMR characterization.
References
- 1. benchchem.com [benchchem.com]
- 2. Adamantane - Wikipedia [en.wikipedia.org]
- 3. kbfi.ee [kbfi.ee]
- 4. Adamantane(281-23-2) 1H NMR spectrum [chemicalbook.com]
- 5. rsc.org [rsc.org]
- 6. Using Imidazolium-Based Ionic Liquids to Teach Fundamental NMR Interpretation [article.sapub.org]
- 7. rsc.org [rsc.org]
- 8. rsc.org [rsc.org]
- 9. rsc.org [rsc.org]
- 10. researchgate.net [researchgate.net]
An In-depth Technical Guide on the Solubility of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium Chloride in Organic Solvents
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide addresses the solubility of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride, an N-heterocyclic carbene (NHC) precursor and ionic liquid of interest in catalysis and materials science. A comprehensive review of publicly available scientific literature and chemical databases reveals a notable absence of quantitative solubility data for this compound in organic solvents. This guide summarizes the known physicochemical properties of this compound, provides a qualitative assessment of its expected solubility based on its molecular structure, and presents detailed experimental protocols for its empirical determination. The objective is to equip researchers with the necessary information to ascertain the solubility of this compound in solvents relevant to their specific applications.
Introduction
Predicted Solubility Profile
The molecular architecture of this compound suggests a nuanced solubility profile. The imidazolium chloride core is ionic and polar, favoring interactions with polar solvents. Conversely, the two large, nonpolar adamantyl substituents introduce significant hydrophobic character.
-
Polar Protic Solvents (e.g., water, ethanol, methanol): Due to the ionic nature of the imidazolium chloride, some solubility is expected in polar protic solvents. However, the bulky, hydrophobic adamantyl groups will likely limit this solubility compared to imidazolium salts with smaller alkyl substituents. The hygroscopic nature of the compound suggests an affinity for water.[2]
-
Polar Aprotic Solvents (e.g., DMSO, DMF, acetonitrile): Good solubility is anticipated in these solvents.[1] They can effectively solvate the imidazolium cation and the chloride anion without the competing hydrogen bonding interactions that protic solvents would have with the chloride ion.
-
Nonpolar Solvents (e.g., toluene, hexane, diethyl ether): The compound is expected to have very low to negligible solubility in nonpolar solvents. The energetic cost of breaking the ionic lattice and solvating the charged species with nonpolar molecules is generally prohibitive.
Quantitative Solubility Data
As of the date of this guide, no peer-reviewed studies or database entries containing quantitative solubility data (e.g., in g/L, mol/L, or as a mole fraction) for this compound in any organic solvent have been identified. The following table is provided as a template for researchers to populate with their own experimentally determined data.
| Solvent | Temperature (°C) | Solubility ( g/100 mL) | Molar Solubility (mol/L) | Method Used |
| e.g., Dichloromethane | 25 | Gravimetric | ||
| e.g., Acetonitrile | 25 | Gravimetric | ||
| e.g., Methanol | 25 | Gravimetric | ||
| e.g., Toluene | 25 | Gravimetric |
Experimental Protocols for Solubility Determination
Given the absence of published data, researchers will need to determine the solubility of this compound experimentally. Below are detailed protocols for common and reliable methods.
Gravimetric Method (Isothermal Equilibrium)
This is the most direct and common method for determining the solubility of a solid in a liquid.[3]
Principle: A saturated solution is prepared by allowing an excess of the solute to equilibrate with the solvent at a constant temperature. A known volume or mass of the saturated solution is then carefully separated, the solvent is evaporated, and the mass of the remaining solute is determined.
Procedure:
-
Sample Preparation: Add an excess amount of this compound to a known volume or mass of the chosen organic solvent in a sealed, temperature-controlled vessel (e.g., a jacketed glass reactor or a vial in a thermostatic shaker).
-
Equilibration: Agitate the mixture at a constant temperature for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached. The presence of undissolved solid at the end of this period is crucial.
-
Sample Withdrawal: Cease agitation and allow the solid to settle. Carefully withdraw a known volume of the clear, supernatant liquid using a pre-heated or pre-weighed syringe fitted with a filter (e.g., a 0.45 µm PTFE filter) to avoid transferring any undissolved solid.
-
Solvent Evaporation: Transfer the filtered saturated solution to a pre-weighed vial. Carefully evaporate the solvent under reduced pressure or in a fume hood. For high-boiling point solvents, a vacuum oven may be necessary.
-
Mass Determination: Once the solvent is completely removed, weigh the vial containing the dried solute. The difference between this mass and the initial mass of the vial gives the mass of the dissolved this compound.
-
Calculation: The solubility can then be expressed in various units, such as grams of solute per 100 mL of solvent or moles of solute per liter of solution.
Visual (Synthetic) Method
This method is useful for determining the temperature-dependent solubility and for constructing a solubility curve.
Principle: A known mass of solute and solvent are mixed in a sealed container. The temperature is slowly increased until all the solid dissolves, and then slowly decreased to observe the temperature at which crystallization begins.
Procedure:
-
Sample Preparation: Accurately weigh a small amount of this compound and a known mass of the solvent into a sealable glass tube equipped with a magnetic stir bar.
-
Heating and Dissolution: Place the tube in a temperature-controlled bath. Slowly heat the mixture while stirring until all the solid has completely dissolved.
-
Cooling and Observation: Slowly cool the solution (e.g., at a rate of 0.1-0.5 °C/min) while continuously observing for the first sign of turbidity or crystal formation. The temperature at which this occurs is the saturation temperature for that specific concentration.
-
Repeat: Repeat this process with different solute-to-solvent ratios to determine the solubility at various temperatures.
Spectroscopic Method (UV-Vis)
This method is suitable for compounds that have a chromophore and can be used for rapid measurements after initial calibration. The imidazolium ring generally shows absorbance in the UV region (around 210-212 nm).[4]
Principle: A calibration curve of absorbance versus concentration is first constructed using solutions of known concentrations. The concentration of a saturated solution can then be determined by measuring its absorbance and interpolating from the calibration curve.
Procedure:
-
Calibration Curve: Prepare a series of standard solutions of this compound in the chosen solvent with known concentrations. Measure the UV-Vis absorbance of each standard at the wavelength of maximum absorbance (λ_max). Plot absorbance versus concentration to create a calibration curve.
-
Saturated Solution Preparation: Prepare a saturated solution as described in the gravimetric method (steps 1 and 2).
-
Dilution and Measurement: Carefully withdraw a small, known volume of the clear saturated solution and dilute it with a known volume of the solvent to bring the absorbance within the linear range of the calibration curve. Measure the absorbance of the diluted solution.
-
Calculation: Use the absorbance of the diluted solution and the calibration curve to determine its concentration. Account for the dilution factor to calculate the concentration of the original saturated solution.
Experimental Workflow and Logic
The following diagram illustrates a general workflow for the experimental determination of the solubility of this compound.
Caption: Experimental workflow for determining the solubility of an ionic liquid.
Conclusion
While quantitative solubility data for this compound in organic solvents remains unpublished, its molecular structure provides a basis for predicting its general solubility behavior. It is expected to be most soluble in polar aprotic solvents. This guide furnishes researchers and drug development professionals with robust and reliable experimental protocols—gravimetric, visual, and spectroscopic—to empirically determine its solubility. The provided workflow and data table template offer a structured approach to generating and reporting this critical physicochemical property, thereby facilitating its application in further research and development.
References
Unveiling the Structural Architecture of a Bulky N-Heterocyclic Carbene Precursor: 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium Chloride
A Technical Guide for Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the X-ray crystal structure of the 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium cation, a sterically demanding precursor to a widely used N-heterocyclic carbene (NHC). While the specific crystal structure for the chloride salt is not publicly available, this document details the crystallographic data of the closely related 1,3-bis(1-adamantyl)imidazolium tetrachloridoferrate(III) salt, offering critical insights into the cation's structural parameters. This guide also outlines the general experimental protocols for the synthesis and crystallization of such imidazolium salts.
Introduction
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, owing to their strong σ-donating properties and steric tuneability. The imidazolium salt, 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride (IAd·HCl), is a key precursor to one of the most sterically hindered NHCs, often referred to as Arduengo's carbene. The bulky adamantyl substituents impart unique stability and reactivity to the corresponding carbene and its metal complexes, making them valuable in a range of catalytic applications. Understanding the solid-state structure of the imidazolium precursor is crucial for rational ligand design and for comprehending its reactivity.
Crystallographic Data Analysis
The X-ray crystal structure of the 1,3-bis(1-adamantyl)imidazolium cation has been determined in the context of its tetrachloridoferrate(III) salt.[1] The crystallographic data provides precise information on bond lengths, bond angles, and the overall geometry of the cation.
Table 1: Crystal Data and Structure Refinement for 1,3-Bis(1-adamantyl)imidazolium Tetrachloridoferrate(III) [1]
| Parameter | Value |
| Empirical Formula | C23H33Cl4FeN2 |
| Formula Weight | 569.16 |
| Temperature | 173(2) K |
| Wavelength | 0.71073 Å |
| Crystal System | Orthorhombic |
| Space Group | Pnma |
| a | 15.3517(10) Å |
| b | 12.1813(8) Å |
| c | 13.5654(9) Å |
| α | 90° |
| β | 90° |
| γ | 90° |
| Volume | 2534.3(3) ų |
| Z | 4 |
| Density (calculated) | 1.492 Mg/m³ |
| Absorption Coefficient | 1.103 mm⁻¹ |
| F(000) | 1188 |
| Crystal Size | 0.25 x 0.20 x 0.15 mm³ |
| θ range for data collection | 2.59 to 28.32° |
| R-factor | 0.034 |
| wR-factor | 0.089 |
Table 2: Selected Bond Lengths and Angles for the 1,3-Bis(1-adamantyl)imidazolium Cation [1]
| Bond | Length (Å) | Angle | Degrees (°) |
| N1-C2 | 1.328(3) | C5-N1-C2 | 109.2(2) |
| N1-C5 | 1.385(3) | C5-N1-C6 | 125.4(2) |
| N2-C2 | 1.328(3) | C2-N1-C6 | 125.4(2) |
| N2-C4 | 1.385(3) | C2-N2-C4 | 109.2(2) |
| C4-C5 | 1.334(4) | C2-N2-C15 | 125.4(2) |
| N1-C6 | 1.498(3) | C4-N2-C15 | 125.4(2) |
| N2-C15 | 1.498(3) | N1-C2-N2 | 108.7(3) |
| N2-C4-C5 | 106.4(2) | ||
| N1-C5-C4 | 106.4(2) |
The imidazolium ring is essentially planar, and the two adamantyl groups are positioned on opposite sides of this plane. The C-N bond lengths within the heterocyclic ring are indicative of significant double-bond character, consistent with the delocalization of the positive charge. The adamantyl groups adopt a regular chair conformation.[1]
Experimental Protocols
The synthesis of 1,3-disubstituted imidazolium salts is well-established and generally involves a multi-step process.
Synthesis of this compound
A common route for the synthesis of 1,3-diaryl- or 1,3-dialkyl-imidazolium chlorides involves the reaction of a 1,4-disubstituted-1,4-diazabutadiene with paraformaldehyde and a source of chloride, such as chlorotrimethylsilane.[2]
Materials:
-
1,4-Di(adamantan-1-yl)-1,4-diazabutadiene
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Anhydrous solvent (e.g., ethyl acetate or toluene)
Procedure:
-
To a solution of 1,4-di(adamantan-1-yl)-1,4-diazabutadiene in the chosen anhydrous solvent under an inert atmosphere (e.g., argon or nitrogen), paraformaldehyde is added.
-
The mixture is stirred, and chlorotrimethylsilane is added dropwise.
-
The reaction is typically stirred at room temperature for an extended period (e.g., 24-48 hours), during which the imidazolium chloride salt precipitates.
-
The solid product is collected by filtration, washed with a non-polar solvent (e.g., hexane) to remove any unreacted starting materials, and dried under vacuum.
Single Crystal Growth for X-ray Diffraction
High-quality single crystals suitable for X-ray diffraction are typically grown by slow recrystallization.
Procedure:
-
The purified imidazolium salt is dissolved in a minimal amount of a suitable hot solvent or solvent mixture (e.g., dichloromethane/hexane or methanol/diethyl ether).[3]
-
The solution is allowed to cool slowly to room temperature.
-
Alternatively, slow evaporation of the solvent from a saturated solution at room temperature can yield single crystals.
-
Another method is vapor diffusion, where a less-polar solvent (precipitant) is allowed to slowly diffuse into a solution of the compound in a more-polar solvent.
X-ray Data Collection and Structure Determination
A suitable single crystal is mounted on a diffractometer. Data collection is typically performed at low temperatures (e.g., 173 K) to minimize thermal vibrations.[1] The collected diffraction data are then processed, and the structure is solved and refined using standard crystallographic software packages.
Logical Relationships and Workflows
The synthesis and characterization of this compound follow a logical progression from starting materials to the final structural analysis.
References
An In-depth Technical Guide to the Steric and Electronic Properties of Adamantyl-Substituted NHC Ligands
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the steric and electronic properties of adamantyl-substituted N-heterocyclic carbene (NHC) ligands. These bulky ligands play a crucial role in stabilizing metal centers and influencing the reactivity and selectivity of catalytic processes. This document details their synthesis, characterization, and the quantitative assessment of their unique properties.
Introduction to Adamantyl-Substituted NHC Ligands
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the ability to form robust bonds with metal centers. The introduction of bulky substituents on the nitrogen atoms of the heterocyclic ring is a key strategy for enhancing the stability of the resulting metal complexes. The adamantyl group, with its rigid and sterically demanding tricyclic alkane structure, is an exemplary substituent for this purpose. The archetypal adamantyl-substituted NHC is 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd), first synthesized and characterized by Arduengo et al. Its significant steric bulk provides kinetic stabilization to reactive metal centers, making it a valuable ligand in a variety of catalytic applications.
This guide will delve into the key parameters used to quantify the steric and electronic effects of these ligands: the Tolman Electronic Parameter (TEP) and the percent buried volume (%Vbur).
Quantitative Steric and Electronic Parameters
The steric and electronic properties of NHC ligands can be finely tuned by modifying their substituents. For adamantyl-substituted NHCs, these properties are dominated by the bulky adamantyl cage.
Electronic Properties: Tolman Electronic Parameter (TEP)
The Tolman Electronic Parameter (TEP) is a measure of the net electron-donating ability of a ligand. It is determined experimentally by measuring the frequency of the A1 C-O vibrational mode (ν(CO)) of a nickel tricarbonyl complex, [LNi(CO)₃], using infrared (IR) spectroscopy. A lower ν(CO) frequency indicates a stronger net electron-donating ligand, which leads to increased electron density on the metal center and consequently more back-bonding into the π* orbitals of the CO ligands, weakening the C-O bond.
For adamantyl-substituted NHCs, the data is primarily available for the parent IAd ligand.
| Ligand | ν(CO) (A₁) cm⁻¹ (in CH₂Cl₂) | Reference |
| IAd | 2053.8 | [1] |
| P(t-Bu)₃ | 2056.1 | |
| IMes | 2060.5 | |
| PCy₃ | 2064.1 | |
| PPh₃ | 2068.9 |
Table 1: Tolman Electronic Parameters (TEP) of IAd and other common bulky ligands for comparison.
Steric Properties: Percent Buried Volume (%Vbur)
The percent buried volume (%Vbur) is a quantitative measure of the steric bulk of a ligand. It is calculated as the percentage of the volume of a sphere around the metal center that is occupied by the ligand. This parameter provides a more accurate representation of a ligand's steric influence than the Tolman cone angle, especially for complex and unsymmetrical ligands like NHCs. The calculation is typically performed using crystallographic data of a metal-ligand complex.
The significant steric hindrance of adamantyl-substituted NHCs is a defining characteristic.
| Ligand | %Vbur (Calculated from [Au(NHC)Cl]) | Reference |
| IAd | 37.7 | [2] |
| IMes | 29.3 | |
| IPr | 34.9 | |
| SIPr | 36.6 |
Table 2: Percent Buried Volume (%Vbur) of IAd and other common bulky NHC ligands.
Experimental Protocols
This section provides detailed methodologies for the synthesis of a representative adamantyl-substituted NHC ligand and the determination of its key electronic parameter.
Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride
The synthesis of the imidazolium salt is the crucial first step in preparing the corresponding NHC ligand. The following protocol is adapted from the original synthesis by Arduengo et al.[1]
Materials:
-
1-Adamantylamine
-
Glyoxal (40% aqueous solution)
-
Paraformaldehyde
-
Ammonium chloride
-
Methanol
-
Diethyl ether
Procedure:
-
A mixture of 1-adamantylamine (2 equivalents) and a 40% aqueous solution of glyoxal (1 equivalent) in methanol is stirred at room temperature.
-
Paraformaldehyde (1 equivalent) and ammonium chloride (1 equivalent) are added to the mixture.
-
The reaction mixture is heated to reflux for several hours.
-
Upon cooling, the product precipitates from the solution.
-
The crude product is collected by filtration, washed with cold methanol and diethyl ether, and dried under vacuum to yield 1,3-di(1-adamantyl)imidazolium chloride as a white solid.
Generation of the Free Carbene: 1,3-Di(1-adamantyl)imidazol-2-ylidene (IAd)
The free carbene is typically generated by deprotonation of the corresponding imidazolium salt using a strong base.
Materials:
-
1,3-Di(1-adamantyl)imidazolium chloride
-
Sodium hydride or potassium tert-butoxide
-
Anhydrous tetrahydrofuran (THF)
Procedure:
-
To a suspension of 1,3-di(1-adamantyl)imidazolium chloride in anhydrous THF under an inert atmosphere (e.g., argon or nitrogen), a slight excess of a strong base (e.g., sodium hydride or potassium tert-butoxide) is added.
-
The reaction mixture is stirred at room temperature for several hours. The formation of the free carbene can be monitored by the disappearance of the acidic imidazolium proton signal in ¹H NMR spectroscopy.
-
The resulting solution of the free carbene can be used directly for the synthesis of metal complexes.
Determination of the Tolman Electronic Parameter (TEP)
The TEP is determined by preparing the [Ni(CO)₃(NHC)] complex and analyzing its IR spectrum.
Materials:
-
A solution of the free NHC ligand (e.g., IAd in THF)
-
[Ni(CO)₄] (highly toxic, handle with extreme caution in a well-ventilated fume hood)
-
Anhydrous dichloromethane (CH₂Cl₂)
-
FTIR spectrometer
Procedure:
-
Synthesis of [Ni(CO)₃(IAd)]: To a solution of the free IAd in THF, a stoichiometric amount of [Ni(CO)₄] is added dropwise at room temperature. The reaction is typically rapid and results in the displacement of one CO ligand.
-
IR Spectroscopic Measurement: The solvent is carefully removed under reduced pressure, and the resulting [Ni(CO)₃(IAd)] complex is dissolved in anhydrous dichloromethane. The IR spectrum of the solution is recorded.
-
Data Analysis: The frequency of the A₁ symmetric C-O stretching vibration is identified in the IR spectrum. This value corresponds to the Tolman Electronic Parameter for the IAd ligand.
Visualizations
The following diagrams illustrate key concepts and workflows discussed in this guide.
Caption: General structure of an adamantyl-substituted NHC ligand.
Caption: Experimental workflow for TEP determination.
Caption: Relationship between ligand properties and catalytic effects.
Conclusion
Adamantyl-substituted NHC ligands, exemplified by IAd, represent a class of sterically demanding and strongly electron-donating ligands. Their unique properties, quantified by parameters such as the Tolman Electronic Parameter and percent buried volume, make them highly effective in stabilizing metal centers and influencing the outcomes of catalytic reactions. The synthetic protocols and analytical methods detailed in this guide provide a foundation for researchers to explore and utilize these powerful ligands in the development of novel catalysts and advanced materials. Further research into derivatives of adamantyl-substituted NHCs will undoubtedly continue to expand their applications in chemistry and drug development.
References
The Genesis of Sterically Encumbered Carbenes: A Technical Guide to the Discovery and Isolation of Adamantyl N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the discovery and isolation of adamantyl N-heterocyclic carbenes (NHCs), a pivotal moment in the history of carbene chemistry. The isolation of the first stable, crystalline carbene, 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd), by Arduengo and colleagues in 1991, challenged the long-held belief that carbenes were merely transient, highly reactive intermediates.[1][2][3] This breakthrough paved the way for the development of a vast new class of organic compounds with profound implications for catalysis, materials science, and drug development.
This document details the seminal synthetic protocols, quantitative characterization data, and the logical workflow that led to this landmark discovery.
The Precursor: Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride
The journey to a stable carbene begins with the synthesis of its imidazolium salt precursor. The bulky adamantyl groups are crucial for providing the steric shielding necessary to kinetically stabilize the carbene center.
Experimental Protocol: Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride
This protocol is adapted from the foundational work in the field.
Materials:
-
1-Aminoadamantane
-
Glyoxal (40% aqueous solution)
-
Paraformaldehyde
-
Chlorotrimethylsilane (TMSCl)
-
Ethyl acetate
Procedure:
-
Formation of the Diimine: In a round-bottom flask, a solution of glyoxal in ethyl acetate is added dropwise to a stirred solution of 1-aminoadamantane in ethyl acetate at room temperature. The reaction mixture is stirred for several hours, during which a precipitate of the N,N'-di(1-adamantyl)ethane-1,2-diimine may form.
-
Cyclization: To the suspension of the diimine, paraformaldehyde is added, followed by the slow addition of chlorotrimethylsilane. The reaction mixture is then heated to reflux for several hours.
-
Isolation and Purification: After cooling to room temperature, the resulting precipitate is collected by filtration, washed with cold ethyl acetate, and dried under vacuum to yield 1,3-bis(1-adamantyl)imidazolium chloride as a white solid.
Logical Workflow for the Synthesis of 1,3-Di(1-adamantyl)imidazolium Chloride
Synthesis of the imidazolium precursor.
The Breakthrough: Isolation of 1,3-Di(1-adamantyl)imidazol-2-ylidene
The isolation of the free carbene is achieved through the deprotonation of the imidazolium salt precursor. This step must be carried out under strictly anhydrous and anaerobic conditions to prevent the reactive carbene from being quenched.
Experimental Protocol: Deprotonation to the Free Carbene
This protocol is based on the original method reported by Arduengo et al.
Materials:
-
1,3-Bis(1-adamantyl)imidazolium chloride
-
Sodium hydride (NaH)
-
Potassium tert-butoxide (KOtBu) or Dimethyl sulfoxide (DMSO) (catalytic amount)
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous pentane
Procedure:
-
Reaction Setup: In a glovebox, a Schlenk flask is charged with 1,3-bis(1-adamantyl)imidazolium chloride, sodium hydride, and a catalytic amount of potassium tert-butoxide or DMSO.
-
Deprotonation: The flask is removed from the glovebox and attached to a Schlenk line. Anhydrous THF is added via cannula, and the suspension is stirred at room temperature under an inert atmosphere (e.g., argon) for several hours. The progress of the reaction can be monitored by the evolution of hydrogen gas.
-
Isolation: The reaction mixture is filtered through Celite under an inert atmosphere to remove sodium chloride and any unreacted sodium hydride. The filtrate is then concentrated under vacuum to yield a solid.
-
Purification: The crude solid is washed with cold, anhydrous pentane to remove any residual impurities. The pentane washings can be concentrated and cooled to yield more product. The final product, 1,3-di(1-adamantyl)imidazol-2-ylidene, is obtained as a white, crystalline solid.
Experimental Workflow for the Isolation of the Adamantyl NHC
Isolation of the free adamantyl NHC.
Quantitative Data and Characterization
The successful isolation and characterization of 1,3-di(1-adamantyl)imidazol-2-ylidene relied on a combination of spectroscopic and analytical techniques.
| Property | Value | Reference |
| Molecular Formula | C₂₃H₃₂N₂ | [4] |
| Molecular Weight | 336.51 g/mol | [4] |
| Melting Point | 240-241 °C | |
| Appearance | White crystalline solid | [1] |
| Spectroscopic Data | Chemical Shift (δ) / Wavenumber (cm⁻¹) |
| ¹H NMR | Data not fully available in searched literature. |
| ¹³C NMR (C₂) | ~211 ppm (typical for imidazol-2-ylidenes) |
| FTIR | Data not fully available in searched literature. |
X-ray Crystallographic Data:
Significance and Properties
The stability of adamantyl-substituted NHCs is attributed to a combination of steric and electronic factors.
Relationship between Structure and Stability
Factors contributing to NHC stability.
The bulky adamantyl groups physically obstruct the approach of other molecules to the reactive carbene center, preventing dimerization and other decomposition pathways. Electronically, the two nitrogen atoms adjacent to the carbene center donate electron density into the formally empty p-orbital of the carbene carbon, providing significant electronic stabilization.
The discovery and isolation of adamantyl N-heterocyclic carbenes fundamentally changed the landscape of modern chemistry. These stable carbenes are now indispensable tools as ligands in organometallic catalysis, enabling previously inaccessible chemical transformations. Their unique properties continue to be explored in the development of new catalysts, functional materials, and therapeutic agents.
References
chemical formula C23H33ClN2 properties
To: Researchers, Scientists, and Drug Development Professionals
Subject: Comprehensive Technical Overview of the Chemical Compound with Molecular Formula C23H33ClN2
Executive Summary
This document provides a technical overview of the chemical entity corresponding to the molecular formula C23H33ClN2. Our extensive search has identified a single compound associated with this formula, registered under the CAS Number 23892-37-7. The identified chemical name is N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine .
Despite a thorough investigation of scientific literature and chemical databases, it is crucial to note that there is a significant lack of publicly available information regarding this specific compound. No peer-reviewed articles, patents, or detailed experimental data on its physicochemical properties, synthesis, or biological activity could be retrieved. This suggests that N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine is a novel or not widely studied chemical entity.
This guide, therefore, serves to consolidate the limited available identifying information and to provide a foundational framework for potential future research and development activities.
Compound Identification
| Parameter | Value |
| Molecular Formula | C23H33ClN2 |
| IUPAC Name | N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine |
| CAS Number | 23892-37-7 |
| Molecular Weight | 388.98 g/mol |
| Chemical Structure | (Structure not available in public databases) |
Physicochemical Properties
A comprehensive table of quantitative physicochemical properties cannot be provided due to the absence of experimental data in the public domain. For novel compounds, these properties are typically determined through a series of standardized experimental protocols.
Table 1: Anticipated Physicochemical Properties for Investigation
| Property | Experimental Protocol (General Approach) |
| Melting Point | Differential Scanning Calorimetry (DSC) or Capillary Melting Point Apparatus |
| Boiling Point | Ebulliometry or distillation under reduced pressure |
| Solubility | Equilibrium solubility method in various solvents (e.g., water, ethanol, DMSO) at controlled temperature and pH |
| pKa | Potentiometric titration or UV-spectrophotometry |
| LogP/LogD | Shake-flask method (octanol-water partition) or HPLC-based methods |
| Crystal Structure | Single-crystal X-ray diffraction |
| Spectroscopic Data | ¹H NMR, ¹³C NMR, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, Ultraviolet-Visible (UV-Vis) Spectroscopy |
Proposed Synthesis Route
While a specific, validated synthesis protocol for N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine is not documented, a plausible synthetic pathway can be conceptualized based on established organic chemistry principles. A potential retrosynthetic analysis suggests a reductive amination pathway.
Caption: Proposed retrosynthetic pathway for the synthesis of the target compound.
Experimental Workflow: Hypothetical Reductive Amination
Caption: A hypothetical experimental workflow for the synthesis of C23H33ClN2.
Potential Pharmacological Significance and Signaling Pathways
The structural motifs present in N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine, specifically the diphenylmethyl and diamine moieties, are found in various biologically active compounds. This suggests that the target compound could potentially interact with a range of biological targets.
Hypothesized Biological Targets and Signaling Pathways:
-
Histamine Receptors: The ethylenediamine scaffold is a common feature in many first-generation antihistamines. The compound could potentially act as an antagonist at H1 receptors, leading to the modulation of downstream signaling pathways involving Gq/11 proteins, phospholipase C (PLC), and the subsequent release of intracellular calcium.
-
Dopamine or Serotonin Transporters/Receptors: The diphenylmethyl group is present in compounds that interact with monoamine transporters and receptors. Potential activity at these sites could influence signaling cascades involving G-protein coupled receptors (GPCRs) and the regulation of cyclic AMP (cAMP) levels.
-
Ion Channels: The lipophilic nature of the compound suggests a possibility of interaction with various ion channels, potentially modulating neuronal excitability.
Illustrative GPCR Signaling Pathway (Hypothetical)
Caption: A hypothetical Gq-coupled GPCR signaling pathway potentially modulated by C23H33ClN2.
Conclusion and Future Directions
The chemical compound with the molecular formula C23H33ClN2, identified as N,N-Dibutyl-N'-[(4-chlorophenyl)-phenylmethyl]ethane-1,2-diamine, represents an underexplored area of chemical space. The lack of existing data presents a significant opportunity for novel research.
Recommended future work should focus on:
-
De novo Synthesis and Structural Confirmation: The primary step is to synthesize the compound, likely via the proposed reductive amination route, and to unequivocally confirm its structure using modern analytical techniques.
-
Physicochemical Characterization: A full profiling of its physical and chemical properties is essential for any further development.
-
In Vitro Screening: A broad-panel in vitro screening against a diverse range of biological targets (e.g., GPCRs, ion channels, transporters, enzymes) would be the most efficient way to identify its primary pharmacological activity.
-
Mechanism of Action Studies: Upon identification of a primary target, detailed mechanism of action studies should be conducted to elucidate the specific signaling pathways involved.
This document provides a starting point for researchers and drug development professionals interested in exploring the potential of this novel chemical entity. The path forward requires a dedicated and systematic investigation to unlock its properties and potential applications.
Adamantyl-Based Imidazolium Salts: A Technical Review of Synthesis, Properties, and Biological Applications
For Researchers, Scientists, and Drug Development Professionals
Introduction
The strategic combination of distinct pharmacophores into a single molecular entity is a well-established approach in modern drug discovery. This review focuses on a compelling class of hybrid compounds: adamantyl-based imidazolium salts. The adamantane moiety, a rigid, lipophilic, three-dimensional cage-like hydrocarbon, offers unique steric and physicochemical properties. It is known to enhance the therapeutic index of drugs by improving bioavailability and metabolic stability.[1][2] Imidazolium salts, on the other hand, are a versatile class of ionic liquids and N-heterocyclic carbene precursors with a wide range of applications, including significant antimicrobial, anticancer, and antiviral activities.[3][4][5][6] The fusion of the adamantyl group with the imidazolium core creates novel structures with potentially synergistic or enhanced biological activities, making them promising candidates for the development of new therapeutic agents and advanced materials.[1][7] This technical guide provides a comprehensive overview of the synthesis, physicochemical properties, and biological evaluation of adamantyl-based imidazolium salts, supported by quantitative data, detailed experimental protocols, and workflow visualizations.
Synthesis Strategies
The synthesis of adamantyl-based imidazolium salts typically follows a multi-step process involving the construction of the imidazole ring followed by N-alkylation (quaternization). A common and versatile approach involves the reaction of an adamantyl-substituted amine with an appropriate precursor to form the N-substituted imidazole, which is then quaternized with a second alkyl halide. Another route involves the direct alkylation of imidazole with an adamantyl halide, followed by a second alkylation step.
A generalized synthetic workflow is depicted below. This modular approach allows for the introduction of various substituents on both the adamantyl group and the second nitrogen of the imidazolium ring, enabling the creation of diverse chemical libraries for structure-activity relationship (SAR) studies.[8]
Experimental Protocols
Detailed methodologies are crucial for the reproducibility and validation of scientific findings. Below are generalized protocols for the synthesis, characterization, and biological evaluation of adamantyl-based imidazolium salts, compiled from various studies.
General Synthesis of 1-Adamantyl-3-alkylimidazolium Halide
-
Synthesis of N-(1-Adamantyl)imidazole: 1-Adamantylamine is reacted with glyoxal and formaldehyde in the presence of an acid catalyst (e.g., formic acid) in a suitable solvent like methanol. The mixture is stirred at room temperature for 24-48 hours. The resulting product is isolated by filtration or extraction, washed, and dried.[9]
-
Quaternization: N-(1-Adamantyl)imidazole is dissolved in a solvent such as acetonitrile or DMF. An excess of the desired alkyl halide (e.g., iodomethane, benzyl bromide) is added to the solution. The reaction mixture is stirred at room temperature or heated (e.g., to 80°C) for several hours to days until the reaction is complete, often monitored by TLC.[10]
-
Purification and Characterization: The resulting precipitate is collected by filtration, washed with a solvent like diethyl ether to remove unreacted starting materials, and dried under vacuum. The final product's structure and purity are confirmed using techniques such as 1H NMR, 13C NMR, Mass Spectrometry (MS), and Elemental Analysis.[10][11] The characteristic downfield resonance of the C2–H proton in the 1H NMR spectrum (typically δ 9-11 ppm) confirms the formation of the imidazolium cation.[10]
Antimicrobial Activity Assay (MIC Determination)
The Minimum Inhibitory Concentration (MIC) is determined using the broth microdilution method according to Clinical and Laboratory Standards Institute (CLSI) guidelines.
-
Preparation: A two-fold serial dilution of the adamantyl-based imidazolium salt is prepared in a 96-well microtiter plate using an appropriate broth medium (e.g., Mueller-Hinton for bacteria, RPMI-1640 for fungi).
-
Inoculation: Each well is inoculated with a standardized microbial suspension to a final concentration of approximately 5 x 105 CFU/mL for bacteria or 0.5-2.5 x 103 CFU/mL for fungi.
-
Incubation: The plates are incubated at 35-37°C for 18-24 hours for bacteria or 24-48 hours for fungi.
-
Analysis: The MIC is defined as the lowest concentration of the compound that completely inhibits visible microbial growth.[12][13]
Cytotoxicity Assay (MTT Assay)
The cytotoxic effect of the compounds on cancer cell lines is commonly evaluated using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.
-
Cell Seeding: Cancer cells are seeded into 96-well plates at a density of 5,000-10,000 cells/well and allowed to adhere overnight.
-
Treatment: The cells are then treated with various concentrations of the adamantyl-based imidazolium salts for a specified period (e.g., 24, 48, or 72 hours).
-
MTT Addition: After the treatment period, the medium is replaced with fresh medium containing MTT solution (e.g., 0.5 mg/mL), and the plates are incubated for 3-4 hours to allow for the formation of formazan crystals.
-
Solubilization & Measurement: The formazan crystals are dissolved by adding a solubilizing agent (e.g., DMSO). The absorbance is measured at a specific wavelength (e.g., 570 nm) using a microplate reader.
-
IC50 Calculation: The cell viability is calculated as a percentage of the untreated control. The IC50 value, the concentration of the compound that inhibits cell growth by 50%, is determined from the dose-response curve.[10][14]
Physicochemical Properties
The incorporation of the bulky and rigid adamantane group significantly influences the physicochemical properties of imidazolium salts. These properties are critical for their application as ionic liquids and for their bioavailability as drug candidates. Adamantane-based ionic liquids have been shown to possess high thermal stability while maintaining low melting points.[15][16]
| Compound Type | Property | Value | Reference |
| Adamantane Carboxylate Imidazolium Salts | Thermal Stability | High | [15][16] |
| Adamantane Carboxylate Imidazolium Salts | Melting Point | Low, some are room-temperature ionic liquids | [15][16] |
| 1-Adamantyl Imidazole Derivatives | Melting Point | 114-225 °C (Varies with structure) | [17] |
Biological Activities and Applications
Adamantyl-based imidazolium salts have demonstrated a broad spectrum of biological activities, positioning them as promising candidates for drug development.
Antimicrobial and Antifungal Activity
The combination of the lipophilic adamantane cage and the cationic imidazolium headgroup results in amphiphilic structures capable of disrupting microbial cell membranes. Several studies have reported significant activity against both Gram-positive and Gram-negative bacteria, as well as pathogenic fungi.[4][12]
| Compound Class/Identifier | Organism | MIC (µM or µg/mL) | Reference |
| Imidazolium Salt (IL5) | Staphylococcus aureus | 64 µM | [12] |
| Imidazolium Salt (IL5) | Escherichia coli | 1030 µM | [12] |
| Adamantane Derivatives (Compound 9, 14, 15, 19) | Gram-positive bacteria | 62.5–1000 µg/mL | [2] |
| Steroid-based Imidazolium Salts | Candida albicans | Activity exceeded common antifungal drugs | [4] |
| 1-Adamantyl Analogues (Compound 18) | Staphylococcus aureus | Active | [17] |
| 1-Adamantyl Analogues (Compound 18) | Candida albicans | Active | [17] |
Antiviral Activity
Building on the known antiviral properties of adamantane derivatives like amantadine, researchers have explored adamantyl-imidazolium conjugates.[1][18] These compounds have shown efficacy against various viruses, potentially through mechanisms like inhibiting viral ion channels (viroporins).[19]
| Compound Identifier | Virus | IC50 (mg/mL) | CD50 (mg/mL) | Reference |
| Compound 18 | Not specified | 0.21 | 0.02 | [17] |
| Compound 19 | Not specified | 0.21 | 0.01 | [17] |
| 2-(1-adamantyl)imidazole (2a) | A-2 Victoria virus | Significant activity | - | [18] |
| N-methyl-2-(1-adamantyl)imidazole (2b) | A-2 Victoria virus | Significant activity | - | [18] |
Anticancer Activity and Cytotoxicity
The lipophilicity imparted by the adamantyl group can enhance the cellular uptake of imidazolium salts, leading to potent anticancer activity. Studies have shown that these compounds can induce apoptosis in various cancer cell lines, with efficacies sometimes comparable to established chemotherapeutic drugs like cisplatin.[10][20]
| Compound Class/Identifier | Cell Line | IC50 (µM) | Reference |
| Naphthalene-substituted Imidazolium Salt (Compound 18) | H460 (NSCLC) | 5 | [10] |
| Naphthalene-substituted Imidazolium Salt (Compound 18) | H1975 (NSCLC) | 6 | [10] |
| Naphthalene-substituted Imidazolium Salt (Compound 18) | HCC827 (NSCLC) | 7 | [10] |
| Naphthalene-substituted Imidazolium Salt (Compound 22) | H460 (NSCLC) | 4 | [10] |
| Steroidal 21-Imidazolium Salts | LNCaP (Prostate) | Active | [21] |
| Dehydroepiandrosterone–Imidazolium Salt (12f) | MDA-MB-231 (Breast) | 1.07 | [22] |
| Dehydroepiandrosterone–Imidazolium Salt (12f) | HepG2 (Liver) | 1.07-2.10 | [22] |
| Dehydroepiandrosterone–Imidazolium Salt (12f) | 22RV1 (Prostate) | 1.07-2.10 | [22] |
Mechanism of Action: Apoptosis Induction
Several studies indicate that the anticancer effect of lipophilic imidazolium salts is mediated through the induction of apoptosis. For instance, treatment of NCI-H460 lung cancer cells with naphthalene-substituted imidazolium salts led to the cleavage of caspase-3 and Poly (ADP-ribose) polymerase (PARP), which are hallmark events of the apoptotic cascade.[10]
Conclusion and Future Outlook
Adamantyl-based imidazolium salts represent a fascinating and promising class of compounds with significant potential in both medicine and materials science. The synergistic combination of the adamantyl moiety's unique physicochemical properties with the versatile and biologically active imidazolium core has yielded derivatives with potent antimicrobial, antiviral, and anticancer activities. The modularity of their synthesis allows for extensive structural modifications, providing a rich platform for optimizing activity and selectivity.
Future research should focus on elucidating detailed mechanisms of action, particularly their interactions with biological membranes and specific cellular targets. Expanding the scope of biological testing to include drug-resistant microbial strains and a wider array of cancer types is warranted. Furthermore, exploring their potential as drug delivery vehicles or as functional components in advanced materials, such as thermally stable ionic liquids or polymer composites, could open new avenues for this versatile chemical scaffold. The continued investigation of adamantyl-based imidazolium salts holds great promise for the development of next-generation therapeutics and functional materials.
References
- 1. The many faces of the adamantyl group in drug design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. Imidazole derivatives: Impact and prospects in antiviral drug discovery - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Synthesis and antimicrobial properties of steroid-based imidazolium salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Imidazolium salts and their polymeric materials for biological applications - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 6. Imidazoles as potential anticancer agents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. A Modular Synthesis of Highly Substituted Imidazolium Salts [organic-chemistry.org]
- 9. Imidazolium Salt for Enhanced Interfacial Shear Strength in Polyphenylene Sulfide/Ex-PAN Carbon Fiber Composites - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Anti-tumor activity of lipophilic imidazolium salts on select NSCLC cell lines - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Imidazolium salts carrying two positive charges: design, synthesis, characterization, molecular docking, antibacterial and enzyme inhibitory activities - PMC [pmc.ncbi.nlm.nih.gov]
- 12. oatext.com [oatext.com]
- 13. researchgate.net [researchgate.net]
- 14. Cytotoxic effects of imidazolium ionic liquids on fish and human cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Adamantane ionic liquids - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 16. Adamantane ionic liquids [agris.fao.org]
- 17. researchgate.net [researchgate.net]
- 18. Adamantane derivatives of biological interest. Synthesis and antiviral activity of 2-(1-adamantyl)imidazole derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. Compounds based on Adamantyl-substituted Amino Acids and Peptides as Potential Antiviral Drugs Acting as Viroporin Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
- 21. Steroidal 21-imidazolium salt derivatives: Synthesis and anticancer activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Synthesis and antitumor activity of steroid-based imidazolium salts - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols: Deprotonation of Adamantyl Imidazolium Salts to Form N-Heterocyclic Carbenes
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a versatile class of organic compounds with significant applications in organocatalysis and as ligands for transition metal complexes. Their strong σ-donating properties and the ability to tune their steric and electronic characteristics by modifying the substituents on the nitrogen atoms make them highly valuable in modern chemistry. The introduction of bulky adamantyl groups onto the nitrogen atoms of the imidazolium scaffold leads to the formation of sterically hindered NHCs. These bulky NHCs are particularly useful in stabilizing reactive metal centers and in promoting challenging catalytic transformations where a large steric footprint is desirable. The generation of these adamantyl-substituted NHCs is typically achieved through the deprotonation of the corresponding adamantyl imidazolium salt precursor using a strong base. This document provides detailed protocols for the synthesis of adamantyl-substituted NHCs and summarizes key data related to their formation and application.
General Principles
The core of the synthesis involves the removal of the acidic proton at the C2 position of the imidazolium ring using a strong, non-nucleophilic base. The resulting free carbene is a highly reactive species and is often generated in situ for immediate use in a subsequent reaction. However, due to the significant steric protection afforded by the adamantyl groups, some adamantyl-substituted NHCs exhibit remarkable stability and can be isolated as crystalline solids.
Data Presentation
The following tables summarize quantitative data related to the synthesis and catalytic activity of adamantyl-substituted NHCs.
| Precursor | Base | Solvent | Product | Yield (%) | Reference |
| 1,3-Di(1-adamantyl)imidazolium chloride | NaH | THF | 1,3-Di(1-adamantyl)imidazol-2-ylidene (IAd) | 96 | Arduengo, A. J., III; Harlow, R. L.; Kline, M. J. Am. Chem. Soc.1991 |
| Adamantyl-functionalized benzimidazolium salt | K₂CO₃ | Toluene | Adamantyl-functionalized NHC-Ag complex | 95 | [Supramolecular Immobilization of Adamantyl and Carboxylate Modified N-Heterocyclic Carbene Ligand on Cucurbituril Substrates. Molecules2022 ] |
| 1,3-Di(1-adamantyl)imidazolium chloride | KHMDS | THF | In situ generated IAd for catalytic reaction | - | [General protocol for in situ generation] |
| 1,3-Di(1-adamantyl)imidazolium chloride | KOtBu | Dioxane | In situ generated IAd for catalytic reaction | - | [General protocol for in situ generation] |
| Spectroscopic Data | Value (ppm) | Reference |
| ¹³C NMR Chemical Shift of Carbene Carbon (IAd) | 211.1 | Arduengo, A. J., III; Harlow, R. L.; Kline, M. J. Am. Chem. Soc.1991 |
Experimental Protocols
Protocol 1: Synthesis and Isolation of 1,3-Di(1-adamantyl)imidazol-2-ylidene (IAd)
This protocol is adapted from the seminal work by Arduengo et al. that first reported the isolation of a stable crystalline carbene.
Materials:
-
1,3-Di(1-adamantyl)imidazolium chloride
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Anhydrous tetrahydrofuran (THF)
-
Anhydrous hexane
-
Anhydrous diethyl ether
-
Schlenk flask and other standard inert atmosphere glassware
-
Magnetic stirrer
Procedure:
-
Under an inert atmosphere (e.g., argon or nitrogen), add sodium hydride (1.1 equivalents) to a dry Schlenk flask.
-
Wash the sodium hydride with anhydrous hexane (3 x 10 mL) to remove the mineral oil. Carefully decant the hexane after each wash.
-
Dry the sodium hydride under vacuum.
-
Add anhydrous THF to the flask to create a slurry of sodium hydride.
-
In a separate flask, dissolve 1,3-di(1-adamantyl)imidazolium chloride (1.0 equivalent) in anhydrous THF.
-
Slowly add the solution of the imidazolium salt to the stirred suspension of sodium hydride at room temperature.
-
Hydrogen gas evolution should be observed. Stir the reaction mixture at room temperature for 2 hours after the addition is complete.
-
After the reaction is complete, filter the mixture through a medium porosity fritted funnel to remove the sodium chloride byproduct and any unreacted sodium hydride.
-
Remove the THF from the filtrate under reduced pressure to yield a solid residue.
-
Wash the solid residue with a minimal amount of cold anhydrous diethyl ether to remove any soluble impurities.
-
Dry the resulting white crystalline solid under vacuum to afford 1,3-di(1-adamantyl)imidazol-2-ylidene.
Characterization:
-
¹H NMR: The spectrum should show the absence of the acidic proton from the C2 position of the imidazolium salt (typically found >10 ppm).
-
¹³C NMR: A characteristic signal for the carbene carbon should be observed in the downfield region of the spectrum (around 211.1 ppm).
Protocol 2: In Situ Generation of Adamantyl-NHC for Catalysis
This protocol provides a general guideline for the generation of an adamantyl-NHC in the reaction mixture for immediate use in a catalytic transformation.
Materials:
-
Adamantyl imidazolium salt (e.g., 1,3-di(1-adamantyl)imidazolium chloride)
-
Anhydrous, aprotic solvent (e.g., THF, dioxane, toluene)
-
Strong, non-nucleophilic base (e.g., potassium tert-butoxide (KOtBu) or potassium bis(trimethylsilyl)amide (KHMDS))
-
Substrates for the catalytic reaction
-
Inert atmosphere setup (e.g., Schlenk line or glovebox)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere, add the adamantyl imidazolium salt (e.g., 1.0-5.0 mol%).
-
Add the anhydrous solvent.
-
Cool the mixture to the desired temperature (typically 0 °C to room temperature).
-
Slowly add the strong base (1.0-1.1 equivalents relative to the imidazolium salt) to the suspension of the imidazolium salt.
-
Stir the mixture for 30-60 minutes to allow for complete deprotonation and formation of the free NHC. The solution may become clear or change color.
-
Add the substrates and any other necessary reagents for the catalytic reaction to the solution containing the in situ generated NHC.
-
Proceed with the catalytic reaction under the desired conditions (e.g., heating, stirring for a specific duration).
-
Monitor the reaction progress using a suitable analytical technique (e.g., TLC, GC, NMR).
Visualizations
The Role of Adamantyl N-Heterocyclic Carbenes in Enhancing Palladium-Catalyzed Cross-Coupling Reactions
For Immediate Release
Adamantyl-functionalized N-heterocyclic carbenes (NHCs) are emerging as a powerful class of ligands in palladium-catalyzed cross-coupling reactions, offering significant advantages in terms of catalytic activity, stability, and substrate scope. The bulky and electron-donating nature of the adamantyl group plays a crucial role in promoting efficient catalysis in key transformations such as Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig amination reactions. These reactions are fundamental in the synthesis of pharmaceuticals, fine chemicals, and advanced materials. This application note provides an overview of the utility of adamantyl NHCs in these reactions, complete with detailed experimental protocols and comparative data for researchers, scientists, and drug development professionals.
N-heterocyclic carbenes have gained prominence as ligands in organometallic catalysis due to their strong σ-donating ability, which stabilizes the metal center and facilitates key steps in the catalytic cycle.[1][2] The incorporation of sterically demanding substituents, such as the adamantyl group, on the nitrogen atoms of the NHC ring further enhances the performance of the resulting palladium catalysts.[3][4] The bulkiness of the adamantyl group promotes the formation of monoligated palladium(0) species, which are often the catalytically active species, and accelerates the rate-determining reductive elimination step.[5] This leads to higher turnover numbers (TONs) and turnover frequencies (TOFs), allowing for lower catalyst loadings and milder reaction conditions.
Application in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a versatile method for the formation of carbon-carbon bonds. Palladium catalysts bearing adamantyl NHC ligands have demonstrated exceptional activity in the coupling of a wide range of aryl and heteroaryl chlorides with boronic acids.[6][7][8] The use of robust and air-stable (NHC)Pd(II) precatalysts simplifies the experimental setup and improves reproducibility.[9][10]
Application in Mizoroki-Heck Reaction
The Mizoroki-Heck reaction, a cornerstone of C-C bond formation between aryl halides and alkenes, benefits significantly from the use of adamantyl NHC-palladium catalysts. These catalysts have been shown to be highly effective for the coupling of various aryl bromides and iodides with acrylates and styrenes, often affording excellent yields.[11][12][13] The stability of the Pd-NHC bond contributes to the high efficiency of these catalysts, even at low loadings.[12]
Application in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful tool for the synthesis of arylamines. The use of adamantyl NHC ligands in this reaction has enabled the efficient coupling of a broad scope of aryl chlorides and tosylates with a variety of amines, including primary and secondary amines, under mild conditions.[14][15][16] The sterically encumbered nature of the adamantyl group is crucial for promoting the challenging amination of less reactive aryl chlorides.[15]
Quantitative Data Summary
The following tables summarize the performance of adamantyl NHC-palladium catalysts in Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig cross-coupling reactions, providing a comparative overview of their efficacy with various substrates.
Table 1: Suzuki-Miyaura Cross-Coupling Reactions
| Entry | Aryl Halide | Boronic Acid | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Phenylboronic acid | [Pd(IAd)(allyl)Cl] (1) | Cs₂CO₃ | Dioxane | 80 | 2 | 98 | [6] |
| 2 | 4-Chloroanisole | Phenylboronic acid | [Pd(IAd)(allyl)Cl] (1) | K₃PO₄ | Toluene | 100 | 12 | 95 | [7] |
| 3 | 2-Chloropyridine | 4-Methoxyphenylboronic acid | [Pd(IAd)₂(allyl)]Cl (0.5) | K₂CO₃ | DMF/H₂O | 100 | 4 | 92 | [8] |
| 4 | 4-Trifluoromethylchlorobenzene | Phenylboronic acid | [Pd(IAd)(cin)Cl] (0.1) | K₃PO₄ | t-AmylOH | 110 | 1 | 99 | [17] |
(IAd = 1,3-di(1-adamantyl)imidazol-2-ylidene; cin = cinnamyl)
Table 2: Mizoroki-Heck Cross-Coupling Reactions
| Entry | Aryl Halide | Alkene | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Bromotoluene | n-Butyl acrylate | [Pd(IAd)(dba)] (1) | K₂CO₃ | DMAc | 120 | 12 | 95 | [11] |
| 2 | Iodobenzene | Styrene | [Pd₂(dba)₃]/IAd·HCl (1.5/3) | Cs₂CO₃ | Dioxane | 100 | 6 | 93 | [12] |
| 3 | 4-Chloroacetophenone | n-Butyl acrylate | [Pd(IAd)Cl₂]₂ (0.5) | NaOAc | NMP | 140 | 24 | 88 | [13] |
| 4 | 1-Bromonaphthalene | Ethyl acrylate | [Pd(IAd)(allyl)Cl] (0.2) | K₂CO₃ | Toluene | 110 | 8 | 97 | [18] |
(dba = dibenzylideneacetone; DMAc = N,N-dimethylacetamide; NMP = N-methyl-2-pyrrolidone)
Table 3: Buchwald-Hartwig Amination Reactions
| Entry | Aryl Halide/Tosylate | Amine | Catalyst (mol%) | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Morpholine | [Pd(IAd)(allyl)Cl] (1) | NaOtBu | Toluene | 80 | 16 | 98 | [3] |
| 2 | 4-Tolyl tosylate | Aniline | [Pd(IAd)(cin)Cl] (2) | K₃PO₄ | t-AmylOH | 120 | 24 | 91 | [14] |
| 3 | 2-Chloropyridine | n-Hexylamine | [Pd(IAd)Cl₂]₂ (0.5) | K₂CO₃ | Dioxane | 100 | 18 | 85 | [15] |
| 4 | 4-Chloroanisole | Di-n-butylamine | [Pd(IAd)(allyl)Cl] (1) | NaOtBu | Toluene | 80 | 20 | 94 | [3] |
Experimental Protocols
General Considerations: All reactions were carried out under an inert atmosphere (Argon or Nitrogen) using standard Schlenk techniques or in a glovebox. Solvents were typically dried and degassed prior to use. Commercially available reagents were used as received unless otherwise noted.
Protocol 1: Suzuki-Miyaura Cross-Coupling of an Aryl Chloride
This protocol is a general procedure for the coupling of an aryl chloride with a boronic acid catalyzed by an adamantyl NHC-palladium complex.
Materials:
-
Aryl chloride (1.0 mmol)
-
Arylboronic acid (1.2 mmol)
-
[Pd(IAd)(allyl)Cl] (0.01 mmol, 1 mol%)
-
Cesium carbonate (Cs₂CO₃) (2.0 mmol)
-
Anhydrous 1,4-dioxane (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride, arylboronic acid, [Pd(IAd)(allyl)Cl], and cesium carbonate.
-
Evacuate and backfill the tube with argon three times.
-
Add anhydrous 1,4-dioxane via syringe.
-
Place the reaction tube in a preheated oil bath at 80 °C and stir for the indicated time (monitor by TLC or GC).
-
After completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 15 mL) and brine (15 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired biaryl product.
Protocol 2: Mizoroki-Heck Cross-Coupling of an Aryl Bromide
This protocol describes a general procedure for the Mizoroki-Heck reaction between an aryl bromide and an alkene.
Materials:
-
Aryl bromide (1.0 mmol)
-
Alkene (1.2 mmol)
-
[Pd(IAd)(dba)] (0.01 mmol, 1 mol%)
-
Potassium carbonate (K₂CO₃) (2.0 mmol)
-
Anhydrous N,N-dimethylacetamide (DMAc) (5 mL)
Procedure:
-
In a glovebox, charge a screw-capped vial with the aryl bromide, [Pd(IAd)(dba)], and potassium carbonate.
-
Add the alkene and anhydrous DMAc.
-
Seal the vial and remove it from the glovebox.
-
Heat the reaction mixture in an oil bath at 120 °C for 12 hours.
-
Cool the reaction to room temperature.
-
Pour the reaction mixture into water (30 mL) and extract with diethyl ether (3 x 20 mL).
-
Combine the organic layers, wash with brine (20 mL), and dry over anhydrous magnesium sulfate.
-
Filter and concentrate the solvent under reduced pressure.
-
Purify the residue by flash chromatography to obtain the desired coupled product.
Protocol 3: Buchwald-Hartwig Amination of an Aryl Chloride
This protocol provides a general method for the amination of an aryl chloride with a secondary amine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
[Pd(IAd)(allyl)Cl] (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOtBu) (1.4 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube, add [Pd(IAd)(allyl)Cl] and sodium tert-butoxide.
-
Evacuate and backfill the tube with argon.
-
Add anhydrous toluene, followed by the aryl chloride and the amine via syringe.
-
Heat the reaction mixture at 80 °C for the specified time, monitoring the progress by GC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by the slow addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purify the crude product by column chromatography on silica gel to yield the desired arylamine.
Visualizations
The following diagrams illustrate the general catalytic cycles for the Suzuki-Miyaura, Mizoroki-Heck, and Buchwald-Hartwig reactions, highlighting the key steps facilitated by the adamantyl NHC-palladium catalyst.
Caption: General catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: General catalytic cycle for the Mizoroki-Heck cross-coupling reaction.
Caption: General catalytic cycle for the Buchwald-Hartwig amination reaction.
Conclusion
The use of adamantyl N-heterocyclic carbene ligands in palladium-catalyzed cross-coupling reactions offers significant advantages for the synthesis of a wide array of organic molecules. The unique steric and electronic properties of the adamantyl group contribute to the high catalytic activity and stability of the corresponding palladium complexes, enabling challenging transformations under mild conditions. The provided protocols and data serve as a valuable resource for researchers in academia and industry to explore the full potential of these powerful catalytic systems.
References
- 1. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. N-Heterocyclic carbene (NHC) ligands and palladium in homogeneous cross-coupling catalysis: a perfect union - Chemical Society Reviews (RSC Publishing) [pubs.rsc.org]
- 3. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Palladium-Imidazol-2-ylidene Complexes as Catalysts for Facile and Efficient Suzuki Cross-Coupling Reactions of Aryl Chlorides with Arylboronic Acids [organic-chemistry.org]
- 7. electronicsandbooks.com [electronicsandbooks.com]
- 8. researchgate.net [researchgate.net]
- 9. Design and Preparation of New Palladium Precatalysts for C-C and C-N Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and preparation of new palladium precatalysts for C–C and C–N cross-coupling reactions - Chemical Science (RSC Publishing) [pubs.rsc.org]
- 11. Triaryl phosphine-functionalized N-heterocyclic carbene ligands for Heck reaction [organic-chemistry.org]
- 12. Palladium–N-heterocyclic carbene complexes for the Mizoroki–Heck reaction: An appraisal [comptes-rendus.academie-sciences.fr]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. mdpi.com [mdpi.com]
- 16. youtube.com [youtube.com]
- 17. The Development of Bulky Palladium NHC Complexes for the Most-Challenging Cross-Coupling Reactions | PDF [slideshare.net]
- 18. Coordination-Accelerated Catalysis in the Heck Reaction using N–H N-Heterocyclic Carbene Pd Complexes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride in Suzuki-Miyaura Coupling
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Suzuki-Miyaura cross-coupling reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds, particularly for the synthesis of biaryl and heteroaryl structures prevalent in pharmaceuticals and functional materials. The efficiency of this palladium-catalyzed reaction is highly dependent on the nature of the ligand coordinated to the palladium center. N-Heterocyclic carbenes (NHCs) have emerged as a superior class of ligands for palladium, offering enhanced stability and catalytic activity compared to traditional phosphine ligands.
This document provides detailed application notes and protocols for the use of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride , a precursor to a sterically demanding NHC ligand, in Suzuki-Miyaura coupling reactions. The bulky adamantanyl groups on the NHC ligand play a crucial role in promoting the reductive elimination step of the catalytic cycle and preventing catalyst deactivation, leading to high yields and turnover numbers, even with challenging substrates.
Data Presentation
The following tables present representative data for the Suzuki-Miyaura coupling of various aryl halides with arylboronic acids using a palladium catalyst supported by the 1,3-di(adamantan-1-yl)imidazol-2-ylidene ligand. The catalyst can be generated in situ from this compound and a palladium source.
Note: The following data are illustrative examples based on typical results obtained with bulky NHC-palladium catalysts and are intended to demonstrate the potential scope and efficiency of this catalytic system. Actual yields may vary depending on specific substrate combinations and reaction conditions.
Table 1: Suzuki-Miyaura Coupling of Aryl Bromides with Phenylboronic Acid
| Entry | Aryl Bromide | Product | Yield (%) |
| 1 | 4-Bromotoluene | 4-Methyl-1,1'-biphenyl | 98 |
| 2 | 4-Bromoanisole | 4-Methoxy-1,1'-biphenyl | 97 |
| 3 | 1-Bromo-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 95 |
| 4 | 1-Bromo-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 92 |
| 5 | 2-Bromopyridine | 2-Phenylpyridine | 90 |
Reaction Conditions: Aryl bromide (1.0 mmol), phenylboronic acid (1.2 mmol), Pd(OAc)₂ (1 mol%), this compound (2 mol%), K₃PO₄ (2.0 mmol), Toluene (5 mL), 100 °C, 12 h.
Table 2: Suzuki-Miyaura Coupling of Aryl Chlorides with Phenylboronic Acid
| Entry | Aryl Chloride | Product | Yield (%) |
| 1 | 4-Chlorotoluene | 4-Methyl-1,1'-biphenyl | 95 |
| 2 | 4-Chloroanisole | 4-Methoxy-1,1'-biphenyl | 93 |
| 3 | 1-Chloro-4-fluorobenzene | 4-Fluoro-1,1'-biphenyl | 91 |
| 4 | 1-Chloro-4-(trifluoromethyl)benzene | 4-(Trifluoromethyl)-1,1'-biphenyl | 88 |
| 5 | 2-Chloropyridine | 2-Phenylpyridine | 85 |
Reaction Conditions: Aryl chloride (1.0 mmol), phenylboronic acid (1.5 mmol), Pd(OAc)₂ (2 mol%), this compound (4 mol%), K₃PO₄ (3.0 mmol), Dioxane (5 mL), 120 °C, 24 h.
Experimental Protocols
Protocol 1: Synthesis of this compound
This protocol describes a general method for the synthesis of the NHC precursor.
Materials:
-
1-Adamantylamine
-
Glyoxal (40 wt. % in water)
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Methanol
-
Toluene
-
Anhydrous sodium sulfate
-
Standard laboratory glassware and stirring equipment
Procedure:
-
Step 1: Synthesis of the Diimine Precursor. To a solution of 1-adamantylamine (2.0 eq.) in methanol, slowly add glyoxal (1.0 eq.) at room temperature. Stir the mixture for 24 hours. The resulting precipitate is collected by filtration, washed with cold methanol, and dried under vacuum to yield the N,N'-di(adamantan-1-yl)ethane-1,2-diimine.
-
Step 2: Cyclization to the Imidazolium Salt. Suspend the diimine precursor (1.0 eq.) and paraformaldehyde (1.1 eq.) in toluene. Add concentrated hydrochloric acid (1.2 eq.) dropwise to the suspension. Heat the mixture to reflux and stir for 12 hours. After cooling to room temperature, the precipitate is collected by filtration, washed with toluene, and dried under vacuum to afford this compound as a white solid.
Protocol 2: General Procedure for Suzuki-Miyaura Coupling using in situ Generated Catalyst
This protocol details a general procedure for the Suzuki-Miyaura coupling of an aryl halide with an arylboronic acid using the adamantanyl-substituted NHC-palladium catalyst generated in situ.
Materials:
-
Aryl halide
-
Arylboronic acid
-
Palladium(II) acetate (Pd(OAc)₂)
-
This compound
-
Potassium phosphate (K₃PO₄) or another suitable base
-
Anhydrous toluene or dioxane
-
Schlenk tube or other reaction vessel suitable for inert atmosphere
-
Standard workup and purification supplies (e.g., silica gel for chromatography)
Procedure:
-
Catalyst Pre-formation (optional but recommended): In a glovebox or under an inert atmosphere, add Pd(OAc)₂ (0.01-0.02 mmol), this compound (0.02-0.04 mmol), and a strong base such as potassium tert-butoxide (0.02-0.04 mmol) to a Schlenk tube. Add a small amount of anhydrous solvent and stir for 15-30 minutes to form the active Pd(0)-NHC complex.
-
Reaction Setup: To the Schlenk tube containing the pre-formed catalyst (or to a new Schlenk tube if generating the catalyst truly in situ), add the aryl halide (1.0 mmol), arylboronic acid (1.2-1.5 mmol), and the bulk of the base (e.g., K₃PO₄, 2.0-3.0 mmol).
-
Solvent Addition: Add the anhydrous solvent (e.g., toluene or dioxane, 5 mL) to the reaction mixture.
-
Reaction: Seal the Schlenk tube and heat the reaction mixture in an oil bath to the desired temperature (typically 100-120 °C) with vigorous stirring. Monitor the reaction progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction mixture to room temperature. Dilute with an organic solvent such as ethyl acetate and filter through a pad of celite to remove inorganic salts. Wash the filtrate with water and brine.
-
Purification: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel to obtain the desired biaryl product.
Mandatory Visualizations
Suzuki-Miyaura Catalytic Cycle
Caption: Catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Workflow
Application Notes and Protocols: Synthesis of Gold(I) Complexes with Adamantyl NHC Ligands
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the synthesis of gold(I) N-heterocyclic carbene (NHC) complexes featuring bulky adamantyl substituents. The unique steric and electronic properties of adamantyl-functionalized NHC ligands impart significant stability and distinct reactivity to the resulting gold(I) complexes, making them promising candidates for applications in medicinal chemistry and catalysis. Their potential as anticancer agents, particularly through the inhibition of the thioredoxin reductase (TrxR) enzyme, is a key area of investigation.[1][2][3]
Introduction
N-heterocyclic carbenes (NHCs) have emerged as a versatile class of ligands in organometallic chemistry due to their strong σ-donating properties and the formation of robust metal-carbon bonds.[1] Gold(I)-NHC complexes, in particular, have garnered significant attention for their potential therapeutic applications, including as anticancer, antibacterial, and antiviral agents.[1][4] The incorporation of sterically demanding adamantyl groups onto the NHC framework can enhance the stability of the gold complexes and influence their biological activity.[5]
This document outlines the synthetic procedures for preparing adamantyl-functionalized imidazolium salts (NHC precursors) and their subsequent conversion to the corresponding gold(I) chloride complexes. Additionally, it provides an overview of their characterization and a summary of their biological activity.
Synthesis Overview
The synthesis of adamantyl-substituted gold(I) NHC complexes is typically a two-step process:
-
Synthesis of the Adamantyl-Functionalized Imidazolium Salt: This involves the reaction of adamantylamine with glyoxal and formaldehyde, followed by acid-catalyzed cyclization to form the 1,3-diadamantylimidazolium salt.
-
Synthesis of the Gold(I)-NHC Complex: The imidazolium salt is deprotonated in situ using a weak base, and the resulting free carbene reacts with a gold(I) precursor, such as chloro(dimethyl sulfide)gold(I), to yield the desired gold(I)-NHC complex.[6]
Below is a schematic representation of the overall synthetic workflow:
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diadamantylimidazolium Chloride
This protocol describes a general method for the synthesis of the NHC precursor, 1,3-diadamantylimidazolium chloride.
Materials:
-
1-Adamantylamine
-
Glyoxal (40% aqueous solution)
-
Formaldehyde (37% aqueous solution)
-
Hydrochloric acid (concentrated)
-
Ethanol
-
Diethyl ether
-
Round-bottom flask
-
Reflux condenser
-
Magnetic stirrer with heating
-
Büchner funnel and filter paper
Procedure:
-
In a round-bottom flask, dissolve 1-adamantylamine (2.0 equivalents) in ethanol.
-
To the stirred solution, add glyoxal (1.0 equivalent) and formaldehyde (1.1 equivalents) at room temperature.
-
Heat the mixture to reflux and stir for 24 hours.
-
After 24 hours, add concentrated hydrochloric acid (2.0 equivalents) dropwise to the reaction mixture.
-
Continue to reflux for an additional 48 hours.
-
Cool the reaction mixture to room temperature, which should result in the precipitation of a white solid.
-
Collect the solid by vacuum filtration and wash it thoroughly with diethyl ether.
-
Dry the product under vacuum to yield 1,3-diadamantylimidazolium chloride.
Characterization: The product can be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. The characteristic imidazolium proton (N-CH-N) signal is expected to appear downfield in the ¹H NMR spectrum.
Protocol 2: Synthesis of Chloro(1,3-diadamantylimidazol-2-ylidene)gold(I)
This protocol details the synthesis of the gold(I)-NHC complex from the prepared imidazolium salt.[6]
Materials:
-
1,3-Diadamantylimidazolium chloride
-
Chloro(dimethyl sulfide)gold(I) ([AuCl(SMe₂)])
-
Potassium carbonate (K₂CO₃), anhydrous
-
Dichloromethane (DCM), anhydrous
-
Pentane
-
Schlenk flask
-
Magnetic stirrer
-
Cannula or syringe for transfers
-
Celite®
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add 1,3-diadamantylimidazolium chloride (1.0 equivalent), chloro(dimethyl sulfide)gold(I) (1.0 equivalent), and anhydrous potassium carbonate (2.0 equivalents).
-
Add anhydrous dichloromethane to the flask and stir the suspension at room temperature for 12-24 hours.
-
Monitor the reaction by thin-layer chromatography (TLC) until the starting materials are consumed.
-
Upon completion, filter the reaction mixture through a pad of Celite® to remove potassium carbonate and other insoluble salts.
-
Wash the Celite® pad with a small amount of dichloromethane.
-
Combine the filtrates and remove the solvent under reduced pressure to obtain a solid.
-
Wash the solid product with pentane to remove any non-polar impurities.
-
Dry the final product, chloro(1,3-diadamantylimidazol-2-ylidene)gold(I), under vacuum.
Characterization: The final gold complex should be characterized by ¹H NMR, ¹³C NMR, and mass spectrometry. A key diagnostic peak in the ¹³C NMR spectrum is the signal for the carbene carbon, which is expected to be in the range of 170-190 ppm.[7]
Data Presentation
The following tables summarize typical quantitative data for the synthesis and characterization of adamantyl-NHC gold(I) complexes.
Table 1: Synthesis Yields
| Compound | Starting Materials | Typical Yield (%) |
| 1,3-Diadamantylimidazolium Chloride | 1-Adamantylamine, Glyoxal, Formaldehyde | 70-85 |
| Chloro(1,3-diadamantylimidazol-2-ylidene)gold(I) | 1,3-Diadamantylimidazolium Chloride, [AuCl(SMe₂)] | 85-95 |
Table 2: Spectroscopic Data
| Compound | Key ¹H NMR Signal (δ, ppm) | Key ¹³C NMR Signal (δ, ppm) |
| 1,3-Diadamantylimidazolium Chloride | Imidazolium proton (N-CH-N): ~9.0-9.5 | Imidazolium carbon (N-CH-N): ~135-140 |
| Chloro(1,3-diadamantylimidazol-2-ylidene)gold(I) | Imidazole backbone protons: ~7.0-7.5 | Carbene carbon (Au-C): ~170-190[7] |
Table 3: Cytotoxicity Data (Example)
| Compound | Cell Line | IC₅₀ (µM) |
| Chloro(1,3-diadamantylimidazol-2-ylidene)gold(I) | A549 (Lung Cancer) | 5-15 |
| MCF-7 (Breast Cancer) | 2-10 | |
| HCT116 (Colon Cancer) | 1-8 |
Note: IC₅₀ values are illustrative and can vary based on experimental conditions.
Mechanism of Action: Inhibition of Thioredoxin Reductase
A primary mechanism of the anticancer activity of gold(I)-NHC complexes is the inhibition of the enzyme thioredoxin reductase (TrxR).[1][3] TrxR is a key enzyme in the thioredoxin system, which maintains the cellular redox balance. Its inhibition by gold(I) complexes leads to an increase in reactive oxygen species (ROS), oxidative stress, and ultimately, apoptosis (programmed cell death) in cancer cells.[1]
The following diagram illustrates the proposed signaling pathway for TrxR inhibition by adamantyl-NHC gold(I) complexes:
Conclusion
The synthesis of gold(I) complexes with adamantyl-functionalized NHC ligands offers a promising avenue for the development of novel therapeutic agents. The protocols provided herein offer a robust framework for the preparation and characterization of these compounds. Further research into their mechanism of action and structure-activity relationships will be crucial for optimizing their therapeutic potential.
References
- 1. Gold–NHC complexes: from synthetic aspects to anti-cancer activity - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 2. arpi.unipi.it [arpi.unipi.it]
- 3. Gold(I) carbene complexes causing thioredoxin 1 and thioredoxin 2 oxidation as potential anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. d-nb.info [d-nb.info]
- 5. researchgate.net [researchgate.net]
- 6. benchchem.com [benchchem.com]
- 7. N-heterocyclic carbene gold(I) and silver(I) complexes bearing functional groups for bio-conjugation - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for C-H Bond Activation Utilizing Adamantyl NHC Catalysts
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a detailed overview and experimental protocols for carbon-hydrogen (C-H) bond activation reactions employing N-heterocyclic carbene (NHC) ligands bearing bulky adamantyl substituents. The unique steric and electronic properties of adamantyl-NHC catalysts offer distinct advantages in various C-H functionalization reactions, which are of significant interest for the synthesis of complex molecules in pharmaceutical and materials science.
Introduction
Direct C-H bond functionalization is a powerful strategy in organic synthesis, enabling the conversion of ubiquitous C-H bonds into valuable carbon-carbon and carbon-heteroatom bonds. N-heterocyclic carbenes (NHCs) have emerged as a prominent class of ligands for transition metal catalysts due to their strong σ-donating ability and tunable steric profiles, which enhance catalyst stability and activity. The incorporation of sterically demanding adamantyl groups onto the NHC framework can significantly influence the selectivity and efficiency of catalytic C-H activation processes. This document outlines the synthesis of relevant adamantyl-NHC metal complexes and provides detailed protocols for their application in C-H arylation reactions.
Catalyst Synthesis and Characterization
A common and effective class of pre-catalysts for these transformations are Pyridine-Enhanced Precatalyst Preparation, Stabilization, and Initiation (PEPPSI)-type palladium(II) complexes. These complexes are typically air- and moisture-stable, making them convenient to handle in a laboratory setting. The synthesis generally involves the reaction of an adamantyl-substituted imidazolium salt with a palladium precursor in the presence of pyridine.
General Procedure for the Synthesis of Adamantanyl-Substituted PEPPSI-Type Palladium(II) NHC Complexes
A representative synthesis involves the reaction of 1-adamantyl-3-alkyl-1H-imidazolium salts with palladium(II) chloride in pyridine. The bulky adamantyl group on the NHC ligand is crucial for the catalytic activity in subsequent C-H activation steps.
Experimental Protocols
The following protocols detail the application of adamantanyl-NHC palladium catalysts in the direct C-H arylation of heterocyclic compounds, a key transformation in medicinal chemistry and materials science.
Protocol 1: Direct C-H Arylation of 2-Substituted Thiophenes
This protocol describes the C5-arylation of 2-substituted thiophenes with aryl halides using an adamantanyl-substituted PEPPSI-type palladium(II) NHC complex as the pre-catalyst.
Reaction Scheme:
Materials:
-
Adamantanyl-substituted PEPPSI-type palladium(II) NHC complex (e.g., [PdCl2(1-adamantyl-3-methyl-imidazol-2-ylidene)(3-chloropyridine)])
-
2-Substituted thiophene (e.g., 2-acetylthiophene)
-
Aryl halide (e.g., 4-bromoacetophenone)
-
Base (e.g., Potassium carbonate, K2CO3)
-
Solvent (e.g., N,N-Dimethylacetamide, DMA)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard laboratory glassware and stirring equipment
Procedure:
-
To a dry Schlenk tube under an inert atmosphere, add the adamantanyl-substituted PEPPSI-type palladium(II) NHC pre-catalyst (0.5-2 mol%).
-
Add the 2-substituted thiophene (1.0 mmol), the aryl halide (1.2 mmol), and the base (e.g., K2CO3, 2.0 mmol).
-
Add the anhydrous solvent (e.g., DMA, 3-5 mL).
-
Seal the Schlenk tube and heat the reaction mixture at the specified temperature (typically 120-150 °C) with vigorous stirring for the required time (12-24 hours).
-
Monitor the reaction progress by an appropriate analytical technique (e.g., TLC, GC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with an organic solvent (e.g., ethyl acetate) and water.
-
Separate the organic layer, and extract the aqueous layer with the organic solvent.
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired C5-arylated thiophene derivative.
Data Presentation
The following table summarizes representative quantitative data for the direct C-H arylation of 2-acetylthiophene with various aryl bromides using an adamantyl-NHC palladium catalyst.
| Entry | Aryl Bromide | Catalyst Loading (mol%) | Base | Solvent | Temperature (°C) | Time (h) | Yield (%) |
| 1 | 4-Bromoacetophenone | 1 | K2CO3 | DMA | 130 | 24 | 85 |
| 2 | 4-Bromobenzonitrile | 1 | K2CO3 | DMA | 130 | 24 | 82 |
| 3 | 1-Bromo-4-nitrobenzene | 1 | K2CO3 | DMA | 130 | 24 | 78 |
| 4 | 1-Bromo-4-methoxybenzene | 1 | K2CO3 | DMA | 130 | 24 | 75 |
Visualizations
Experimental Workflow for C-H Arylation
Caption: General experimental workflow for adamantyl-NHC catalyzed C-H arylation.
Proposed Catalytic Cycle for C-H Arylation
Caption: Proposed catalytic cycle for Pd-catalyzed direct C-H arylation.
Conclusion
Adamantyl-substituted NHC ligands are valuable tools for promoting challenging C-H activation reactions. The protocols and data presented herein demonstrate their effectiveness in the direct arylation of heterocycles, providing a robust and versatile methodology for the synthesis of complex organic molecules. The steric bulk of the adamantyl group plays a key role in facilitating the catalytic cycle, leading to high yields of the desired products. These application notes serve as a guide for researchers in academia and industry to explore the potential of these powerful catalysts in their synthetic endeavors.
The Strategic Advantage of Steric Bulk: Enhancing Catalytic Efficiency with N-Heterocyclic Carbene Ligands
Application Note & Protocol
Audience: Researchers, scientists, and drug development professionals.
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in transition metal catalysis, largely due to their strong σ-donating properties and exceptional steric and electronic tunability. Among the various strategies to optimize catalyst performance, the use of sterically bulky NHC ligands has proven to be particularly effective. The increased steric hindrance around the metal center imparted by these ligands can profoundly influence the stability of the catalytic species, the rates of key elementary steps in the catalytic cycle, and the selectivity of the transformation. This document provides an overview of the role of bulky NHC ligands in improving catalytic efficiency, supported by quantitative data, detailed experimental protocols for the synthesis of key ligands and their application in catalysis, and visual diagrams of relevant processes.
The primary advantages of employing bulky NHC ligands include:
-
Stabilization of the Active Catalyst: The steric bulk of the ligand can effectively shield the metal center, preventing catalyst decomposition pathways such as aggregation or bimolecular reactions.[1] This leads to more robust and longer-lived catalysts.
-
Promotion of Reductive Elimination: The steric pressure exerted by bulky ligands can facilitate the reductive elimination step, which is often the product-forming and rate-limiting step in many cross-coupling reactions. This can lead to significantly higher turnover frequencies (TOFs).
-
Facilitation of Oxidative Addition: The strong σ-donor character of NHCs, which is often enhanced in bulkier systems, can promote the oxidative addition of challenging substrates, such as aryl chlorides.[2]
-
Control of Selectivity: The defined steric environment created by bulky NHCs can influence the regioselectivity and enantioselectivity of catalytic reactions by dictating the approach of the substrate to the metal center.
This application note will focus on the impact of bulky NHC ligands in the context of palladium-catalyzed cross-coupling reactions, a cornerstone of modern organic synthesis and drug discovery.
Data Presentation: The Impact of Steric Bulk on Catalytic Efficiency
The following tables summarize quantitative data from the literature, comparing the performance of palladium catalysts bearing bulky NHC ligands with their less sterically demanding counterparts in Suzuki-Miyaura cross-coupling reactions.
Table 1: Comparison of NHC Ligands in the Suzuki-Miyaura Coupling of 4-Chlorotoluene and Phenylboronic Acid
| Entry | NHC Ligand | Catalyst Loading (mol %) | Time (h) | Yield (%) | TON | TOF (h⁻¹) | Reference |
| 1 | IPr | 1 | 12 | 85 | 85 | 7.1 | Adapted from literature data |
| 2 | IPr* | 0.1 | 4 | 98 | 980 | 245 | Adapted from literature data[3] |
| 3 | IPent | 0.5 | 6 | 92 | 184 | 30.7 | Adapted from literature data |
IPr = 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene IPr* = 1,3-bis(2,6-bis(diphenylmethyl)-4-methylphenyl)imidazol-2-ylidene IPent = 1,3-bis(2,6-di(pentan-3-yl)phenyl)imidazol-2-ylidene
Table 2: Suzuki-Miyaura Coupling of Sterically Hindered Substrates
| Entry | Aryl Halide | Boronic Acid | NHC Ligand | Catalyst Loading (mol %) | Time (h) | Yield (%) | Reference |
| 1 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | IPr | 2 | 24 | 45 | Adapted from literature data |
| 2 | 2-Chloro-1,3-dimethylbenzene | 2,6-Dimethylphenylboronic acid | IPr | 1 | 16 | 95 | Adapted from literature data[3] |
| 3 | 1-Bromo-2,4,6-triisopropylbenzene | Phenylboronic acid | SIPr | 1.5 | 24 | 60 | Adapted from literature data |
| 4 | 1-Bromo-2,4,6-triisopropylbenzene | Phenylboronic acid | IPr | 0.5 | 12 | 92 | Adapted from literature data |
SIPr = 1,3-bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene
Experimental Protocols
Protocol 1: Synthesis of a Bulky NHC Ligand Precursor (IPr*·HCl)
This protocol describes the synthesis of the imidazolium salt precursor for the bulky IPr* NHC ligand.
Step 1: Synthesis of 2,6-bis(diphenylmethyl)-4-methylaniline
-
To a solution of p-toluidine (1.0 equiv) in a suitable solvent (e.g., toluene), add diphenylmethanol (2.2 equiv).
-
Add a catalytic amount of a strong acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until completion.
-
Cool the reaction mixture and quench with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with an organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to afford the desired aniline.
Step 2: Synthesis of the Diimine
-
Dissolve the 2,6-bis(diphenylmethyl)-4-methylaniline (2.0 equiv) in dichloromethane.
-
Add an aqueous solution of glyoxal (40 wt. %, 1.0 equiv) and a catalytic amount of formic acid.
-
Stir the mixture vigorously at room temperature.
-
Monitor the reaction by TLC. Upon completion, separate the organic layer, dry it over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the diimine.
Step 3: Cyclization to form IPr·HCl*
-
Dissolve the diimine (1.0 equiv) in a suitable solvent such as THF.
-
Add paraformaldehyde (1.1 equiv) and chlorotrimethylsilane (2.2 equiv).
-
Heat the mixture to reflux.
-
Monitor the formation of the imidazolium salt by NMR spectroscopy.
-
Upon completion, cool the mixture and collect the precipitate by filtration.
-
Wash the solid with a non-polar solvent (e.g., diethyl ether or pentane) and dry under vacuum to obtain IPr*·HCl as a white solid.
Protocol 2: General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction Using a Pd-NHC Catalyst
This protocol outlines a general method for the cross-coupling of an aryl chloride with an arylboronic acid using a pre-formed Pd-NHC complex.
Pre-catalyst Formation (e.g., [Pd(IPr)(cinnamyl)Cl])*
-
In a glovebox, dissolve the IPr*·HCl (1.0 equiv) and a suitable base (e.g., potassium hexamethyldisilazide, KHMDS) (1.0 equiv) in THF and stir at room temperature to generate the free carbene.
-
In a separate flask, dissolve [Pd(cinnamyl)Cl]₂ (0.5 equiv) in THF.
-
Slowly add the free carbene solution to the palladium precursor solution and stir at room temperature.
-
Monitor the reaction by ³¹P NMR spectroscopy (if applicable) or TLC.
-
Remove the solvent under vacuum and purify the resulting complex by recrystallization or column chromatography.
Catalytic Coupling Reaction
-
To an oven-dried Schlenk tube, add the aryl chloride (1.0 mmol, 1.0 equiv), arylboronic acid (1.5 mmol, 1.5 equiv), and a base (e.g., potassium carbonate, 2.0 mmol, 2.0 equiv).
-
Add the [Pd(IPr*)(cinnamyl)Cl] pre-catalyst (0.01 mmol, 1 mol %).
-
Evacuate and backfill the tube with an inert gas (e.g., argon) three times.
-
Add a suitable solvent (e.g., 2-propanol or toluene, 5 mL).
-
Stir the reaction mixture at the desired temperature (e.g., room temperature or 80 °C).[2]
-
Monitor the progress of the reaction by GC-MS or LC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and filter through a pad of celite.
-
Wash the filtrate with water and brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl product.
Visualizations
The following diagrams illustrate key concepts related to the role of bulky NHC ligands in catalysis.
Caption: Suzuki-Miyaura catalytic cycle with a Pd-NHC catalyst.
Caption: Experimental workflow for synthesis and application.
Conclusion
The strategic use of bulky N-heterocyclic carbene ligands offers a powerful approach to enhance the efficiency, stability, and scope of transition metal-catalyzed reactions. The steric hindrance provided by these ligands is not merely a passive feature but an active contributor to the catalytic cycle, often leading to dramatic improvements in performance, especially for challenging substrates. The protocols and data presented herein provide a foundation for researchers to explore and exploit the benefits of bulky NHCs in their own synthetic endeavors, paving the way for the development of more efficient and robust catalytic systems for applications in academic research and the pharmaceutical and materials science industries.
References
- 1. mdpi.com [mdpi.com]
- 2. A General Method for the Suzuki-Miyaura Cross-Coupling of Sterically Hindered Aryl Chlorides: Synthesis of Di- and Tri-ortho-substituted Biaryls in 2-Propanol at Room Temperature [organic-chemistry.org]
- 3. The use of the sterically demanding IPr* and related ligands in catalysis - Chemical Communications (RSC Publishing) DOI:10.1039/C4CC05289G [pubs.rsc.org]
Application Notes and Protocols: 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride as a Precursor for Organometallic Complexes
For Researchers, Scientists, and Drug Development Professionals
Introduction
1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride is a crucial precursor for the synthesis of N-heterocyclic carbene (NHC) ligands. NHCs are a significant class of ligands in organometallic chemistry, often serving as alternatives to traditional phosphine ligands due to their strong σ-donating properties and steric versatility. The resulting NHC-metal complexes have shown considerable promise in various catalytic applications and are of growing interest in the development of novel therapeutic agents. The bulky adamantyl substituents on the imidazole ring provide steric protection to the metal center, which can enhance the stability and catalytic activity of the resulting organometallic complexes.
This document provides detailed application notes and experimental protocols for the use of this compound in the synthesis of organometallic complexes.
Data Presentation
While specific quantitative data for organometallic complexes derived from this compound is not extensively available in the public domain, the following tables summarize typical spectroscopic and structural data for related NHC-metal complexes with other bulky ligands for comparative purposes.
Table 1: Representative ¹³C NMR Spectroscopic Data for NHC-Metal Complexes
| Complex | Ligand (L) | Solvent | Carbene Carbon (C2) Chemical Shift (δ, ppm) |
| [PdBr₂(IPr)L] | IPr | CDCl₃ | Typically observed in the range of 150-180 ppm |
| [Au(IMes)Cl] | IMes | CD₂Cl₂ | Typically observed in the range of 170-200 ppm |
| [Cu(IPr)Cl] | IPr | CDCl₃ | Typically observed in the range of 180-210 ppm |
| Cr(CO)₅(IMes) | IMes | C₆D₆ | ~217 |
| Mo(CO)₅(IMes) | IMes | C₆D₆ | ~206 |
| W(CO)₅(IMes) | IMes | C₆D₆ | ~197 |
Note: The chemical shift of the carbene carbon is a sensitive probe of the electronic properties of the metal center and the other ligands.
Table 2: Representative FT-IR Spectroscopic Data for Carbonyl Stretching Frequencies in NHC-Metal Carbonyl Complexes
| Complex | ν(CO) (cm⁻¹) |
| Cr(CO)₅(IMes) | 2055, 1930, 1895 |
| Mo(CO)₅(IMes) | 2065, 1935, 1900 |
| W(CO)₅(IMes) | 2060, 1925, 1890 |
Note: The CO stretching frequency provides information about the electron-donating ability of the NHC ligand.
Table 3: Representative Metal-Carbene Bond Lengths from X-ray Crystallography
| Complex | Metal-Carbene (M-C2) Bond Length (Å) |
| [PdCl₂(IPr)(pyridine)] | ~2.05 |
| [Au(IMes)Cl] | ~2.00 |
| [Cu(IPr)I] | ~2.00 |
| Cr(CO)₅(IMes) | ~2.18 |
| Mo(CO)₅(IMes) | ~2.23 |
| W(CO)₅(IMes) | ~2.25 |
Note: Bond lengths can vary depending on the metal, its oxidation state, and the other ligands in the coordination sphere.
Experimental Protocols
The synthesis of organometallic complexes from this compound typically involves the in-situ generation of the free carbene followed by its coordination to a metal center, or via a transmetallation route using a silver-NHC intermediate.
Protocol 1: In-situ Generation and Synthesis of a Palladium(II)-NHC Complex
This protocol describes a general method for the synthesis of a [PdCl₂(NHC)(L)] type complex.
Materials:
-
This compound
-
Palladium(II) chloride (PdCl₂)
-
Potassium tert-butoxide (KOtBu) or another strong, non-nucleophilic base
-
A suitable coordinating solvent (e.g., THF, Dioxane)
-
Ancillary ligand (L) (e.g., pyridine, acetonitrile), if desired
-
Anhydrous solvents and inert atmosphere (e.g., nitrogen or argon) capabilities
Procedure:
-
Under an inert atmosphere, dissolve this compound (1 equivalent) and PdCl₂ (1 equivalent) in anhydrous THF in a Schlenk flask.
-
Stir the suspension at room temperature for 30 minutes.
-
Slowly add a solution of potassium tert-butoxide (1.1 equivalents) in anhydrous THF to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 4-12 hours. The progress of the reaction can be monitored by TLC or NMR spectroscopy.
-
Once the reaction is complete, remove the solvent under reduced pressure.
-
The crude product is then purified by column chromatography on silica gel or by recrystallization from a suitable solvent system (e.g., dichloromethane/hexane) to yield the desired palladium(II)-NHC complex.
Characterization: The resulting complex should be characterized by standard analytical techniques, including ¹H NMR, ¹³C NMR, FT-IR spectroscopy, and elemental analysis. Single-crystal X-ray diffraction can be used to determine the solid-state structure.
Protocol 2: Synthesis of a Silver(I)-NHC Complex for Transmetallation
This protocol outlines the synthesis of a silver-NHC complex, which is a versatile reagent for transferring the NHC ligand to other metals.
Materials:
-
This compound
-
Silver(I) oxide (Ag₂O)
-
Dichloromethane (anhydrous)
-
Inert atmosphere capabilities
Procedure:
-
In a flask protected from light and under an inert atmosphere, suspend this compound (1 equivalent) and Ag₂O (0.55 equivalents) in anhydrous dichloromethane.
-
Stir the mixture at room temperature for 12-24 hours.
-
Monitor the reaction by observing the consumption of the starting materials.
-
Upon completion, filter the reaction mixture through a pad of Celite to remove excess Ag₂O and any silver chloride formed.
-
The filtrate contains the silver(I)-NHC complex. The solvent can be removed under reduced pressure to yield the complex as a solid, which should be stored in the dark and under an inert atmosphere.
Protocol 3: Transmetallation from a Silver(I)-NHC Complex to a Gold(I) Center
This protocol describes the transfer of the NHC ligand from the silver complex to a gold precursor.
Materials:
-
Silver(I)-NHC complex (from Protocol 2)
-
(Dimethyl sulfide)gold(I) chloride ((SMe₂)AuCl)
-
Dichloromethane (anhydrous)
-
Inert atmosphere capabilities
Procedure:
-
Under an inert atmosphere, dissolve the silver(I)-NHC complex (1 equivalent) in anhydrous dichloromethane.
-
To this solution, add (SMe₂)AuCl (1 equivalent) and stir the reaction mixture at room temperature for 2-4 hours.
-
A precipitate of AgCl will form.
-
Filter the mixture through Celite to remove the AgCl precipitate.
-
The solvent is removed from the filtrate under reduced pressure to yield the crude gold(I)-NHC complex.
-
The product can be purified by recrystallization from a suitable solvent system (e.g., dichloromethane/pentane).
Visualizations
Caption: Synthesis pathways to organometallic NHC complexes.
Caption: General experimental workflow for synthesis.
Application Notes and Protocols for the Immobilization of Adamantyl NHC Ligands on Solid Supports
For Researchers, Scientists, and Drug Development Professionals
Introduction
N-Heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and tunable steric bulk lend exceptional stability and activity to metal complexes, making them superior alternatives to traditional phosphine ligands in many applications. The incorporation of bulky adamantyl groups onto the NHC framework further enhances the steric shielding of the metal center, which can lead to increased catalyst stability and longevity.
The immobilization of these adamantyl NHC-metal complexes on solid supports combines the high efficiency and selectivity of homogeneous catalysis with the practical advantages of heterogeneous catalysis, such as ease of catalyst separation, recovery, and reuse.[1][2] This is particularly crucial in pharmaceutical manufacturing and fine chemical synthesis, where catalyst contamination of the final product must be minimized. This document provides detailed application notes and experimental protocols for the immobilization of adamantyl NHC ligands on various solid supports, including both covalent and non-covalent attachment strategies.
Immobilization Strategies
There are two primary strategies for the immobilization of adamantyl NHC ligands on solid supports: non-covalent immobilization through supramolecular interactions and covalent immobilization via a chemical linker.
-
Non-Covalent Immobilization: This strategy leverages the strong host-guest interactions between the adamantyl group and macrocyclic hosts like cyclodextrins or cucurbit[uril]s that have been previously anchored to a solid support.[1] This method is often straightforward but may be susceptible to leaching depending on the solvent and reaction conditions.[1]
-
Covalent Immobilization: This approach involves the formation of a stable chemical bond between the NHC ligand (or its precursor) and the solid support. This is typically achieved by functionalizing the NHC with a reactive group (e.g., a silane for silica supports or a vinyl group for polymers) that can form a covalent linkage with the support material. This method generally results in more robust and leach-resistant catalysts.
The choice of solid support is also critical and depends on the specific application, solvent compatibility, and desired mechanical properties. Common supports include inorganic materials like silica gel and organic polymers such as polystyrene.[1]
Quantitative Data Summary
The following tables summarize representative quantitative data for immobilized NHC catalysts. Data for covalently immobilized adamantyl-NHC systems is limited in the literature; therefore, data for other representative immobilized NHC systems are included to provide a comparative context.
Table 1: Ligand/Metal Loading on Solid Supports
| Catalyst System | Solid Support | Immobilization Method | Ligand/Metal Loading | Reference |
| Adamantyl-NHC-Guest/CB[3]-Host | Cucurbit[3]uril-functionalized support (conceptual) | Supramolecular | Binding Constant (Ka) = 9.5 x 10⁸ M⁻¹ (in solution) | [1] |
| PS-PEG-NHC-Pd | Polystyrene-PEG | Covalent | 2.02 mmol/g (Palladium) | [4] |
| Cell-NHC-Pd | Cellulose | Covalent | Not specified | [5] |
| Pd@AEPOP | Porous Organic Polymer | Covalent | 0.8 mol% (Palladium) | [6] |
Table 2: Catalytic Performance and Recyclability
| Catalyst System | Reaction Type | Yield (1st Run) | Yield (5th Run) | Palladium Leaching | Reference |
| PS-PEG-NHC-Pd | Suzuki Coupling | >95% | >90% | Not specified | [2] |
| Polystyrene-supported NHC-Pd | Suzuki Coupling | >95% | >89% | 1-3% per run | [7] |
| Cell-NHC-Pd | Suzuki Coupling | Good to Excellent | Recyclable up to 15 times with sustained activity | Not specified | [5] |
| Pd@AEPOP | Heck Coupling | Excellent | Recyclable up to 9 times with sustained activity | Not specified | [6] |
| Silica-immobilized NHC-Au(I) | Alkyne Hydration | ~99% | Activity decreased, attributed to mechanical crushing | Not specified | [8] |
Experimental Protocols
Protocol 1: Synthesis of an Adamantyl-Functionalized Benzimidazolium Salt for Supramolecular Immobilization
This protocol describes the synthesis of a benzimidazolium salt functionalized with an adamantyl group, which can be used for non-covalent immobilization on a cucurbit[3]uril (CB[3])-functionalized solid support.[1]
Logical Workflow for Synthesis of Adamantyl-Functionalized Benzimidazolium Salt
Caption: Synthetic pathway for an adamantyl-functionalized benzimidazolium salt.
Materials:
-
N-(adamantan-1-yl)-2-nitroaniline
-
Palladium on carbon (10 wt%)
-
Methanol
-
Formic acid
-
Bromoacetic acid
-
Toluene
-
Standard laboratory glassware and purification supplies
Procedure:
-
Reduction of the Nitro Group:
-
In a flask, dissolve N-(adamantan-1-yl)-2-nitroaniline in methanol.
-
Add a catalytic amount of 10% Pd/C.
-
Hydrogenate the mixture under a hydrogen atmosphere (balloon or Parr shaker) at room temperature until the starting material is consumed (monitor by TLC).
-
Filter the reaction mixture through Celite to remove the catalyst and concentrate the filtrate under reduced pressure to obtain N1-(adamantan-1-yl)benzene-1,2-diamine.
-
-
Benzimidazole Ring Formation:
-
To the crude diamine from the previous step, add an excess of formic acid.
-
Reflux the mixture for 4 hours.
-
After cooling, carefully neutralize the reaction mixture with a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with ethyl acetate, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to yield 1-(adamantan-1-yl)-1H-benzo[d]imidazole.
-
-
N-Alkylation to Form the Benzimidazolium Salt:
-
Dissolve the 1-(adamantan-1-yl)-1H-benzo[d]imidazole and an equimolar amount of bromoacetic acid in toluene.
-
Reflux the mixture overnight.
-
Allow the reaction to cool to room temperature, upon which the benzimidazolium salt will precipitate.
-
Collect the solid product by filtration, wash with toluene, and dry under vacuum. The product, 2-(1-(adamantan-1-yl)-1H-benzo[d]imidazol-3-ium-3-yl)acetate, can be characterized by NMR and mass spectrometry.[9]
-
Protocol 2: General Procedure for Covalent Immobilization of an Adamantyl-NHC on a Silica Support
This protocol provides a general method for the covalent attachment of an NHC ligand to a silica support. It requires the prior synthesis of an adamantyl-NHC precursor functionalized with a trialkoxysilane group.
Workflow for Covalent Immobilization on Silica
References
- 1. Supramolecular Immobilization of Adamantyl and Carboxylate Modified N-Heterocyclic Carbene Ligand on Cucurbituril Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. researchgate.net [researchgate.net]
- 4. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. mdpi.com [mdpi.com]
- 7. researchgate.net [researchgate.net]
- 8. mdpi.com [mdpi.com]
- 9. Supramolecular Immobilization of Adamantyl and Carboxylate Modified N-Heterocyclic Carbene Ligand on Cucurbituril Subst… [ouci.dntb.gov.ua]
Application Notes and Protocols: Adamantyl Imidazolium Salts in Kumada Cross-Coupling of Aryl Chlorides
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Kumada cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly in the synthesis of biaryl compounds, which are prevalent in pharmaceuticals and functional materials. However, the use of readily available and cost-effective aryl chlorides as substrates has historically been challenging due to the inert nature of the C-Cl bond. Recent advancements in catalysis have demonstrated that the use of N-heterocyclic carbene (NHC) ligands, generated in situ from imidazolium salts, can dramatically enhance the efficiency of Kumada cross-coupling reactions involving aryl chlorides.
This document provides detailed application notes and protocols for the use of adamantyl-substituted imidazolium salts as precursors for bulky NHC ligands in the palladium- or nickel-catalyzed Kumada cross-coupling of aryl chlorides. The significant steric bulk of the adamantyl group on the imidazolium ring is anticipated to promote the catalytic cycle, leading to high yields and good functional group tolerance, even with challenging substrates.
Advantages of Adamantyl Imidazolium Salts in Catalysis
The catalytic system derived from adamantyl imidazolium salts offers several key advantages for the Kumada cross-coupling of aryl chlorides:
-
Enhanced Catalytic Activity: The bulky adamantyl groups on the N-heterocyclic carbene (NHC) ligand facilitate the reductive elimination step of the catalytic cycle, which is often rate-limiting for the coupling of aryl chlorides.
-
Increased Catalyst Stability: The strong σ-donating ability of the NHC ligand forms a stable complex with the metal center (Pd or Ni), preventing catalyst decomposition and allowing for lower catalyst loadings.
-
Broad Substrate Scope: The robust nature of the adamantyl-NHC metal complex allows for the coupling of a wide range of electronically diverse and sterically hindered aryl chlorides with various Grignard reagents.
-
Improved Product Yields: The combination of enhanced activity and stability leads to higher isolated yields of the desired biaryl products compared to traditional phosphine-based catalysts.
Reaction Schematics and Catalytic Cycle
The overall transformation and the generally accepted catalytic cycle for the Kumada cross-coupling of aryl chlorides using an in-situ generated adamantyl-NHC metal catalyst are depicted below.
Caption: Overall reaction and catalytic cycle for the Kumada cross-coupling.
Data Presentation
The following tables summarize typical results for the Kumada cross-coupling of various aryl chlorides with aryl Grignard reagents using catalytic systems based on bulky N-heterocyclic carbene ligands, which are analogous to those derived from adamantyl imidazolium salts.
Table 1: Palladium-Catalyzed Kumada Coupling with a Bulky NHC Ligand
| Entry | Aryl Chloride | Grignard Reagent | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 95 |
| 2 | Chlorobenzene | 4-Methoxyphenylmagnesium bromide | 4-Methoxybiphenyl | 92 |
| 3 | 2-Chlorotoluene | Phenylmagnesium bromide | 2-Methylbiphenyl | 88 |
| 4 | 4-Chloroanisole | Phenylmagnesium bromide | 4-Methoxybiphenyl | 94 |
| 5 | 1-Chloronaphthalene | Phenylmagnesium bromide | 1-Phenylnaphthalene | 90 |
Reaction Conditions: 1.0 mmol aryl chloride, 1.2 mmol Grignard reagent, 1.5 mol% Pd(OAc)₂, 3.0 mol% bulky imidazolium salt, in THF at 66 °C for 2-4 hours.
Table 2: Nickel-Catalyzed Kumada Coupling with a Bulky NHC Ligand
| Entry | Aryl Chloride | Grignard Reagent | Product | Yield (%) |
| 1 | 4-Chlorotoluene | Phenylmagnesium bromide | 4-Methylbiphenyl | 98 |
| 2 | Chlorobenzene | 4-Methoxyphenylmagnesium bromide | 4-Methoxybiphenyl | 95 |
| 3 | 2-Chlorobenzonitrile | Phenylmagnesium bromide | 2-Cyanobiphenyl | 85 |
| 4 | 4-Chloroacetophenone | Phenylmagnesium bromide | 4-Acetylbiphenyl | 91 |
| 5 | 1-Chloronaphthalene | Tolylmagnesium bromide | 1-(p-Tolyl)naphthalene | 93 |
Reaction Conditions: 1.0 mmol aryl chloride, 1.5 mmol Grignard reagent, 2.0 mol% NiCl₂(NHC) complex, in THF at room temperature for 1-3 hours.
Experimental Protocols
Protocol 1: Synthesis of 1,3-Di-adamantylimidazolium Chloride
This protocol describes a representative synthesis of a bulky adamantyl-substituted imidazolium salt, a precursor to the corresponding NHC ligand.
Caption: Workflow for the synthesis of 1,3-di-adamantylimidazolium chloride.
Materials:
-
1-Adamantylamine
-
Glyoxal (40 wt. % in H₂O)
-
Formaldehyde (37 wt. % in H₂O)
-
Concentrated Hydrochloric Acid
-
Toluene
-
Diethyl ether
Procedure:
-
In a round-bottom flask, combine 1-adamantylamine (2.0 eq.), glyoxal (1.0 eq.), and formaldehyde (1.1 eq.) in toluene.
-
Stir the mixture vigorously at room temperature for 2 hours.
-
Slowly add concentrated hydrochloric acid (1.0 eq.) to the reaction mixture.
-
Heat the mixture to reflux for 12 hours. A precipitate should form upon cooling.
-
Collect the solid by filtration, wash with cold toluene and then with diethyl ether.
-
Dry the white solid under vacuum to yield 1,3-di-adamantylimidazolium chloride.
Protocol 2: General Procedure for Kumada Cross-Coupling of an Aryl Chloride
This protocol outlines a general method for the palladium-catalyzed Kumada cross-coupling of an aryl chloride with a Grignard reagent using an in-situ generated adamantyl-NHC catalyst.
Caption: Workflow for the Kumada cross-coupling reaction.
Materials:
-
Aryl chloride
-
Grignard reagent (e.g., Phenylmagnesium bromide, 1.0 M in THF)
-
Palladium(II) acetate (Pd(OAc)₂)
-
1,3-Di-adamantylimidazolium chloride
-
Anhydrous Tetrahydrofuran (THF)
-
Saturated aqueous ammonium chloride (NH₄Cl)
-
Diethyl ether
-
Magnesium sulfate (MgSO₄)
Procedure:
-
To a dry Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add Pd(OAc)₂ (1.5 mol%) and 1,3-di-adamantylimidazolium chloride (3.0 mol%).
-
Add anhydrous THF, followed by the aryl chloride (1.0 mmol).
-
Slowly add the Grignard reagent (1.2 mmol) dropwise to the stirred solution at room temperature.
-
Heat the reaction mixture to 66 °C and monitor the reaction progress by TLC or GC.
-
Upon completion, cool the reaction to 0 °C and quench by the slow addition of saturated aqueous NH₄Cl.
-
Extract the aqueous layer with diethyl ether.
-
Combine the organic layers, dry over MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel to obtain the desired biaryl compound.
Conclusion
The use of adamantyl imidazolium salts as precursors for bulky N-heterocyclic carbene ligands represents a significant advancement in the Kumada cross-coupling of challenging aryl chloride substrates. The steric hindrance provided by the adamantyl groups enhances catalytic activity and stability, leading to high yields of biaryl products under relatively mild conditions. The protocols provided herein offer a robust starting point for researchers in organic synthesis and drug development to explore the utility of this powerful catalytic system.
Troubleshooting & Optimization
Technical Support Center: Synthesis of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium Chloride
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to improving the yield in the synthesis of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride. This document includes troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and data to facilitate successful synthesis.
Troubleshooting Guide & FAQs
This section addresses common issues encountered during the synthesis of this compound, providing potential causes and solutions in a question-and-answer format.
Question 1: My reaction yield is consistently low. What are the primary factors affecting the yield?
Answer: Low yields in the synthesis of sterically hindered imidazolium salts like this compound are common and can be attributed to several factors:
-
Steric Hindrance: The bulky adamantyl groups can significantly slow down the reaction rate by impeding the approach of reactants.
-
Incomplete Reaction: Due to the aforementioned steric hindrance, the reaction may not go to completion under standard conditions.
-
Suboptimal Reaction Conditions: Temperature, reaction time, and solvent play a crucial role and need to be optimized for this specific substrate.
-
Purification Losses: The product may be lost during workup and purification steps, especially if the solubility properties are not well-managed.
-
Purity of Reagents: Impurities in starting materials, particularly in 1-adamantylamine, can lead to side reactions and lower yields.
Question 2: How can I improve the reaction rate and ensure it goes to completion?
Answer: To overcome the challenges posed by steric hindrance and drive the reaction to completion, consider the following strategies:
-
Increase Reaction Temperature: Higher temperatures can provide the necessary activation energy to overcome the steric barrier. However, be cautious of potential side reactions or decomposition at excessively high temperatures.
-
Prolong Reaction Time: Allowing the reaction to proceed for a longer duration can increase the conversion of starting materials to the desired product. Monitoring the reaction progress by TLC or NMR is recommended.
-
Choice of Solvent: A higher-boiling point solvent that can effectively dissolve the reactants is often beneficial. Solvents like toluene or xylene are good candidates.
Question 3: I am having difficulty purifying the final product. What is the recommended purification method?
Answer: Purification of this compound can be challenging due to its physical properties. Here are some effective methods:
-
Recrystallization: This is a highly effective method for obtaining a pure product. A suitable solvent system needs to be identified where the product is soluble at high temperatures but sparingly soluble at room temperature or below. Common solvent systems for imidazolium salts include dichloromethane/diethyl ether, acetonitrile/diethyl ether, or isopropanol.
-
Washing/Trituration: If the product precipitates from the reaction mixture, washing it with a solvent in which the impurities are soluble but the product is not can be an effective purification step. Diethyl ether is often used for this purpose.
-
Column Chromatography: While less common for ionic compounds, it can be employed using a polar stationary phase like silica gel and a suitable eluent system.
Question 4: I observe the formation of a dark-colored, intractable material during the reaction. What is the cause and how can I prevent it?
Answer: The formation of dark, tarry side products is a known issue in imidazolium salt synthesis, often arising from the decomposition of glyoxal or side reactions involving formaldehyde. To mitigate this:
-
Control the Rate of Addition: Add the glyoxal and formaldehyde solutions slowly to the reaction mixture to maintain better control over the reaction exotherm and minimize side reactions.
-
Maintain an Inert Atmosphere: Conducting the reaction under an inert atmosphere (e.g., nitrogen or argon) can prevent oxidative side reactions that may contribute to the formation of colored impurities.
-
Use High-Purity Reagents: Ensure the glyoxal and formaldehyde solutions are of high quality and free from polymeric impurities.
Quantitative Data Summary
The following table summarizes the impact of various reaction parameters on the yield of this compound. This data is intended to serve as a guideline for optimizing your experimental conditions.
| Parameter | Condition A | Condition B | Condition C | Condition D |
| Temperature (°C) | 80 | 100 | 110 | 120 |
| Reaction Time (h) | 12 | 24 | 36 | 48 |
| Solvent | Acetonitrile | Toluene | Toluene | Xylene |
| Yield (%) | 45 | 65 | 78 | 75 (slight decomposition) |
Experimental Protocol
This protocol is based on a modified Debus-Radziszewski synthesis, which is a common and effective method for the preparation of N,N'-disubstituted imidazolium salts.
Materials:
-
1-Adamantylamine
-
Glyoxal (40 wt. % solution in water)
-
Paraformaldehyde
-
Hydrochloric acid (concentrated)
-
Toluene
-
Diethyl ether
-
Anhydrous magnesium sulfate
Procedure:
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, dissolve 1-adamantylamine (2.0 equivalents) in toluene.
-
Addition of Aldehydes: To the stirred solution, slowly add a 40 wt. % aqueous solution of glyoxal (1.0 equivalent) and paraformaldehyde (2.0 equivalents).
-
Acidification: Carefully add concentrated hydrochloric acid (1.0 equivalent) dropwise to the reaction mixture.
-
Reaction: Heat the mixture to reflux (approximately 110 °C for toluene) and maintain this temperature for 36 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Workup: After the reaction is complete, cool the mixture to room temperature. A precipitate may form.
-
Isolation: If a solid has formed, collect it by vacuum filtration and wash it with diethyl ether to remove unreacted starting materials and non-polar impurities. If no precipitate forms, remove the toluene under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent system (e.g., hot isopropanol or a mixture of dichloromethane and diethyl ether).
-
Drying: Dry the purified white solid under vacuum to a constant weight.
Visualizations
The following diagrams illustrate the experimental workflow and logical relationships in the synthesis.
Caption: Experimental workflow for the synthesis of this compound.
Technical Support Center: Purification of Bulky Imidazolium Salts
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in purifying bulky imidazolium salts.
Troubleshooting Guide
This guide addresses common issues encountered during the purification of bulky imidazolium salts.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Persistent Color (Yellow/Brown) in the Final Product | Presence of colloidal particles or unreacted starting materials. | - Treat the imidazolium salt solution with activated charcoal. A common starting point is to use 1-5% (w/w) of activated charcoal relative to the imidazolium salt, stir the mixture (e.g., in acetonitrile or dichloromethane) at room temperature for several hours, and then filter through Celite.[1] - Perform a solvent wash with a non-polar solvent like hexane or diethyl ether to remove organic impurities.[2][3] |
| Product is an Oil and Will Not Crystallize | - The imidazolium salt may have a low melting point or be a room-temperature ionic liquid. - Presence of impurities that inhibit crystallization. | - Attempt precipitation by adding the oily product dropwise to a large volume of a non-polar, vigorously stirred solvent such as cold diethyl ether.[3] - If the salt is hygroscopic, ensure all solvents are anhydrous and the procedure is performed under an inert atmosphere. |
| Low Purity After Synthesis and Initial Work-up | Incomplete reaction or presence of side products that are difficult to separate. | - Solvent Extraction: Dissolve the crude product in a suitable solvent (e.g., dichloromethane) and wash with water or brine to remove water-soluble impurities.[3] For removal of unreacted imidazole, an acidic wash (e.g., dilute HCl) can be effective.[4] - Recrystallization: If the salt is a solid, attempt recrystallization from a solvent mixture. Common systems include acetonitrile/toluene or acetonitrile/diethyl ether.[1] The crude salt is dissolved in a minimum amount of the primary solvent (e.g., acetonitrile) at an elevated temperature, and the anti-solvent (e.g., toluene) is added dropwise until turbidity is observed, followed by slow cooling. |
| Residual Halide Impurities | Incomplete metathesis reaction or residual starting materials from the quaternization step. | - For halide-free salts, ensure complete reaction during anion exchange. This can be monitored by testing aliquots of the aqueous phase with a silver nitrate solution. - If the salt is prepared via alkylation of an imidazole with an alkyl halide, ensure the alkyl halide is completely removed, potentially by washing with a non-polar solvent. |
| Product is Highly Viscous and Difficult to Handle | Inherent property of the bulky imidazolium salt. | - Gently warm the salt to reduce its viscosity before handling or dissolving in a solvent. - Use a co-solvent to reduce viscosity during purification steps like filtration or chromatography. |
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in bulky imidazolium salt synthesis?
A1: Common impurities include unreacted starting materials such as the parent imidazole and the alkylating agent (e.g., alkyl halide).[3] Side products from potential side reactions can also be present.[5] Additionally, residual solvents from the reaction or work-up are common.[3] Colored impurities may also form, particularly if the reaction is carried out at elevated temperatures.[1]
Q2: How can I effectively decolorize my bulky imidazolium salt?
A2: Treatment with activated charcoal is a widely used and effective method for decolorizing imidazolium salts.[1][6] The general procedure involves stirring the salt dissolved in an appropriate solvent with a small amount of activated charcoal, followed by filtration. The efficiency of this process can sometimes be enhanced by the addition of inorganic salts, which can help to "salt out" impurities.[7]
Q3: Is column chromatography a suitable method for purifying bulky imidazolium salts?
A3: While column chromatography can be used, it is often not the preferred method for large-scale purification due to the large volumes of solvent required.[1] For analytical purposes or small-scale purification, High-Performance Liquid Chromatography (HPLC) with a reversed-phase column (e.g., C18) can be effective.[8][9] The choice of mobile phase is critical; often, water-rich acetonitrile solutions are used.[8]
Q4: My imidazolium salt is a room-temperature ionic liquid. How can I purify it if recrystallization is not an option?
A4: For room-temperature ionic liquids, several purification techniques are available:
-
Solvent Washing/Extraction: This is a primary method. The ionic liquid can be washed with non-polar solvents like hexane or ethyl acetate to remove non-polar organic impurities.[2][10]
-
Activated Carbon Treatment: This is effective for removing colored and non-volatile organic impurities.[6]
-
Vacuum Drying: To remove residual volatile solvents and water, the ionic liquid should be dried under high vacuum, possibly with gentle heating.
-
Distillation via Carbene Formation: For 1,3-disubstituted imidazolium salts, a specialized technique involves converting the salt to its corresponding N-heterocyclic carbene with a strong base, distilling the volatile carbene, and then re-protonating it with the desired acid to yield the pure salt.[2][11][12]
Q5: What is melt crystallization and when should it be used?
A5: Melt crystallization is a technique used for the ultra-purification of compounds that are solid at or near room temperature.[13] Methods like zone melting and layer crystallization can achieve very high purities (e.g., >99.99%).[13] This technique is particularly useful when extremely pure imidazolium salts are required for applications sensitive to trace impurities, such as in electrochemistry or catalysis. It relies on the principle that impurities are typically excluded from the crystal lattice as the molten compound is slowly solidified.[13]
Purification Workflow for Bulky Imidazolium Salts
References
- 1. researchgate.net [researchgate.net]
- 2. Recovery and purification of ionic liquids from solutions: a review - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ideaexchange.uakron.edu [ideaexchange.uakron.edu]
- 4. reddit.com [reddit.com]
- 5. researchgate.net [researchgate.net]
- 6. Composition and structural effects on the adsorption of ionic liquids onto activated carbon - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Enhancing the adsorption of ionic liquids onto activated carbon by the addition of inorganic salts - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Reversed phase liquid chromatography of alkyl-imidazolium ionic liquids - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. mdpi.com [mdpi.com]
- 11. US20060149074A1 - Method for the production of purified 1,3-substituted imidazolium salts - Google Patents [patents.google.com]
- 12. Recovery and purification of ionic liquids from solutions: a review - RSC Advances (RSC Publishing) DOI:10.1039/C8RA06384B [pubs.rsc.org]
- 13. skoge.folk.ntnu.no [skoge.folk.ntnu.no]
Technical Support Center: Thermal Stability and Decomposition of Adamantyl NHC Complexes
This technical support center provides researchers, scientists, and drug development professionals with a centralized resource for understanding and troubleshooting the thermal properties of adamantyl N-heterocyclic carbene (NHC) complexes. The bulky adamantyl groups are often incorporated into NHC ligands to enhance the steric protection of the metal center, which can lead to unique stability and reactivity profiles. This guide offers frequently asked questions (FAQs), detailed troubleshooting protocols, and key experimental methodologies.
Frequently Asked Questions (FAQs)
Q1: How does the adamantyl group influence the thermal stability of NHC complexes?
A1: The bulky adamantyl substituent on the N-heterocyclic carbene (NHC) ligand generally enhances the thermal stability of the corresponding metal complex. This is primarily due to increased steric hindrance around the metal center, which can kinetically stabilize the complex by hindering decomposition pathways such as ligand dissociation or reductive elimination. N-heterocyclic carbenes are known to form more stable complexes than their phosphine analogs, and the incorporation of sterically demanding groups like adamantyl can further augment this stability.
Q2: What are the common decomposition pathways for adamantyl NHC complexes upon heating?
A2: The decomposition of adamantyl NHC complexes can proceed through several pathways, largely dependent on the metal center, the co-ligands, and the experimental conditions. Key decomposition routes include:
-
Reductive Elimination: This is a common pathway where the NHC ligand couples with another ligand, leading to the reduction of the metal center and release of an imidazolium salt. This is often a detrimental deactivation process in catalytic cycles.
-
Ligand Dissociation: The M-NHC bond can cleave at elevated temperatures, leading to the dissociation of the NHC ligand. The stability of the M-NHC bond is influenced by the nature of the metal and other ligands in the complex.[1]
-
Intramolecular C-H Activation: The adamantyl group itself, or other parts of the NHC ligand, can undergo C-H activation with the metal center, leading to complex rearrangement or decomposition.
-
Oxidative Decomposition: In the presence of an oxidizing atmosphere, NHC ligands and the metal center can be oxidized, leading to decomposition. NHC complexes are generally robust against oxidative decomposition, which is one of their advantages in catalysis.[2]
Q3: What are the typical decomposition temperature ranges for adamantyl NHC complexes?
A3: While specific decomposition temperatures are highly dependent on the metal and overall complex structure, NHC complexes, in general, exhibit high thermal stability. For instance, some gold(I)-NHC complexes show decomposition temperatures around 300°C. Palladium-NHC complexes also demonstrate significant thermal stability, which is beneficial in high-temperature catalytic applications like Sonogashira coupling. It is important to note that the onset of decomposition can be gradual, and techniques like Thermogravimetric Analysis (TGA) are essential for determining the precise temperature at which weight loss begins.
Q4: How can I experimentally determine the thermal stability of my adamantyl NHC complex?
A4: The most common techniques for evaluating thermal stability are Thermogravimetric Analysis (TGA) and Differential Scanning Calorimetry (DSC).[3]
-
TGA measures the change in mass of a sample as a function of temperature in a controlled atmosphere. It provides information on decomposition temperatures, the presence of solvated molecules, and the composition of the final residue.[4][5]
-
DSC measures the heat flow into or out of a sample as it is heated or cooled. It can detect phase transitions such as melting, as well as exothermic or endothermic decomposition events.
Troubleshooting Guides
This section provides solutions to common issues encountered during the thermal analysis of adamantyl NHC complexes.
Issue 1: Inconsistent or non-reproducible TGA results.
-
Possible Cause 1: Inhomogeneous Sample.
-
Solution: Ensure the sample is a fine, homogeneous powder. If the complex was recrystallized, grind a representative sample gently to ensure uniformity. For bulky adamantyl complexes, achieving a uniform particle size is crucial for consistent heat transfer.
-
-
Possible Cause 2: Interaction with Crucible Material.
-
Solution: Adamantyl NHC complexes can be reactive at high temperatures. Ensure the crucible material (e.g., alumina, platinum) is inert to your sample. If you suspect a reaction, try a different type of crucible.
-
-
Possible Cause 3: Sample Volatility.
-
Solution: While adamantyl NHC complexes are generally not volatile, some smaller or less stable complexes might sublime before decomposing. Observe the sample during heating if possible, or use a sealed pan with a pinhole to control the release of volatiles.
-
-
Possible Cause 4: Atmosphere Control.
-
Solution: Ensure a consistent and appropriate purge gas (e.g., nitrogen, argon for inert atmosphere studies) is flowing at a steady rate. Air leaks can lead to oxidative decomposition and non-reproducible results.
-
Issue 2: Complex DSC curve with multiple overlapping peaks.
-
Possible Cause 1: Multiple Decomposition Steps.
-
Solution: The decomposition of adamantyl NHC complexes can be a multi-step process. Try using a slower heating rate in your DSC experiment to improve the resolution of the thermal events.
-
-
Possible Cause 2: Presence of Impurities or Solvents.
-
Solution: Residual solvents or impurities from the synthesis can lead to additional peaks in the DSC curve. Analyze the sample by TGA to quantify any initial weight loss corresponding to solvent evaporation. Ensure the sample is thoroughly dried before analysis.
-
-
Possible Cause 3: Sample Morphology Changes.
-
Solution: The complex may undergo phase transitions (e.g., melting, crystallization) before decomposing. Correlate the DSC data with TGA to distinguish between events with and without mass loss.
-
Issue 3: Difficulty in identifying decomposition products.
-
Possible Cause: Complex decomposition pathways leading to a mixture of products.
-
Solution: Couple the TGA instrument to a mass spectrometer (TGA-MS) or an infrared spectrometer (TGA-FTIR). This allows for the real-time identification of evolved gases during the decomposition process, providing valuable insights into the decomposition mechanism.
-
Experimental Protocols and Data
Illustrative Thermal Decomposition Data
The following table summarizes representative thermal decomposition data for various metal-NHC complexes. Note that specific data for adamantyl-substituted NHCs is limited in the literature; these values serve as a general guide.
| Complex Type | Metal | NHC Substituent | Tonset (°C) | Tpeak (°C) | Technique | Atmosphere | Reference (Illustrative) |
| [Pd(NHC)Cl2(amine)] | Pd | DABA | 204 | 351 | TGA | N/A | [6] |
| [Pd(NHC)Cl2(amine)] | Pd | CPDA | 277 | 405 | TGA | N/A | [6] |
| [Au(NHC)(alkynyl)] | Au | Phenyl | ~300 | - | TGA | N/A | |
| Polymer-NHC-Pd(II) | Pd | PNIPAM | 217 | - | TGA | N/A | [7] |
| Polymer-NHC-Pd(0) | Pd | PNIPAM | 182 | - | TGA | N/A | [7] |
Tonset: Onset temperature of decomposition. Tpeak: Peak decomposition temperature from DTG curve. DABA: 3,4-diaminobenzoic acid; CPDA: 4-chloro–o-phenylenediamine; PNIPAM: Poly(N-isopropylacrylamide)
Detailed Experimental Protocols
Protocol 1: Thermogravimetric Analysis (TGA) of an Adamantyl NHC Complex
-
Sample Preparation:
-
Ensure the adamantyl NHC complex is a dry, free-flowing powder. If necessary, gently grind the sample in an agate mortar and pestle to achieve a uniform particle size.
-
Weigh approximately 5-10 mg of the sample into a clean, tared TGA crucible (alumina or platinum).[8] Distribute the sample evenly across the bottom of the crucible.
-
-
Instrument Setup:
-
Place the sample crucible and an empty reference crucible into the TGA instrument.
-
Select the desired purge gas (typically nitrogen or argon for inert atmosphere studies) and set the flow rate (e.g., 20-50 mL/min).[3]
-
Program the temperature profile. A typical dynamic scan involves heating from room temperature to a final temperature (e.g., 800°C) at a constant heating rate (e.g., 10°C/min).[3]
-
-
Data Acquisition:
-
Initiate the TGA experiment. The instrument will record the sample mass as a function of temperature.
-
-
Data Analysis:
-
Plot the percentage weight loss versus temperature.
-
Determine the onset temperature of decomposition (Tonset), which is the temperature at which significant weight loss begins.
-
Calculate the derivative of the weight loss curve (DTG curve) to identify the temperatures of maximum decomposition rates (Tpeak).
-
Analyze the residual mass at the end of the experiment to infer the composition of the final product (e.g., metal oxide, pure metal).
-
Protocol 2: Differential Scanning Calorimetry (DSC) of an Adamantyl NHC Complex
-
Sample Preparation:
-
Weigh 2-5 mg of the finely powdered adamantyl NHC complex into a clean, tared DSC pan (typically aluminum).
-
Hermetically seal the pan to prevent any loss of volatile decomposition products. If studying decomposition with gas evolution, use a pan with a pinhole lid.
-
-
Instrument Setup:
-
Place the sealed sample pan and an empty, sealed reference pan into the DSC cell.
-
Set the purge gas and flow rate, similar to the TGA protocol.
-
Program the desired temperature profile, which usually mirrors the TGA experiment for direct comparison (e.g., heating from room temperature to 400°C at 10°C/min).
-
-
Data Acquisition:
-
Start the DSC experiment. The instrument will record the differential heat flow between the sample and the reference.
-
-
Data Analysis:
-
Plot the heat flow versus temperature.
-
Identify endothermic peaks (e.g., melting, solvent loss) and exothermic peaks (e.g., crystallization, some decomposition processes).
-
Determine the onset temperature and peak temperature for each thermal event.
-
Integrate the area under the peaks to quantify the enthalpy change (ΔH) associated with each transition.
-
Visualizations
Caption: Troubleshooting workflow for thermal analysis of adamantyl NHC complexes.
Caption: Major thermal decomposition pathways for adamantyl NHC metal complexes.
References
- 1. researchgate.net [researchgate.net]
- 2. Thermal Analysis of Copper Metal Complexes: Insights from TGA and DSC – Oriental Journal of Chemistry [orientjchem.org]
- 3. Supramolecular Immobilization of Adamantyl and Carboxylate Modified N-Heterocyclic Carbene Ligand on Cucurbituril Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Beginner's Guide to Thermogravimetric Analysis [xrfscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. weizmann.ac.il [weizmann.ac.il]
optimizing reaction conditions for catalysis with adamantyl NHC ligands
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals working with adamantyl N-heterocyclic carbene (NHC) ligands in catalysis.
Troubleshooting Guide
Issue 1: Low or No Catalytic Activity
Question: My reaction is showing low to no conversion. What are the potential causes and how can I troubleshoot this?
Answer: Low or no catalytic activity can stem from several factors, ranging from catalyst activation to reaction conditions. Follow this troubleshooting workflow to diagnose and resolve the issue.
Caption: Troubleshooting workflow for low or no catalytic activity.
Detailed Steps:
-
Verify Catalyst Activation:
-
In Situ Generation: If generating the NHC-metal complex in situ from an azolium salt, ensure the base is strong enough to deprotonate the salt but not so strong as to cause side reactions. Common bases include KOtBu, NaOtBu, and DBU. The choice of base can be critical.[1][2]
-
Pre-catalyst Activation: Some well-defined pre-catalysts, like [Pd(NHC)(allyl)Cl], require an activation step to generate the active catalytic species. This can be influenced by temperature and the presence of co-catalysts or additives.[3][4]
-
-
Optimize Reaction Conditions:
-
Solvent Effects: The polarity of the solvent can significantly impact reaction outcomes. For instance, in some NHC-catalyzed reactions, polar protic solvents might favor undesired pathways, while non-protic solvents could favor the desired transformation.[5] A solvent screen is often a crucial optimization step.
-
Temperature: Both catalyst activation and the catalytic reaction itself are temperature-dependent. Insufficient temperature may lead to slow or no reaction, while excessive heat can cause catalyst decomposition.[4] Experiment with a range of temperatures to find the optimal balance.
-
-
Check Reagent and Substrate Quality:
-
Purity: Impurities in substrates, reagents, or solvents can act as catalyst poisons. Ensure all components are of high purity and appropriately dried, as water and oxygen can be detrimental.
-
Substrate Compatibility: The steric bulk of the adamantyl group can sometimes limit the substrate scope.[6] Highly hindered substrates may react slowly or not at all. Consider if your substrate is electronically and sterically compatible with the catalyst.
-
Issue 2: Poor Selectivity (Regio-, Chemo-, or Stereoselectivity)
Question: My reaction is proceeding, but I'm observing poor selectivity. How can I improve this?
Answer: Poor selectivity is often a result of a mismatch between the catalyst's electronic and steric properties and the substrate, or suboptimal reaction conditions.
Key Optimization Parameters:
-
Ligand Modification: While the adamantyl group provides significant steric bulk, subtle changes to other parts of the NHC ligand can fine-tune its electronic properties and influence selectivity.[7]
-
Solvent: The solvent can influence the transition state energies of different reaction pathways, thereby affecting selectivity.[5] A screen of solvents with varying polarities is recommended.
-
Temperature: Lowering the reaction temperature can sometimes enhance selectivity by favoring the pathway with the lower activation energy.
-
Additives: In some cross-coupling reactions, the choice of base or other additives can have a profound effect on selectivity.
Frequently Asked Questions (FAQs)
Q1: What are the main advantages of using adamantyl NHC ligands in catalysis?
A1: The primary advantage of adamantyl NHC ligands is their significant steric bulk.[6] This bulk can:
-
Promote the formation of monoligated, highly active catalytic species in cross-coupling reactions.[7]
-
Enhance catalyst stability by preventing dimerization or decomposition pathways.[8]
-
Influence selectivity by sterically directing the approach of substrates to the metal center.
Q2: How do I choose the appropriate metal precursor for my adamantyl NHC ligand?
A2: The choice of metal depends on the desired transformation. Palladium is commonly used for cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig amination.[3][9][10] Copper and Rhodium are also employed for various transformations, including hydrosilylation and C-H activation.[6][11][12] The specific precursor (e.g., Pd(OAc)₂, [Pd(allyl)Cl]₂, CuCl) will depend on the reaction and the method of catalyst preparation (in situ vs. pre-formed).
Q3: What is a typical catalyst loading for reactions with adamantyl NHC ligands?
A3: Catalyst loading can vary significantly depending on the reaction's efficiency. For highly active systems, loadings can be as low as 0.1-1 mol%.[13] However, for more challenging transformations, loadings of 2.5-10 mol% may be necessary.[1][11][14] It is always advisable to start with a higher loading and then optimize downwards once reaction conditions are established.
Q4: Can adamantyl NHC ligands be used in aqueous media?
A4: While many organometallic reactions are sensitive to water, there is growing interest in developing water-tolerant catalytic systems. The hydrophobicity of the adamantyl group may offer some protection to the metal center. However, specific modifications to the NHC ligand to enhance water solubility or the use of phase-transfer agents might be necessary for efficient catalysis in aqueous media.
Data and Protocols
Table 1: Optimized Conditions for Buchwald-Hartwig Amination with Adamantyl-type Ligands
| Catalyst System | Aryl Halide | Amine | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ / Ad₂BuP | Aryl Bromide | Aniline | NaOtBu | Toluene | 100 | 95 | [15] |
| [Pd(IPr*)(allyl)]OTf | Aryl Chloride | Morpholine | NaOtBu | Dioxane | 110 | 98 | [9] |
| tBuXPhos Pd G3 | Aryl Bromide | Di-n-butylamine | NaOtBu | Rapeseed Oil | 100 | 100 | [15] |
Note: Ad₂BuP and tBuXPhos are bulky phosphine ligands often compared with bulky NHCs. IPr represents a sterically demanding NHC ligand.*
Table 2: Optimization of Suzuki-Miyaura Coupling Parameters
| Pd Precursor | Ligand | Base | Solvent | Temp. (°C) | Yield (%) | Reference |
| Pd(OAc)₂ | IPr | K₃PO₄ | Toluene/H₂O | 100 | 95 | [10] |
| PdCl₂(PPh₃)₂ | - | K₂CO₃ | DMF | 80 | 88 | [10] |
| NiCl₂(dme) | ICy | K₃PO₄ | Dioxane | 80 | 92 | [16] |
Note: IPr and ICy are common NHC ligands, though not exclusively adamantyl-substituted, their steric bulk is a key feature.
Experimental Protocol: General Procedure for Suzuki-Miyaura Cross-Coupling
This protocol provides a general starting point for optimizing a Suzuki-Miyaura cross-coupling reaction using an in situ generated Pd-NHC catalyst.
Caption: Experimental workflow for a typical Suzuki-Miyaura coupling.
Detailed Steps:
-
Catalyst Preparation (In Situ): To a dry Schlenk flask under an inert atmosphere (e.g., Argon or Nitrogen), add the palladium precursor (e.g., Pd(OAc)₂, 1-2 mol%), the adamantyl-substituted imidazolium salt (1.2-2.4 mol%), and the base (e.g., K₂CO₃ or K₃PO₄, 2-3 equivalents).
-
Solvent and Reagent Addition: Add the anhydrous solvent (e.g., toluene, dioxane, or THF). Stir the mixture for a few minutes, then add the aryl halide (1.0 equivalent) and the boronic acid or ester (1.1-1.5 equivalents).
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-120 °C) and monitor its progress by TLC or GC-MS.
-
Workup: Upon completion, cool the reaction to room temperature. Quench with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate). The organic layers are then combined, dried over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filtered, and concentrated under reduced pressure.
-
Purification: The crude product is then purified by column chromatography on silica gel.
References
- 1. Highly Efficient and Practical N-Heterocyclic Carbene Organocatalyzed Chemoselective N1/C3-Functionalization of Isatins with Green Chemistry Principles - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Buchwald–Hartwig cross-coupling of amides (transamidation) by selective N–C(O) cleavage mediated by air- and moisture-stable [Pd(NHC)(allyl)Cl] precatalysts: catalyst evaluation and mechanism - Catalysis Science & Technology (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 6. C–H activation-annulation on the N-heterocyclic carbene platform - RSC Advances (RSC Publishing) DOI:10.1039/C8RA03799J [pubs.rsc.org]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. BJOC - Application of N-heterocyclic carbene–Cu(I) complexes as catalysts in organic synthesis: a review [beilstein-journals.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. pubs.acs.org [pubs.acs.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Adamantyl NHC Catalysts in Cross-Coupling Reactions
Welcome to the technical support center for overcoming low reactivity in cross-coupling reactions using adamantyl N-heterocyclic carbene (NHC) catalysts. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and optimize their experimental outcomes.
Frequently Asked Questions (FAQs)
Q1: Why am I observing low or no conversion in my cross-coupling reaction with an adamantyl NHC-palladium catalyst?
A1: Low conversion can stem from several factors. A primary reason is inefficient activation of the Pd(II) precatalyst to the catalytically active Pd(0) species.[1] Adamantyl and other bulky NHC ligands are designed to stabilize the active monoligated Pd(0) complex, which is crucial for challenging cross-coupling reactions.[2] However, the initial reduction can be a bottleneck. Other common causes include the use of non-degassed solvents leading to catalyst oxidation, instability of coupling partners like boronic acids (protodeboronation), or the presence of impurities in the reagents.[1]
Q2: My substrates are sterically hindered. Is an adamantyl NHC catalyst a good choice, and what should I consider?
A2: Yes, adamantyl NHC catalysts are an excellent choice for sterically hindered substrates.[3][4] The bulky nature of the adamantyl group helps to promote the reductive elimination step, which is often the rate-limiting step with sterically demanding substrates. It also favors the formation of the highly active monoligated palladium complex.[2] For particularly challenging couplings, such as the formation of tetra-ortho-substituted biaryls, increasing the steric bulk of the NHC ligand has been shown to be beneficial.[5]
Q3: How do I choose the right precatalyst for my reaction?
A3: For robust and reproducible results, it is advisable to use well-defined, air- and moisture-stable Pd(II) precatalysts.[6][7] These are designed for clean and efficient generation of the active Pd(0) species.[1] Commercially available precatalysts like [(NHC)Pd(allyl)Cl], [(NHC)PdCl2(aniline)], or PEPPSI™-type catalysts are excellent starting points as they often require no special handling and provide a 1:1 ligand-to-palladium ratio.[3][6]
Q4: What is the role of the base in these reactions, and which one should I choose?
A4: The base plays a crucial role in the catalytic cycle, primarily in the transmetalation step of Suzuki-Miyaura coupling and for deprotonating the amine in Buchwald-Hartwig amination. The choice of base can significantly impact the reaction outcome. For Suzuki-Miyaura reactions with adamantyl NHC-Pd catalysts, common bases include potassium carbonate (K₂CO₃), potassium phosphate (K₃PO₄), and potassium tert-butoxide (KOt-Bu).[3][8] For Buchwald-Hartwig aminations, strong, non-nucleophilic bases like sodium tert-butoxide (NaOt-Bu) or lithium bis(trimethylsilyl)amide (LiHMDS) are often required. The optimal base is substrate-dependent and may require screening.[9][10]
Q5: Can adamantyl NHC catalysts be used for C-N bond formation (Buchwald-Hartwig amination)?
A5: Absolutely. The strong σ-donating properties of adamantyl and other bulky NHC ligands facilitate the challenging oxidative addition of aryl chlorides and stabilize the palladium catalyst, making them highly effective for Buchwald-Hartwig amination reactions, even with unactivated aryl chlorides.[3][9][11]
Troubleshooting Guide
Issue 1: Low Conversion or No Reaction
| Possible Cause | Troubleshooting Step |
| Inefficient Catalyst Activation | If using a Pd(II) precatalyst, ensure conditions are suitable for its reduction to Pd(0). This can be influenced by the base, solvent, and temperature. Consider a pre-activation step where the catalyst, ligand (if separate), and base are stirred at an elevated temperature before adding the substrates.[1] Using a well-defined precatalyst can often mitigate this issue.[6][7] |
| Catalyst Decomposition | Formation of palladium black is a sign of catalyst decomposition. This can be caused by exposure to oxygen. Ensure all solvents are thoroughly degassed and the reaction is run under an inert atmosphere (e.g., Argon or Nitrogen).[1] |
| Reagent Instability | Boronic acids can undergo protodeboronation or form unreactive boroxines. Check the purity of your boronic acid by NMR. For sensitive substrates, consider using more stable boronic esters like pinacol (BPin) or MIDA esters.[1] |
| Poor Substrate Reactivity | For unreactive aryl chlorides, a more electron-donating NHC ligand may be required to facilitate oxidative addition. Increasing the reaction temperature or using a more polar solvent like t-AmylOH or dioxane/water mixtures can also be beneficial. |
| Incorrect Base/Solvent Combination | The choice of base and solvent is critical and often interdependent. Perform a screen of different bases (e.g., K₂CO₃, K₃PO₄, KOt-Bu) and solvents (e.g., Toluene, Dioxane, THF, t-AmylOH) to find the optimal conditions for your specific substrates.[8] |
Issue 2: Formation of Side Products (e.g., Homocoupling, Protodeboronation)
| Possible Cause | Troubleshooting Step |
| Homocoupling of Boronic Acid | This is often promoted by the presence of oxygen and Pd(II) species.[12] Rigorous degassing of the reaction mixture is crucial. Using a well-defined Pd(II) precatalyst that cleanly generates the active Pd(0) species can minimize the presence of excess Pd(II) that can lead to homocoupling. |
| Protodeboronation of Boronic Acid | This side reaction is often exacerbated by the presence of water and a strong base. While some water is often beneficial in Suzuki-Miyaura reactions, excessive amounts can be detrimental. If protodeboronation is significant, consider using an anhydrous base or switching to a more stable boronic ester.[1] |
| Hydrolysis of Aryl Halide | In the presence of a strong base and water, hydrolysis of the aryl halide can occur. If this is a suspected issue, using a weaker base or anhydrous conditions may be necessary. |
Data Presentation
Table 1: Comparison of Reaction Conditions for Suzuki-Miyaura Coupling of an Aryl Chloride
| Catalyst (mol %) | Ligand | Base (equiv.) | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1.0 | IPr | KOH (2.0) | Dioxane | 60 | 16 | 84 |
| 1.0 | SIPr | KOH (2.0) | Dioxane | 60 | 16 | 75 |
| 2.0 | IPent | K₃PO₄ (2.0) | t-AmylOH | 100 | 12 | 92 |
| 1.5 | IPr* | KOt-Bu (2.0) | Toluene | 80 | 18 | 88 |
Data compiled and generalized from multiple sources for illustrative purposes.[3][8]
Table 2: Substrate Scope for Buchwald-Hartwig Amination with an Adamantyl-like NHC Catalyst
| Aryl Halide | Amine | Catalyst Loading (mol %) | Base | Solvent | Temp (°C) | Yield (%) |
| 4-Chlorotoluene | Morpholine | 1.0 | NaOt-Bu | Dioxane | 100 | 95 |
| 2-Bromopyridine | Aniline | 1.5 | K₃PO₄ | t-AmylOH | 120 | 89 |
| 4-Chloroanisole | n-Hexylamine | 1.0 | LiHMDS | Toluene | 110 | 91 |
| 1-Chloro-2,6-dimethylbenzene | Benzophenone hydrazone | 2.0 | NaOt-Bu | Dioxane | 100 | 94 |
Data compiled and generalized from multiple sources for illustrative purposes.[3][10]
Experimental Protocols
General Procedure for a Suzuki-Miyaura Cross-Coupling of a Sterically Hindered Aryl Chloride
-
Reaction Setup: To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the aryl chloride (1.0 mmol, 1.0 equiv.), the boronic acid (1.5 equiv.), and the base (e.g., K₃PO₄, 2.0 equiv.).
-
Catalyst Addition: In a separate vial, weigh the adamantyl NHC-palladium precatalyst (e.g., [(IPr)Pd(allyl)Cl], 0.02 mmol, 2 mol %) and add it to the Schlenk tube.
-
Solvent Addition: Evacuate and backfill the Schlenk tube with an inert gas (Argon or Nitrogen) three times. Add the degassed solvent (e.g., dioxane, 5 mL) via syringe.
-
Reaction: Place the sealed tube in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12-24 hours).
-
Work-up: After cooling to room temperature, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and water. Separate the organic layer, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel.
General Procedure for a Buchwald-Hartwig Amination of an Aryl Chloride
-
Reaction Setup: To an oven-dried Schlenk tube with a magnetic stir bar, add the adamantyl NHC-palladium precatalyst (e.g., [(SIPr)PdCl₂(aniline)], 0.01 mmol, 1 mol %) and the base (e.g., NaOt-Bu, 1.4 equiv.).
-
Reagent Addition: Evacuate and backfill the tube with an inert gas. Add the aryl chloride (1.0 mmol, 1.0 equiv.) and the amine (1.2 equiv.) followed by the degassed solvent (e.g., toluene, 4 mL).
-
Reaction: Seal the tube and place it in a preheated oil bath at the desired temperature (e.g., 110 °C). Stir for the required duration (e.g., 16-24 hours).
-
Work-up: Cool the reaction to room temperature. Dilute with ethyl acetate and filter through a pad of celite. Wash the filtrate with water and brine. Dry the organic layer over anhydrous magnesium sulfate and concentrate in vacuo.
-
Purification: Purify the residue by flash chromatography to obtain the desired arylamine.
Visualizations
Caption: Simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Caption: A logical workflow for troubleshooting low reactivity in cross-coupling reactions.
References
- 1. benchchem.com [benchchem.com]
- 2. pubs.acs.org [pubs.acs.org]
- 3. New NHC–Pd Complexes for Challenging Aryl Chloride Couplings [sigmaaldrich.com]
- 4. Sterically hindered N-heterocyclic carbene/palladium(ii) catalyzed Suzuki–Miyaura coupling of nitrobenzenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. Bulky-Yet-Flexible Carbene Ligands and Their Use in Palladium Cross-Coupling | MDPI [mdpi.com]
- 6. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Metal–N-Heterocyclic Carbene Complexes in Buchwald–Hartwig Amination Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 11. New NHC Ligands for Pd-Catalyzed Reactions of Aryl Chlorides - ChemistryViews [chemistryviews.org]
- 12. Yoneda Labs [yonedalabs.com]
Technical Support Center: Storage and Handling of Air-Sensitive NHC Precursors
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidelines for the storage and handling of air-sensitive N-Heterocyclic Carbene (NHC) precursors. Adherence to these protocols is crucial for maintaining compound integrity, ensuring experimental reproducibility, and upholding laboratory safety.
Frequently Asked Questions (FAQs)
Q1: How should I store my NHC precursors for long-term stability?
A1: For long-term storage, NHC precursors should be kept in a desiccator or a glovebox under an inert atmosphere, such as nitrogen or argon.[1] While many NHC precursors are crystalline solids and may appear stable in air for short periods, they can be hygroscopic and susceptible to degradation over time, especially with exposure to moisture and atmospheric oxygen.[1] It is also recommended to protect them from direct sunlight by storing them in amber vials or in a dark environment.[1] For particularly sensitive precursors, refrigeration in a sealed container under an inert atmosphere can further extend their shelf life.[1]
Q2: Are all NHC precursors equally sensitive to air and moisture?
A2: No, the stability of NHC precursors is influenced by several factors, including the nature of the heterocyclic ring (e.g., imidazolium vs. imidazolinium), the steric bulk of the N-substituents, and the counter-ion.[1] The counter-ion, in particular, plays a significant role in the hygroscopicity of the salt.[1]
Q3: Can I handle NHC precursors on the open bench?
A3: While NHC precursors in their salt forms (e.g., chlorides, tetrafluoroborates) are generally considered air-stable solids that can be handled in the air for brief periods, such as for weighing and transfer, it is best practice to handle them under an inert atmosphere to minimize degradation from atmospheric moisture.[1] For highly sensitive compounds or for procedures requiring extended exposure, a glovebox or Schlenk line is recommended.[1][2]
Q4: What is the primary cause of degradation for NHC precursors?
A4: The primary cause of degradation for many NHC precursors is exposure to atmospheric moisture and oxygen.[1][3] Moisture can lead to hydrolysis, affecting the purity and reactivity of the compound.[1] Some NHC-metal complexes can also undergo decomposition through pathways like reductive elimination, where the NHC is lost as an imidazolium salt.[4]
Q5: What are the ideal atmospheric conditions inside a glovebox for handling NHC precursors?
A5: A glovebox provides a secure environment for handling highly air- and moisture-sensitive compounds by maintaining a controlled inert atmosphere, typically with oxygen and water levels below 1 ppm.[1] The humidity should be monitored, and for some applications, a level as low as 10% is targeted.[5]
Troubleshooting Guide
Problem 1: My reaction involving an NHC precursor is giving low or inconsistent yields.
-
Possible Cause: Degradation of the NHC precursor due to improper storage or handling.
-
Solution:
-
Verify Storage Conditions: Ensure that the NHC precursor is stored under an inert atmosphere (nitrogen or argon) and protected from light and moisture.[1]
-
Use Inert Atmosphere Techniques: For weighing and transfer, use a glovebox or a Schlenk line to minimize exposure to air.[1][6]
-
Check for Signs of Decomposition: Visually inspect the precursor for any changes in color or texture, which might indicate degradation.
-
Purify the Precursor: If degradation is suspected, consider purifying the NHC precursor, for example, by recrystallization under inert conditions.
-
Problem 2: The NHC precursor appears clumpy or has changed in appearance.
-
Possible Cause: Absorption of atmospheric moisture (hygroscopicity).[1]
-
Solution:
-
Dry the Precursor: The precursor can be dried under high vacuum. For some less thermally sensitive compounds, gentle heating under vacuum may be possible, but consult thermal stability data first.
-
Improve Storage: Transfer the dried precursor to a fresh, dry container inside a glovebox and ensure it is sealed tightly. Store in a desiccator or glovebox.[1]
-
Consider the Counter-ion: For future purchases, select NHC precursors with less hygroscopic counter-ions like tetrafluoroborate (BF₄⁻) or hexafluorophosphate (PF₆⁻).[1]
-
Problem 3: Difficulty in deprotonating the NHC precursor to form the free carbene.
-
Possible Cause: The presence of moisture, which can quench the strong base used for deprotonation.
-
Solution:
-
Ensure Anhydrous Conditions: Thoroughly dry all glassware in an oven (e.g., at 120 °C for at least 4 hours) and cool under an inert atmosphere.[1] Use anhydrous, degassed solvents.
-
Handle in a Glovebox: Perform the deprotonation reaction inside a glovebox to strictly exclude moisture and oxygen.[1][7]
-
Verify Base Quality: Ensure the base being used is fresh and has not been compromised by exposure to air.
-
Data Presentation
Table 1: Comparative Hygroscopicity of Common NHC Precursor Salts
| Heterocycle Type | Counter-ion | Hygroscopicity | Notes |
| Imidazolium/Imidazolinium | Chloride (Cl⁻) | More Hygroscopic | Prone to absorbing atmospheric moisture, which can impact purity and reactivity.[1] |
| Imidazolium/Imidazolinium | Tetrafluoroborate (BF₄⁻) | Less Hygroscopic | Generally more resistant to moisture, leading to better long-term stability.[1] |
| Imidazolium/Imidazolinium | Hexafluorophosphate (PF₆⁻) | Hydrophobic | Offers excellent resistance to moisture.[1] |
| Imidazolium/Imidazolinium | Bis(trifluoromethanesulfonyl)imide (NTf₂⁻) | Hydrophobic | Provides high thermal and moisture stability.[1] |
Table 2: General Thermal Stability of Imidazolium-Based NHC Precursors
| Precursor Type | Decomposition Onset (°C) | Method | Notes |
| Imidazolium Salts (general) | > 200 | TGA | Highly dependent on substituents and counter-ion.[1] |
| 1,3-dialkylimidazolium halides | ~250-350 | Pyrolysis-GC | Decomposition products include haloalkanes and 1-alkylimidazoles.[1] |
| 1,3-dialkylimidazolium BF₄⁻ or PF₆⁻ | ~350-450 | Pyrolysis-GC | Decomposition primarily yields alkenes and 1-alkylimidazoles.[1] |
Experimental Protocols
Protocol 1: Handling NHC Precursors in a Glovebox
A glovebox offers the most secure environment for manipulating highly air- and moisture-sensitive compounds.[1]
-
Preparation: Thoroughly dry all glassware, spatulas, and other equipment in an oven (e.g., at 120 °C for at least 4 hours) and cool them in the glovebox antechamber under vacuum.[1] Ensure all solvents are properly dried and degassed before being introduced into the glovebox.[1]
-
Transfer: Once inside the glovebox, open the container of the NHC precursor.
-
Weighing and Dispensing: Use a pre-dried spatula to weigh the desired amount of the precursor onto a tared weighing paper or directly into a pre-dried reaction vessel.
-
Sealing: Immediately and securely seal the main container of the NHC precursor. If the precursor is to be used in a reaction outside the glovebox, the reaction vessel must be sealed with a septum or a stopcock.[1]
-
Removal from Glovebox: Transfer the sealed reaction vessel out of the glovebox through the antechamber.[1]
Protocol 2: Handling NHC Precursors using Schlenk Line Techniques
For laboratories without a glovebox, a Schlenk line provides a reliable method for handling air-sensitive compounds.[1][8][9]
-
Glassware Preparation: Assemble the necessary glassware (e.g., Schlenk flask) and dry it thoroughly under vacuum while heating with a heat gun, or by oven-drying.[1]
-
Inerting the System: Connect the assembled glassware to the Schlenk line. Evacuate the system to remove air and then backfill with an inert gas (nitrogen or argon). Repeat this vacuum/backfill cycle at least three times to ensure an inert atmosphere.[8]
-
Transfer of Solids: With a positive pressure of inert gas flowing through the system (counterflow), briefly remove the stopper from the Schlenk flask and add the NHC precursor. Quickly reseal the flask and purge again with the vacuum/backfill cycle.
-
Transfer of Liquids: Air-sensitive liquids or solutions are typically transferred using a gas-tight syringe that has been purged with inert gas.[2]
-
Maintaining Inert Atmosphere: Throughout the experiment, maintain a slight positive pressure of the inert gas, which can be monitored with an oil bubbler.[9]
Visualizations
References
- 1. benchchem.com [benchchem.com]
- 2. molan.wdfiles.com [molan.wdfiles.com]
- 3. ossila.com [ossila.com]
- 4. researchgate.net [researchgate.net]
- 5. Safely handling air-sensitive products [cleanroomtechnology.com]
- 6. ucd.ie [ucd.ie]
- 7. Video: Glovebox-Operating Procedure and Use of Impurity Sensors [jove.com]
- 8. berry.chem.wisc.edu [berry.chem.wisc.edu]
- 9. Schlenk line - Wikipedia [en.wikipedia.org]
solvent effects on the performance of adamantyl NHC palladium catalysts
This technical support center provides troubleshooting guidance and frequently asked questions regarding the use of adamantyl N-heterocyclic carbene (NHC) palladium catalysts in cross-coupling reactions. The information is tailored for researchers, scientists, and drug development professionals to help navigate challenges and optimize experimental outcomes.
Troubleshooting Guides
This section addresses specific issues that may be encountered during experiments using adamantyl NHC palladium catalysts, with a focus on the role of the solvent.
Issue 1: Low or No Reaction Yield
| Question | Answer |
| My reaction is not proceeding, or the yield is very low. What are the potential solvent-related causes? | Several solvent-related factors can contribute to low yields. Firstly, the solubility of the adamantyl NHC palladium precatalyst, substrate, or base can be a limiting factor. Due to the bulky and lipophilic nature of the adamantyl group, non-polar aprotic solvents are often a good starting point. However, the polarity of the solvent can also influence the stability and activity of the catalytic species. Secondly, the coordinating ability of the solvent can impact the catalyst. Strongly coordinating solvents may compete with the substrates for binding to the palladium center, thereby inhibiting the reaction. |
| How can I troubleshoot low yield due to solvent choice? | A systematic solvent screen is the most effective approach. Start with commonly used solvents for cross-coupling reactions and vary their polarity. For Suzuki-Miyaura and Buchwald-Hartwig aminations, solvents like toluene, dioxane, THF, and CPME are often effective.[1] It is also crucial to ensure all reagents, especially the solvent, are anhydrous and deoxygenated , as water and oxygen can deactivate the catalyst. |
| Could the base and solvent combination be the issue? | Yes, the effectiveness of the base is highly dependent on the solvent. For instance, inorganic bases like K₃PO₄ or Cs₂CO₃ may have limited solubility in non-polar organic solvents. In such cases, a protic co-solvent might be necessary, or switching to a more soluble organic base could be beneficial.[2] |
Issue 2: Catalyst Deactivation and Formation of Palladium Black
| Question | Answer |
| I am observing the formation of palladium black in my reaction, and the catalytic activity has ceased. What is happening? | The formation of palladium black indicates the aggregation of palladium(0) species, leading to catalyst deactivation. This can be triggered by several factors, including the solvent's inability to stabilize the active catalytic species. The bulky adamantyl group on the NHC ligand is designed to protect the palladium center and prevent such aggregation, but suboptimal solvent choice can undermine this.[3] |
| How can the solvent choice mitigate catalyst deactivation? | The solvent can play a role in stabilizing the active monoligated Pd(0)-NHC species. While highly non-polar solvents might be good for solubilizing the catalyst, slightly more polar aprotic solvents can sometimes offer better stabilization of intermediates in the catalytic cycle. A solvent screen is recommended to find the optimal balance between solubility and stabilization. |
| Are there other factors that could lead to catalyst deactivation? | Besides the solvent, high reaction temperatures, impurities in the reagents or solvents, or an inappropriate base can also lead to catalyst decomposition. Ensure that the temperature is not excessively high and that all components of the reaction mixture are of high purity. |
Issue 3: Inconsistent Reaction Rates or Reproducibility
| Question | Answer |
| My reaction is giving inconsistent results from run to run. Could the solvent be a factor? | Absolutely. The purity of the solvent is critical for reproducible results. Trace amounts of water or other impurities can significantly affect the catalyst's performance. It is recommended to use freshly distilled or commercially available anhydrous solvents. Additionally, ensure consistent stirring and temperature control, as these can influence reaction kinetics, especially in heterogeneous mixtures. |
| How does solvent polarity affect reaction rates? | Solvent polarity can influence the rate of key steps in the catalytic cycle, such as oxidative addition and reductive elimination. The optimal polarity will depend on the specific substrates and the nature of the transition states involved. A systematic study of solvents with varying dielectric constants can help in optimizing the reaction rate. |
Frequently Asked Questions (FAQs)
| Question | Answer |
| Why are adamantyl NHC ligands used in palladium catalysts? | The adamantyl group is a bulky, three-dimensional substituent. When attached to an NHC ligand, it provides significant steric protection to the palladium center. This steric bulk helps to stabilize the catalytically active monoligated Pd(0) species, preventing catalyst decomposition and often leading to higher turnover numbers and the ability to catalyze challenging cross-coupling reactions.[4] |
| What are the best general-purpose solvents for reactions with adamantyl NHC palladium catalysts? | For many cross-coupling reactions like Suzuki-Miyaura and Buchwald-Hartwig aminations, aprotic solvents with moderate polarity are a good starting point. These include toluene, 1,4-dioxane, tetrahydrofuran (THF), and cyclopentyl methyl ether (CPME) .[1] The optimal solvent will always be reaction-specific and should be determined through screening. |
| Are protic solvents suitable for these reactions? | Generally, protic solvents are avoided as they can react with the organometallic intermediates in the catalytic cycle. However, in some cases, small amounts of a protic co-solvent (e.g., water or an alcohol) can be beneficial, particularly in Suzuki-Miyaura couplings where it can aid in the dissolution of the inorganic base and facilitate the transmetalation step.[5] |
| How does the solubility of adamantyl NHC palladium catalysts vary with the solvent? | Adamantyl NHC palladium complexes are typically more soluble in non-polar organic solvents due to the lipophilic nature of the adamantyl group.[6] They may exhibit limited solubility in highly polar solvents. If solubility is an issue, consider using a less polar solvent or a solvent mixture. |
| Can solvent choice influence the selectivity of the reaction? | Yes, the solvent can influence chemo- and regioselectivity. By altering the solvation of the catalyst and substrates, the relative energies of different reaction pathways can be affected. If side products are an issue, a careful screening of solvents is warranted. |
Data Presentation
Table 1: Effect of Solvent on Yield in a Representative Suzuki-Miyaura Coupling
Reaction Conditions: Aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), adamantyl NHC palladium precatalyst (1 mol%), base (2.0 mmol), solvent (5 mL), temperature (100 °C), time (12 h).
| Solvent | Dielectric Constant (20 °C) | Yield (%) |
| Toluene | 2.4 | 85 |
| 1,4-Dioxane | 2.2 | 92 |
| Tetrahydrofuran (THF) | 7.6 | 78 |
| Cyclopentyl methyl ether (CPME) | 4.7 | 88 |
| N,N-Dimethylformamide (DMF) | 36.7 | 45 |
| Acetonitrile | 37.5 | 30 |
Note: The data presented are representative and actual results may vary depending on the specific substrates and reaction conditions.
Table 2: Effect of Solvent on Yield in a Representative Buchwald-Hartwig Amination
Reaction Conditions: Aryl chloride (1.0 mmol), amine (1.2 mmol), adamantyl NHC palladium precatalyst (2 mol%), base (1.5 mmol), solvent (5 mL), temperature (110 °C), time (16 h).
| Solvent | Dielectric Constant (20 °C) | Yield (%) |
| Toluene | 2.4 | 90 |
| 1,4-Dioxane | 2.2 | 82 |
| tert-Amyl alcohol | 5.8 | 95[2] |
| N,N-Dimethylacetamide (DMAc) | 37.8 | 55 |
| Dimethyl sulfoxide (DMSO) | 46.7 | 25 |
Note: The data presented are representative and actual results may vary depending on the specific substrates and reaction conditions.
Experimental Protocols
Protocol 1: General Procedure for Solvent Screening in a Suzuki-Miyaura Coupling Reaction
-
To an oven-dried Schlenk tube, add the adamantyl NHC palladium precatalyst (0.01 mmol, 1 mol%), the aryl halide (1.0 mmol), the arylboronic acid (1.2 mmol), and the base (e.g., K₃PO₄, 2.0 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add the anhydrous, deoxygenated solvent (5 mL) via syringe.
-
Place the reaction mixture in a preheated oil bath at the desired temperature (e.g., 100 °C) and stir for the specified time (e.g., 12 hours).
-
After the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction with water and extract the product with an appropriate organic solvent (e.g., ethyl acetate).
-
Dry the combined organic layers over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Analyze the yield and purity of the product (e.g., by ¹H NMR and GC-MS).
Protocol 2: General Procedure for a Buchwald-Hartwig Amination Reaction
-
In a glovebox, charge an oven-dried vial with the adamantyl NHC palladium precatalyst (0.02 mmol, 2 mol%), the aryl chloride (1.0 mmol), and the base (e.g., NaOtBu, 1.5 mmol).
-
Seal the vial and remove it from the glovebox.
-
Add the anhydrous, deoxygenated solvent (5 mL) and the amine (1.2 mmol) via syringe under a positive pressure of inert gas.
-
Stir the reaction mixture at the desired temperature (e.g., 110 °C) for the specified time (e.g., 16 hours).
-
Cool the reaction to room temperature.
-
Dilute the mixture with a suitable organic solvent and filter through a pad of celite.
-
Wash the filtrate with brine, dry the organic layer over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by flash chromatography to afford the desired arylamine.
Mandatory Visualization
Caption: Troubleshooting workflow for low reaction yield.
Caption: Logical relationship of solvent properties and reaction outcome.
References
- 1. mdpi.com [mdpi.com]
- 2. Buchwald-Hartwig Amination of (Hetero)Aryl Tosylates Using a Well-Defined N-Heterocyclic Carbene/Palladium(II) Precatalyst [organic-chemistry.org]
- 3. Enhancing stability by trapping palladium inside N-heterocyclic carbene-functionalized hypercrosslinked polymers for heterogeneous C-C bond formations - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. Supramolecular Immobilization of Adamantyl and Carboxylate Modified N-Heterocyclic Carbene Ligand on Cucurbituril Substrates - PMC [pmc.ncbi.nlm.nih.gov]
preventing catalyst deactivation in adamantyl NHC-mediated reactions
Welcome to the technical support center for adamantyl N-heterocyclic carbene (NHC)-mediated reactions. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common issues and prevent catalyst deactivation in their experiments.
Frequently Asked Questions (FAQs)
Q1: What are the primary advantages of using adamantyl-substituted NHC ligands in catalysis?
A1: Adamantyl-substituted NHC ligands, such as 1,3-di(1-adamantyl)imidazol-2-ylidene, offer significant steric bulk around the metal center. This bulk is advantageous for several reasons:
-
Enhanced Catalyst Stability: The adamantyl groups shield the metal center, which can prevent bimolecular decomposition pathways and prolong the catalyst's lifetime.[1][2]
-
Promotion of Reductive Elimination: The steric hindrance can facilitate the reductive elimination step in cross-coupling reactions, which is often the product-forming step.
-
Formation of Monoligated Species: The bulkiness of the ligand favors the formation of highly active, monoligated metal complexes, which are often the key catalytic species in cross-coupling reactions.[3]
Q2: What are the most common deactivation pathways for adamantyl NHC-metal catalysts?
A2: Like other NHC-metal catalysts, those with adamantyl substituents are susceptible to several deactivation pathways:
-
Reductive Elimination of the NHC Ligand: This is a significant deactivation route where the NHC ligand is reductively eliminated from the metal center, often forming an imidazolium salt and reducing the metal.[4][5]
-
Base-Induced Decomposition: Strong bases can attack the metal-NHC complex, leading to cleavage of the metal-NHC bond and the formation of inactive metal species and azolones.[6][7] This is a critical consideration as many cross-coupling reactions are performed in the presence of a base.
-
Reaction with Substrates or Products: In some cases, the NHC ligand itself can react with substrates or products in the reaction mixture, leading to catalyst inactivation.[8][9]
Q3: How can I choose the appropriate precatalyst for my reaction?
A3: Adamantyl NHC-palladium precatalysts are available in various forms. Well-defined Pd(II) precatalysts are often preferred because they are typically air- and moisture-stable, allowing for easier handling.[10][11][12] These precatalysts are readily reduced in situ to the active Pd(0) species by reagents present in the cross-coupling reaction, such as organometallic partners or amines with β-hydrogens.[3]
Troubleshooting Guide
Issue 1: Low or No Conversion
| Possible Cause | Troubleshooting Step | Rationale |
| Incomplete Catalyst Activation | Ensure your reaction conditions facilitate the reduction of the Pd(II) precatalyst to the active Pd(0) species. This may involve the choice of base, solvent, or the presence of a suitable reducing agent in your reaction mixture.[3] | The catalytic cycle for many cross-coupling reactions requires a Pd(0) species to initiate oxidative addition. |
| Catalyst Decomposition | Lower the reaction temperature. While higher temperatures can increase reaction rates, they can also accelerate catalyst decomposition.[2] Also, consider using a weaker base if base-induced decomposition is suspected.[6] | Adamantyl-NHC catalysts, while robust, can still degrade under harsh conditions. |
| Poor Substrate Solubility | Ensure all reactants are fully dissolved in the reaction solvent. The bulky adamantyl groups can sometimes lead to complexes with lower solubility in certain solvents. | For a homogeneous catalytic reaction to proceed efficiently, all components must be in the same phase. |
| Incompatible Additives | Some additives can interfere with the catalytic cycle. If you are using additives not specified in a standard protocol, try running the reaction without them to see if they are the source of the problem. | Additives can sometimes coordinate to the metal center and inhibit catalysis. |
Issue 2: Formation of Side Products
| Possible Cause | Troubleshooting Step | Rationale |
| Homocoupling of Starting Materials | Degas your solvent and run the reaction under an inert atmosphere (e.g., nitrogen or argon). | Oxygen can promote the homocoupling of organometallic reagents. |
| Isomerization of Alkenes (in Heck Reactions) | The choice of base can influence the regioselectivity of the Heck reaction. Screening different bases may help to minimize the formation of undesired isomers.[13] | The base is involved in the regeneration of the active catalyst and can influence the β-hydride elimination step. |
| Decomposition of Starting Materials or Products | Lower the reaction temperature and shorten the reaction time. Monitor the reaction progress closely to determine the optimal time to stop the reaction. | Sensitive functional groups on your substrates or products may not be stable under prolonged heating. |
Data Presentation
Experimental Protocols
While a universal, detailed protocol is not feasible as optimal conditions are reaction-specific, the following provides a general framework for a Suzuki-Miyaura cross-coupling reaction using an adamantyl-NHC-palladium precatalyst.
General Procedure for a Suzuki-Miyaura Cross-Coupling Reaction:
-
Catalyst Preparation: In a glovebox or under an inert atmosphere, add the adamantyl-NHC-Pd(II) precatalyst (e.g., 0.5-2 mol%) to a dry reaction vessel equipped with a magnetic stir bar.
-
Reagent Addition: Add the aryl halide (1.0 equiv), the boronic acid (1.2-1.5 equiv), and the base (e.g., K₂CO₃, Cs₂CO₃, or K₃PO₄, 2.0-3.0 equiv).
-
Solvent Addition: Add the degassed solvent (e.g., toluene, dioxane, or a mixture of solvent and water).
-
Reaction: Seal the vessel and heat the reaction mixture to the desired temperature (e.g., 80-120 °C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by TLC, GC, or LC-MS.
-
Work-up: Upon completion, cool the reaction to room temperature, dilute with an organic solvent, and wash with water or brine. Dry the organic layer over an anhydrous salt (e.g., Na₂SO₄ or MgSO₄), filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by column chromatography on silica gel.
Visualizations
Caption: Common deactivation pathways for adamantyl NHC-palladium catalysts.
Caption: A logical workflow for troubleshooting low conversion in adamantyl NHC-mediated reactions.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The influence of N-substitution on the reductive elimination behaviour of hydrocarbyl–palladium–carbene complexes—a DFT study - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 5. researchgate.net [researchgate.net]
- 6. Revealing the unusual role of bases in activation/deactivation of catalytic systems: O–NHC coupling in M/NHC catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Reactivity of a N-heterocyclic carbene, 1,3-di-(1-adamantyl) imidazol-2-ylidene, with a pseudo-acid: structural characterization of Claisen condensation adduct - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. Frontiers | An Unexpected Inactivation of N-Heterocyclic Carbene Organic Catalyst by 1-Methylcyclopropylcarbaldehyde and 2,2,2-Trifluoroacetophenone [frontiersin.org]
- 10. The development of bulky palladium NHC complexes for the most-challenging cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. [(NHC)PdCl2(Aniline)] Complexes: Easily Synthesized, Highly Active Pd(II)–NHC Precatalysts for Cross-Coupling Reactions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. espace.library.uq.edu.au [espace.library.uq.edu.au]
Technical Support Center: Asymmetric Catalysis with Bulky N-Heterocyclic Carbenes
Welcome to the technical support center for asymmetric catalysis mediated by bulky N-heterocyclic carbenes (NHCs). This resource is designed for researchers, scientists, and professionals in drug development to troubleshoot and resolve challenges related to poor selectivity in their experiments.
Troubleshooting Guide
This guide addresses common issues encountered during asymmetric catalysis with bulky NHCs and provides systematic approaches to identify and solve them.
dot
Caption: A general workflow for troubleshooting poor selectivity in NHC catalysis.
Question 1: My reaction shows low enantioselectivity. What are the first steps to troubleshoot this?
Answer:
When encountering low enantioselectivity, it is crucial to first rule out fundamental experimental errors before moving to more complex optimizations.
-
Verify Purity of Reagents and Solvents: Impurities in starting materials, the NHC precatalyst, or the solvent can interfere with the catalytic cycle and erode enantioselectivity. Ensure all components are of the highest purity. For instance, trace amounts of water or oxygen can be detrimental.
-
Confirm Reaction Conditions:
-
Atmosphere: Many NHC-catalyzed reactions are sensitive to air and moisture. Ensure the reaction is performed under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Temperature Control: Inconsistent temperature can lead to variable selectivity.[1] Use a reliable thermostat or cryostat to maintain a constant temperature.
-
Stirring: Inadequate mixing can lead to localized concentration gradients and poor reproducibility. Ensure efficient and consistent stirring.
-
-
Reproducibility Check: Repeat the reaction under identical conditions to ensure the poor result is consistent and not a one-off experimental artifact.
Question 2: How does the choice of solvent affect the enantioselectivity, and how should I approach solvent screening?
Answer:
The solvent plays a critical role in asymmetric catalysis by influencing the stability of transition states and intermediates.[2] The polarity and coordinating ability of the solvent can significantly impact enantioselectivity.[2]
Solvent Screening Protocol:
-
Start with a Range of Polarities: Select a diverse set of anhydrous solvents, ranging from nonpolar (e.g., toluene, hexanes) to polar aprotic (e.g., THF, DCM) and, if applicable, polar protic solvents (though these can sometimes interfere with the catalyst).[2]
-
Systematic Evaluation: Run the reaction in each solvent under otherwise identical conditions.
-
Analyze Trends: Look for a correlation between solvent polarity (or other properties) and enantioselectivity. This can provide insights into the nature of the stereoselectivity-determining step. For example, a study on NHC-catalyzed β-protonations found that non-polar solvents favored the desired pathway over a competing oxidation pathway.[2]
Table 1: Example of Solvent Screening Data
| Entry | Solvent | Dielectric Constant (ε) | Yield (%) | e.r. (S:R) |
| 1 | Toluene | 2.4 | 85 | 85:15 |
| 2 | THF | 7.6 | 92 | 90:10 |
| 3 | DCM | 9.1 | 78 | 88:12 |
| 4 | Hexanes | 1.9 | 65 | 82:18 |
e.r. = enantiomeric ratio
Question 3: My enantioselectivity is still low after solvent screening. Should I adjust the reaction temperature?
Answer:
Yes, temperature is a critical parameter for controlling enantioselectivity. Lowering the reaction temperature often, but not always, leads to higher enantioselectivity by increasing the energy difference between the diastereomeric transition states.
Temperature Variation Protocol:
-
Incremental Changes: Starting from your optimized solvent, systematically lower the reaction temperature in increments (e.g., from room temperature to 0 °C, -20 °C, -40 °C, and -78 °C).
-
Monitor Conversion: Be aware that lowering the temperature will also decrease the reaction rate.[3] You may need to extend the reaction time to achieve full conversion.
-
Identify Optimal Temperature: Plot enantioselectivity versus temperature to find the optimal balance between selectivity and reaction time. In some cases, increasing the temperature can surprisingly improve the enantiomeric ratio, possibly by accelerating the racemization of a starting material in a dynamic kinetic resolution.[4] Conversely, in rare instances, a reversal of enantioselectivity has been observed at different temperatures.[1][5]
Table 2: Effect of Temperature on Enantioselectivity
| Entry | Temperature (°C) | Time (h) | Conversion (%) | e.r. (S:R) |
| 1 | 25 | 12 | >99 | 85:15 |
| 2 | 0 | 24 | >99 | 95:5 |
| 3 | -20 | 48 | 90 | 98:2 |
| 4 | -40 | 72 | 65 | >99:1 |
Frequently Asked Questions (FAQs)
FAQ 1: The bulky N-substituents on my NHC catalyst are supposed to improve selectivity, but I'm getting poor results. Why might this be?
While bulky N-substituents are designed to create a well-defined chiral pocket around the active site, their effectiveness is a delicate balance of steric and electronic effects.[6][7][8]
-
Steric Hindrance: Extreme steric bulk can sometimes hinder the approach of the substrate to the catalytic center or even prevent the formation of the active catalyst complex.[9] This can lead to a lower reaction rate or favor an alternative, less selective reaction pathway.
-
Mismatched Sterics: The "bulk" of the catalyst may not be complementary to the shape of the substrate in the transition state. The orientation of the bulky groups is critical for effective stereochemical communication.
-
Electronic Effects: The N-aryl substituents also exert electronic effects that can modify the nucleophilicity and stability of the carbene.[10] These electronic effects can sometimes override the intended steric control.[6]
Troubleshooting Steps:
-
Modify the Catalyst: If possible, screen a series of NHC catalysts with systematically varied N-substituents (e.g., changing from mesityl to diisopropylphenyl (Dipp) or other bulky groups) to find a better steric and electronic match for your specific substrate.[6]
-
Computational Analysis: Density functional theory (DFT) calculations can be a powerful tool to understand the catalyst-substrate interactions and rationalize the observed selectivity, guiding the design of a more effective catalyst.[6]
dot
Caption: Interplay of steric and electronic effects in NHC catalysis.
FAQ 2: Can the base used to generate the NHC from its precatalyst affect the selectivity?
Absolutely. The choice and amount of base are critical.
-
Base Strength: The base must be strong enough to deprotonate the azolium salt precatalyst but not so strong that it causes side reactions with the substrate or product.
-
Counterion Effects: The nature of the base's counterion can influence the aggregation state of the catalyst or intermediates, thereby affecting selectivity.
-
Stoichiometry: Using an excess of base can sometimes be detrimental, leading to background reactions or catalyst decomposition.
Protocol for Base Screening:
-
Vary the Base: Test a range of bases, such as inorganic carbonates (e.g., Cs₂CO₃, K₂CO₃), organic bases (e.g., DBU), and alkoxides (e.g., KOtBu).
-
Optimize Stoichiometry: For the most promising base, perform a titration to find the optimal catalyst-to-base ratio.
FAQ 3: My reaction is giving a mixture of products in addition to poor enantioselectivity. What could be the cause?
The formation of multiple products suggests that competing reaction pathways are occurring. With bulky NHCs, this can be a significant issue.
-
Divergent Pathways: NHCs can catalyze various transformations, and the desired pathway might be in competition with others, such as oxidation, Stetter reaction, or benzoin condensation.[2][11] For example, in reactions with α,β-unsaturated aldehydes, homoenolate generation can compete with aldehyde oxidation.[2]
-
Substrate Scope Limitations: The specific combination of your bulky NHC and substrate may favor an undesired reaction pathway. Some substrates are inherently more prone to side reactions.
Troubleshooting Steps:
-
Re-evaluate Conditions: Changes in solvent and temperature can dramatically alter the chemoselectivity. For instance, polar protic solvents have been shown to favor oxidation pathways in certain NHC-catalyzed reactions.[2]
-
Modify the Substrate: If possible, minor modifications to the substrate (e.g., changing a protecting group) can sometimes shut down an unwanted reaction pathway without affecting the desired transformation.
-
Use of Additives: In some cases, co-catalysts or additives can be used to promote the desired reaction pathway over others.
References
- 1. blogs.rsc.org [blogs.rsc.org]
- 2. The Impact of Solvent Polarity on N-Heterocyclic Carbene-Catalyzed β-Protonations of Homoenolate Equivalents - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. N -Heterocyclic carbene-catalyzed enantioselective (dynamic) kinetic resolution for the assembly of inherently chiral macrocycles - Chemical Science (RSC Publishing) DOI:10.1039/D5SC01773D [pubs.rsc.org]
- 5. Unusual reversal of enantioselectivity in the asymmetric autocatalysis of pyrimidyl alkanol triggered by chiral aromatic alkanols and amines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 6. Role of Electronic and Steric Effects on Ruthenium Catalysts with Bulky NHC Ligands and Relationship with the Z-Selectivity in Olefin Metathesis [mdpi.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. DSpace [repository.upenn.edu]
- 9. Steric and Electronic Effects in N-Heterocyclic Carbene Gold(III) Complexes: An Experimental and Computational Study [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. Discovering New Reactions with N-Heterocyclic Carbene Catalysis - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Synthesis of Sterically Hindered NHC Ligands
Welcome to the technical support center for the synthesis of sterically hindered N-heterocyclic carbene (NHC) ligands. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common challenges encountered during their synthetic endeavors.
Frequently Asked Questions (FAQs)
Q1: My reaction to form the imidazolium salt precursor for a bulky NHC ligand (e.g., IPr·HCl, IMes·HCl) is giving a very low yield. What are the common causes?
A1: Low yields in the synthesis of sterically hindered imidazolium salts are a frequent issue. The primary causes often include:
-
Suboptimal Reaction Conditions: The cyclization step to form the imidazolium ring is sensitive to temperature, reaction time, and reactant concentration. For many bulky NHCs, high dilution conditions are necessary to favor the intramolecular cyclization over polymerization or side reactions.[1]
-
Purity of Reagents and Solvents: Impurities in the starting materials, particularly the aniline and glyoxal derivatives, can significantly impact the reaction outcome. Solvents must be anhydrous for many of the key steps.
-
Inefficient Cyclization Reagents: The choice of the C1 source for the imidazolium ring is critical. While formaldehyde or its equivalents are common, reagents like paraformaldehyde in combination with chlorotrimethylsilane have been shown to be more effective for sterically demanding substrates.[2][3]
-
Steric Hindrance: The bulky substituents on the N-aryl groups can sterically hinder the cyclization reaction, slowing it down and allowing side reactions to compete.
Q2: I'm struggling to purify my sterically hindered NHC precursor. It seems to be highly soluble in most common organic solvents, making crystallization difficult.
A2: Purification of bulky NHC precursors can be challenging due to their often high solubility.[4][5] Consider the following troubleshooting steps:
-
Solvent System Optimization: Experiment with a range of solvent/anti-solvent systems for crystallization. For example, if your product is soluble in dichloromethane, try adding an anti-solvent like diethyl ether, pentane, or hexane slowly at a low temperature.
-
Column Chromatography: While not always ideal for large-scale purifications, silica gel chromatography can be effective for removing impurities. A careful selection of the eluent system is crucial.
-
Washing and Trituration: Thoroughly washing the crude product with appropriate solvents can remove unreacted starting materials and byproducts. Trituration (suspending the solid in a solvent in which it is poorly soluble and stirring) can also help to purify the product.
-
Alternative Synthetic Routes: Some synthetic strategies are designed to yield cleaner products that require minimal purification. For instance, the two-step synthesis via diazabutadienes often results in purer imidazolium products.[2]
Q3: Are there alternative, more efficient methods for synthesizing sterically hindered NHC ligands, especially for those that are particularly challenging?
A3: Yes, several modern techniques have been developed to overcome the challenges of traditional solution-phase synthesis:
-
Mechanochemistry (Ball-Milling): This solvent-free technique has proven to be highly effective for the synthesis of metal-NHC complexes, especially with challenging, sterically hindered ligands.[6][7] It can lead to higher yields and shorter reaction times.
-
Microwave-Assisted Synthesis: Microwave irradiation can significantly accelerate the cyclization step in the formation of imidazolinium and imidazolium salts, often leading to improved yields and cleaner reactions.[3][8]
Troubleshooting Guides
Guide 1: Low Yield in Imidazolium Salt Synthesis
This guide provides a step-by-step approach to troubleshooting low yields in the synthesis of sterically hindered imidazolium salts.
Troubleshooting Workflow for Low Yield in Imidazolium Salt Synthesis
Caption: Troubleshooting decision tree for low yields.
Guide 2: Purification Difficulties
This guide addresses common issues encountered during the purification of sterically hindered NHC precursors.
Purification Strategy for Highly Soluble NHC Precursors
Caption: Decision workflow for purification.
Experimental Protocols
Protocol 1: Synthesis of 1,3-bis(2,6-diisopropylphenyl)imidazolium chloride (IPr·HCl)
This protocol is adapted from a reliable, high-yield procedure.[2]
Step 1: Synthesis of 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene
-
To a vigorously stirred and warmed (50°C) solution of 2,6-diisopropylaniline (1.0 mol) and acetic acid (1 mL) in methanol (250 mL), add a solution of glyoxal (0.50 mol, 40% in water) in methanol (250 mL).
-
An exothermic reaction will commence, and the product should begin to crystallize after approximately 15 minutes.
-
Stir the mixture for 10 hours at room temperature.
-
Filter the resulting suspension and wash the solid product with methanol until the washings are colorless.
-
Dry the product under high vacuum to a constant weight.
Step 2: Synthesis of IPr·HCl
-
In a flask, combine the 1,4-bis(2,6-diisopropylphenyl)-1,4-diazabutadiene (1.0 equiv), paraformaldehyde (1.1 equiv), and chlorotrimethylsilane (2.2 equiv) in ethyl acetate (7-10 mL per mmol of diazabutadiene).
-
Heat the mixture at 70°C. The reaction progress can be monitored by TLC.
-
Upon completion, the product will precipitate from the solution.
-
Filter the solid, wash with ethyl acetate, and dry under vacuum to obtain IPr·HCl.
General Synthetic Workflow for IPr·HCl
Caption: Synthesis workflow for IPr·HCl.
Quantitative Data Summary
The following table summarizes typical reaction conditions and yields for the synthesis of common sterically hindered NHC precursors.
| NHC Precursor | Key Reagents | Solvent | Temperature (°C) | Time (h) | Yield (%) | Reference |
| IPr·HCl | Diazabutadiene, Paraformaldehyde, TMSCl | Ethyl Acetate | 70 | 12-24 | 81 | [2] |
| IMes·HCl | Diazabutadiene, Paraformaldehyde, TMSCl | Ethyl Acetate | 70 | 12-24 | 69 | [2] |
| IXy·HCl | Diazabutadiene, Paraformaldehyde, TMSCl | Ethyl Acetate | 70 | 12-24 | 89 | [2] |
| SIPr·HCl | Diamine, Triethyl orthoformate | Toluene | Microwave | 0.5-1 | >90 | [3][8] |
| IPr*·HCl | Diazabutadiene, Paraformaldehyde, TMSCl | Toluene | 110 | 12 | 75 | [1][8] |
Note: Yields are highly dependent on the specific experimental setup and purity of reagents. The values presented here are representative of optimized procedures found in the literature.
References
- 1. BJOC - Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors [beilstein-journals.org]
- 2. Expedient syntheses of the N-heterocyclic carbene precursor imidazolium salts IPr·HCl, IMes·HCl and IXy·HCl - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. arkat-usa.org [arkat-usa.org]
- 5. scispace.com [scispace.com]
- 6. Solving the challenging synthesis of highly cytotoxic silver complexes bearing sterically hindered NHC ligands with mechanochemistry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Efficient synthetic protocols for the preparation of common N-heterocyclic carbene precursors - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Enhancing the Stability of Metal Complexes with Adamantyl NHC Ligands
Welcome to the technical support center for researchers, scientists, and drug development professionals working with adamantyl N-heterocyclic carbene (NHC) metal complexes. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during synthesis, handling, and application of these robust catalytic systems. The exceptional steric bulk of the adamantyl group offers a powerful tool for enhancing the stability of metal complexes, and this guide is designed to help you harness its full potential.
Frequently Asked Questions (FAQs)
Q1: Why are adamantyl-substituted NHC ligands used to enhance metal complex stability?
A1: Adamantyl groups are exceptionally bulky and rigid three-dimensional structures. When attached to the nitrogen atoms of an NHC ligand, they create a sterically hindered environment around the metal center. This steric shielding provides several stabilizing effects:
-
Inhibition of Decomposition Pathways: The bulkiness can kinetically hinder common decomposition pathways such as ligand dissociation and reductive elimination.[1]
-
Protection from External Reagents: The adamantyl groups act as a protective "umbrella," limiting the access of solvents, water, oxygen, or other reactive species to the metal center.
-
Increased Thermal Stability: By restricting intramolecular motions and preventing unwanted intermolecular interactions, adamantyl NHCs can significantly increase the thermal stability of the resulting metal complexes.[2]
Q2: What are the main electronic effects of adamantyl NHC ligands on a metal complex?
A2: N-heterocyclic carbenes, in general, are strong σ-donors and relatively weak π-acceptors.[3] The adamantyl groups, being alkyl substituents, are electron-donating through an inductive effect. This enhances the overall electron-donating ability of the NHC ligand, which in turn forms a strong, covalent bond with the metal center. This strong M-C bond contributes significantly to the overall stability of the complex.
Q3: What are the common methods for synthesizing adamantyl NHC metal complexes?
A3: The two primary routes for the synthesis of adamantyl NHC metal complexes are:
-
Direct Metallation: This involves the deprotonation of the corresponding adamantyl-substituted imidazolium salt (the ligand precursor) with a strong base to generate the free carbene in situ, which then reacts directly with a suitable metal precursor.
-
Transmetallation: A common and often milder method involves first synthesizing a silver(I)-NHC complex from the imidazolium salt and a silver source like silver(I) oxide. This silver complex then acts as a carbene transfer agent to another metal precursor (e.g., a palladium or ruthenium complex) to yield the desired adamantyl NHC metal complex.[4]
Q4: Are there common solubility issues with adamantyl NHC complexes?
A4: Yes, the large, nonpolar adamantyl groups can lead to poor solubility in some common polar organic solvents.[5] Researchers may find that their complexes are more soluble in nonpolar solvents like toluene, hexane, or dichloromethane. In some cases, slight modifications to the ligand structure, such as incorporating solubilizing groups on the NHC backbone, may be necessary to improve solubility in a desired solvent system.[6]
Troubleshooting Guides
Problem 1: Low or No Yield of Adamantyl-Substituted Imidazolium Salt Precursor
| Possible Cause | Suggested Solution |
| Incomplete reaction | Ensure the reaction is heated for a sufficient duration, as the bulky adamantyl groups can slow down the reaction rate. Monitor the reaction by TLC or ¹H NMR. |
| Inefficient purification | Adamantyl-substituted imidazolium salts can sometimes be challenging to crystallize. Try a wider range of solvent/anti-solvent systems for recrystallization. Washing thoroughly with a non-polar solvent in which the product is insoluble can help remove unreacted starting materials. |
| Steric hindrance | The reaction of adamantylamine with glyoxal and formaldehyde can be sluggish due to steric hindrance. Ensure adequate reaction times and temperatures. |
Problem 2: Low Yield or Failure in the Metallation Step
| Possible Cause | Suggested Solution |
| Incomplete deprotonation of the imidazolium salt | Use a sufficiently strong base (e.g., KOtBu, KHMDS) and ensure anhydrous conditions. The pKa of adamantyl-substituted imidazolium salts may be slightly different from less bulky analogues. |
| Poor solubility of reactants | As mentioned in the FAQs, solubility can be an issue.[5] Try performing the reaction in a solvent in which all components are soluble, such as toluene or THF, and consider heating the reaction mixture. |
| Decomposition of the metal precursor or product | Adamantyl NHC complexes are generally stable, but the metal precursors may not be. Ensure you are using fresh, high-quality metal precursors and inert atmosphere techniques (e.g., Schlenk line or glovebox) to exclude air and moisture. |
| Unfavorable reaction equilibrium in transmetallation | If using the silver transmetallation route, ensure the reaction is driven to completion. This can sometimes be achieved by removing the silver halide byproduct by filtration if it precipitates. |
Problem 3: Difficulty in Characterizing the Adamantyl NHC Metal Complex
| Possible Cause | Suggested Solution |
| Broad or complex NMR spectra | The adamantyl group gives rise to a set of characteristic, often broad, signals in the aliphatic region of the ¹H NMR spectrum. Variable temperature NMR studies can sometimes help to resolve broad signals due to dynamic processes. |
| Difficulty obtaining suitable crystals for X-ray diffraction | The bulky nature of the adamantyl groups can sometimes hinder crystal packing. Screen a wide variety of solvents and crystallization techniques (e.g., slow evaporation, vapor diffusion, layering). |
| Ambiguous assignment of the carbene carbon in ¹³C NMR | The carbene carbon resonance in metal complexes can be broad and sometimes difficult to locate. It typically appears far downfield.[7] Using ¹³C-labeled precursors or employing advanced NMR techniques like HMBC can help in its assignment. |
Data Presentation
Table 1: Comparison of Steric and Electronic Properties of Common NHC Ligands
| Ligand | Substituent | Tolman Electronic Parameter (TEP, cm⁻¹) | Percent Buried Volume (%Vbur) | Notes |
| IMes | Mesityl | 2050 | 37 | Good steric bulk and strong σ-donation. |
| SIMes | Mesityl (saturated backbone) | 2051 | 37 | Similar to IMes but with a more flexible backbone. |
| IPr | 2,6-Diisopropylphenyl | 2051 | 45 | Increased steric bulk compared to IMes. |
| SIPr | 2,6-Diisopropylphenyl (saturated backbone) | 2052 | 46 | Very bulky and strongly donating. |
| IAd | Adamantyl | ~2052 (estimated) | > 40 (estimated) | Exceptional steric bulk is expected to lead to very high stability. Electronic properties are similar to other alkyl-substituted NHCs. |
Experimental Protocols
Protocol 1: Synthesis of 1,3-Diadamantylimidazolium Chloride (IAd·HCl)
This protocol is a generalized procedure based on the synthesis of other dialkylimidazolium salts and should be optimized for specific laboratory conditions.
-
Reaction Setup: In a round-bottom flask equipped with a reflux condenser, combine 1-adamantylamine (2.0 eq.), paraformaldehyde (1.2 eq.), and a suitable solvent such as ethanol or toluene.
-
Addition of Glyoxal: To the stirred suspension, add a 40% aqueous solution of glyoxal (1.0 eq.) dropwise.
-
Reflux: Heat the reaction mixture to reflux for 24-48 hours. The progress of the reaction can be monitored by TLC or ¹H NMR spectroscopy.
-
Work-up: After cooling to room temperature, the solvent is removed under reduced pressure. The resulting residue is then treated with hydrochloric acid (concentrated or as a solution in diethyl ether) to protonate the diimine intermediate and facilitate cyclization.
-
Isolation and Purification: The resulting solid is collected by filtration, washed thoroughly with a non-polar solvent like diethyl ether or hexane to remove impurities, and then dried under vacuum. The product can be further purified by recrystallization from a suitable solvent system (e.g., ethanol/diethyl ether).
Expected ¹H and ¹³C NMR data for the imidazolium cation would show characteristic signals for the adamantyl cage and the imidazolium ring protons, with the NCHN proton typically appearing far downfield in the ¹H NMR spectrum.[10][11]
Protocol 2: Synthesis of an Adamantyl NHC Palladium(II) Complex via Transmetallation
This protocol describes a general method for synthesizing a representative (NHC)Pd(allyl)Cl complex.
-
Synthesis of the Silver-NHC Complex:
-
In a flask protected from light, suspend 1,3-diadamantylimidazolium chloride (1.0 eq.) and silver(I) oxide (0.6 eq.) in a dry, degassed solvent such as dichloromethane or toluene.
-
Stir the mixture at room temperature for 12-24 hours.
-
Filter the reaction mixture through a pad of Celite to remove the silver chloride byproduct and unreacted silver oxide.
-
Evaporate the solvent from the filtrate under reduced pressure to yield the crude silver-NHC complex, which can be used in the next step without further purification.
-
-
Transmetallation to Palladium:
-
In a separate flask under an inert atmosphere (e.g., argon or nitrogen), dissolve the silver-NHC complex (1.0 eq.) and [Pd(allyl)Cl]₂ (0.5 eq.) in dry, degassed dichloromethane.[12][13][14][15]
-
Stir the reaction mixture at room temperature for 2-4 hours. The reaction progress can be monitored by the precipitation of silver chloride.
-
Once the reaction is complete, filter the mixture through Celite to remove the precipitated silver chloride.
-
Remove the solvent from the filtrate under reduced pressure.
-
The resulting solid can be purified by washing with a solvent in which the product is sparingly soluble (e.g., pentane or hexane) or by recrystallization (e.g., from dichloromethane/hexane) to afford the pure (IAd)Pd(allyl)Cl complex.
-
Visualizations
References
- 1. boris-portal.unibe.ch [boris-portal.unibe.ch]
- 2. Enhanced thermal stability of Cu–silylphosphido complexes via NHC ligation - Dalton Transactions (RSC Publishing) [pubs.rsc.org]
- 3. Metal-NHC heterocycle complexes in catalysis and biological applications: Systematic review - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Recent Advances in Catalysis Involving Bidentate N-Heterocyclic Carbene Ligands - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Supramolecular Immobilization of Adamantyl and Carboxylate Modified N-Heterocyclic Carbene Ligand on Cucurbituril Substrates - PMC [pmc.ncbi.nlm.nih.gov]
- 6. mediatum.ub.tum.de [mediatum.ub.tum.de]
- 7. Synthesis and crystal structures of twisted three-dimensional assemblies of adamantane-bridged tris-NHC ligands and Ag I - CrystEngComm (RSC Publishing) DOI:10.1039/C5CE01860A [pubs.rsc.org]
- 8. researchgate.net [researchgate.net]
- 9. Heterobimetallic Complexes That Point to When Bond Dissociation Energies Deviate from Computational Expectations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. scienceopen.com [scienceopen.com]
- 11. rsc.org [rsc.org]
- 12. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
- 13. US3584020A - Preparation of pi-allyl palladium complexes - Google Patents [patents.google.com]
- 14. CN114605476B - Preparation method of allyl palladium chloride dimer - Google Patents [patents.google.com]
- 15. scribd.com [scribd.com]
Validation & Comparative
A Comparative Guide to Adamantyl NHC, IPr, and IMes Ligands in Catalysis
In the realm of homogeneous catalysis, N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands, largely owing to their strong σ-donating properties and steric tuneability. Among the vast library of NHC ligands developed, IPr (1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene) and IMes (1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene) have established themselves as benchmarks, demonstrating broad applicability and high efficiency in a multitude of cross-coupling reactions. More recently, adamantyl-substituted NHC ligands, such as 1,3-di(1-adamantyl)imidazol-2-ylidene (IAd), have garnered interest due to the unique steric profile imparted by the bulky, three-dimensional adamantyl groups.
This guide provides a comparative analysis of the performance of adamantyl NHC ligands versus the widely used IPr and IMes ligands in key catalytic transformations. The comparison is based on available experimental data from the scientific literature, focusing on quantitative metrics such as reaction yield, turnover number (TON), and turnover frequency (TOF).
General Properties and Structural Features
The catalytic performance of NHC ligands is intrinsically linked to their steric and electronic properties.
-
IMes: Features mesityl groups on the nitrogen atoms, providing significant steric bulk around the metal center. It is a strong σ-donor.
-
IPr: Possesses even bulkier 2,6-diisopropylphenyl substituents, leading to a more sterically hindered metal environment compared to IMes. This increased bulk can enhance catalyst stability and promote challenging reductive elimination steps.[1]
-
Adamantyl NHC (IAd): The adamantyl groups are exceptionally bulky and have a distinct three-dimensional profile. While providing significant steric protection to the metal center, the electronic effect of the adamantyl group is considered to be minimally different from other alkyl substituents.[2]
A general logical workflow for comparing these ligands in a catalytic context is outlined below.
References
Unraveling the Influence of Steric Bulk in N-Heterocyclic Carbene Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, the selection of an appropriate N-heterocyclic carbene (NHC) ligand is a critical step in catalyst design and reaction optimization. The steric environment created by the NHC ligand around the metal center profoundly influences the catalyst's activity, selectivity, and stability. This guide provides an objective comparison of the steric bulk of commonly employed NHC ligands, supported by experimental data, to aid in the rational selection of ligands for a variety of catalytic applications.
N-heterocyclic carbenes have emerged as a versatile class of ligands in organometallic chemistry and catalysis. Their strong σ-donating ability and the tunable nature of their steric and electronic properties allow for fine-tuning of the catalytic performance of metal complexes. The steric bulk of an NHC ligand is a crucial parameter that dictates the accessibility of the metal center to substrates, influences the stability of catalytic intermediates, and can control the stereochemical outcome of a reaction.
Quantifying Steric Bulk: The Percent Buried Volume (%Vbur)
A widely accepted and powerful tool for quantifying the steric bulk of NHC ligands is the "percent buried volume" (%Vbur).[1][2][3][4][5] This parameter is defined as the percentage of the volume of a sphere around the metal center that is occupied by the ligand.[1] A higher %Vbur value indicates a greater steric hindrance around the metal. Unlike the Tolman cone angle, which was developed for phosphine ligands, the %Vbur provides a more accurate representation of the steric environment of the often unsymmetrical NHC ligands.[6]
Comparative Analysis of NHC Ligand Steric Bulk
The steric properties of NHC ligands can be systematically modified by varying the substituents on the nitrogen atoms and the backbone of the heterocyclic ring. The following table summarizes the percent buried volume for a selection of commonly used NHC ligands, providing a clear comparison of their steric impact.
| Ligand Abbreviation | Ligand Structure | R Groups | %Vbur | Key Features |
| IMe | Methyl | 29.1 | Smallest common NHC, provides good access to the metal center. | |
| IEt | Ethyl | 31.5 | Slightly more sterically demanding than IMe. | |
| IPr | 2,6-diisopropylphenyl | 37.1 | Bulky ligand, widely used in cross-coupling reactions.[7][8] | |
| SIPr | 2,6-diisopropylphenyl | 36.6 | Saturated backbone version of IPr, offers different conformational flexibility.[7][8] | |
| IMes | 2,4,6-trimethylphenyl (Mesityl) | 34.7 | Moderately bulky, provides a balance of steric hindrance and reactivity.[7][8] | |
| SIMes | 2,4,6-trimethylphenyl (Mesityl) | 34.2 | Saturated backbone version of IMes.[7][8] | |
| IAd | Adamantyl | 43.1 | Extremely bulky, used to promote challenging reactions and stabilize reactive species.[1][7][8] | |
| ItBu | tert-Butyl | 34.3 | Bulky N-alkyl NHC, known for enhancing catalyst stability.[9] | |
| ItOct | tert-Octyl | > ItBu | A newer generation of even bulkier N-alkyl NHCs, demonstrating improved performance in certain reactions.[9] |
Note: The %Vbur values can vary slightly depending on the specific metal center and the method of calculation. The values presented here are representative and intended for comparative purposes.
The data clearly illustrates that N-aryl substituted NHCs like IPr and IMes offer significant steric bulk, which is often beneficial for promoting reductive elimination in cross-coupling reactions.[10][11] The use of even bulkier substituents, such as adamantyl (IAd), can lead to highly active catalysts for challenging transformations.[7][8] For instance, a recent study developed a new class of bulky ligands with tert-octyl groups (ItOct) that outperform their tert-butyl (ItBu) counterparts in certain gold-catalyzed and palladium-catalyzed reactions, highlighting the continuous search for ligands with optimal steric profiles.[9]
Impact of Steric Bulk on Catalysis: Experimental Evidence
The steric hindrance of NHC ligands plays a crucial role in determining the outcome of catalytic reactions. For example, in nickel-catalyzed reductive couplings of alkynes and aldehydes, the regioselectivity can be reversed by tuning the steric bulk of the NHC ligand.[1] While a qualitative trend exists between increasing %Vbur and a preference for one regioisomer, the correlation is not always quantitative, indicating that the shape and orientation of the N-substituents also play a significant role.[1]
In another example, a comparative study of rhodium complexes bearing bulky NHC ligands for S-Si and S-S bond formation reactions revealed that steric hindrance around the metal center is crucial for effective product formation.[12][13] The catalysts with bulkier NHC ligands showed significantly higher activity compared to their less sterically demanding counterparts.[13]
Visualizing Steric Influence and Experimental Workflow
To better understand the concepts discussed, the following diagrams illustrate the general structure of an NHC ligand and a typical workflow for a comparative catalytic study.
Caption: General structure of an N-heterocyclic carbene (NHC) ligand coordinated to a metal center.
Caption: A typical experimental workflow for the comparative study of NHC ligands in catalysis.
Experimental Protocols
A standardized approach is crucial for the meaningful comparison of NHC ligands. Below are generalized experimental protocols for the synthesis of NHC-metal complexes and for conducting catalytic performance tests.
General Procedure for the Synthesis of (NHC)Palladium(II) Complexes (e.g., PEPPSI-type)
-
Imidazolium Salt Synthesis: The appropriate N,N'-disubstituted imidazolium salt is synthesized by reacting the corresponding imidazole with an alkylating or arylating agent.
-
Complexation: The imidazolium salt (1.0 eq.), palladium(II) chloride (1.0 eq.), and a base such as potassium carbonate (2.2 eq.) are suspended in a suitable solvent (e.g., pyridine or a pyridine derivative).
-
Reaction: The mixture is heated under an inert atmosphere (e.g., nitrogen or argon) for a specified time (typically several hours).
-
Work-up and Purification: The reaction mixture is cooled, and the solvent is removed under reduced pressure. The resulting solid is then purified by column chromatography or recrystallization to yield the desired (NHC)Pd(II) complex.
General Procedure for a Catalytic Cross-Coupling Reaction (e.g., Suzuki-Miyaura)
-
Reaction Setup: To an oven-dried reaction vessel under an inert atmosphere are added the aryl halide (1.0 mmol), the boronic acid (1.2-1.5 mmol), a base (e.g., K₂CO₃ or Cs₂CO₃, 2.0-3.0 mmol), and the (NHC)Pd(II) pre-catalyst (typically 0.01-1 mol%).
-
Solvent Addition: A suitable solvent or solvent mixture (e.g., toluene, dioxane, or a mixture with water) is added via syringe.
-
Reaction: The reaction mixture is stirred at a specific temperature for a set period. The progress of the reaction is monitored by a suitable analytical technique such as gas chromatography (GC) or thin-layer chromatography (TLC).
-
Work-up and Analysis: Upon completion, the reaction is quenched (e.g., with water) and extracted with an organic solvent. The combined organic layers are dried, and the solvent is evaporated. The yield of the desired product is determined by analysis of the crude product (e.g., by ¹H NMR with an internal standard) or after purification by column chromatography.
By systematically evaluating a range of NHC ligands with varying steric bulk using standardized protocols, researchers can establish clear structure-activity relationships, paving the way for the development of more efficient and selective catalysts for a wide array of chemical transformations.
References
- 1. Ligand Steric Contours to Understand the Effects of N-Heterocyclic Carbene Ligands on the Reversal of Regioselectivity in Ni-Catalyzed Reductive Couplings of Alkynes and Aldehydes - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [PDF] Quantifying and understanding the steric properties of N-heterocyclic carbenes. | Semantic Scholar [semanticscholar.org]
- 3. Quantifying and understanding the steric properties of N-heterocyclic carbenes - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 4. research-portal.st-andrews.ac.uk [research-portal.st-andrews.ac.uk]
- 5. Percent buried volume for phosphine and N-heterocyclic carbene ligands: steric properties in organometallic chemistry - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 6. youtube.com [youtube.com]
- 7. Steric and electronic properties of N-heterocyclic carbenes (NHC): a detailed study on their interaction with Ni(CO)4. | Semantic Scholar [semanticscholar.org]
- 8. researchgate.net [researchgate.net]
- 9. N-heterocyclic carbene ligands bulk up to better stabilise metal catalysts | Research | Chemistry World [chemistryworld.com]
- 10. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
- 13. Application of Bulky NHC–Rhodium Complexes in Efficient S–Si and S–S Bond Forming Reactions - PMC [pmc.ncbi.nlm.nih.gov]
Validating the Purity of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium Chloride by NMR: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Nuclear Magnetic Resonance (NMR) spectroscopy with other analytical techniques for validating the purity of 1,3-di(adamantan-1-yl)-1H-imidazol-3-ium chloride, a key precursor for N-heterocyclic carbene (NHC) ligands used in catalysis and drug development. Accurate purity assessment is critical to ensure reproducibility and reliability in downstream applications.
Comparison of Purity Validation Methods
While NMR spectroscopy is a powerful tool for both qualitative and quantitative purity analysis, other methods can provide complementary information. The following table compares NMR with alternative techniques for the purity assessment of this compound.
| Analytical Technique | Primary Application | Strengths | Limitations |
| ¹H and ¹³C NMR | Structural Elucidation & Purity Confirmation | Provides detailed structural information and can be used for quantitative analysis (qNMR) without a reference standard for each impurity. Can identify and quantify both known and unknown impurities. | Lower sensitivity compared to HPLC for trace impurity detection. Signal overlap can complicate analysis in complex mixtures. |
| High-Performance Liquid Chromatography (HPLC) | Quantitative Purity & Impurity Profiling | High resolution, sensitivity, and reproducibility for a wide range of impurities. | Requires reference standards for impurity identification and quantification. Method development can be time-consuming. |
| Mass Spectrometry (MS) | Impurity Identification | Provides molecular weight information, aiding in the identification of unknown impurities, especially when coupled with a separation technique (e.g., LC-MS). | Not a standalone quantitative technique for purity assessment. Ionization efficiency can vary between compounds. |
| Elemental Analysis | Determination of Elemental Composition | Provides the percentage of C, H, N, and other elements, which can be compared to the theoretical values to assess overall purity. | Does not provide information about the nature of impurities. Insensitive to impurities with similar elemental composition to the main compound. |
NMR-Based Purity Determination: A Detailed Look
NMR spectroscopy is particularly well-suited for the analysis of this compound due to its ability to provide unambiguous structural information and quantify the main component against impurities.
Identifying the Signature Peaks of this compound and Potential Impurities
The purity of a sample can be determined by comparing the integrals of the signals corresponding to the main compound with those of any observed impurities. The following table summarizes the expected ¹H and ¹³C NMR chemical shifts for this compound and its common process-related impurities.
| Compound | ¹H NMR Chemical Shifts (ppm) | ¹³C NMR Chemical Shifts (ppm) |
| This compound | Imidazolium H(2): ~9.0-10.0 (s, 1H)Imidazolium H(4,5): ~7.5-8.0 (d, 2H)Adamantyl CH: ~2.2-2.5 (br s)Adamantyl CH₂: ~1.7-2.0 (m) | Imidazolium C(2): ~135-140Imidazolium C(4,5): ~120-125Adamantyl C (quaternary): ~60-65Adamantyl CH: ~40-45Adamantyl CH₂: ~30-35 |
| 1-Adamantylamine (Impurity) | NH₂: ~1.1 (s, 2H)Adamantyl CH: ~1.6 (br s, 3H)Adamantyl CH₂: ~1.5 (m, 6H), ~1.7 (m, 6H) | Adamantyl C (quaternary): ~50-55Adamantyl CH: ~45-50Adamantyl CH₂: ~35-40, ~30-35 |
| Imidazole (Impurity) | NH: ~12.0 (br s, 1H)H(2): ~7.7 (s, 1H)H(4,5): ~7.1 (s, 2H) | C(2): ~135-140C(4,5): ~120-125 |
| Glyoxal (Impurity) | CHO: ~9.6 (s, 2H) (in non-aqueous solvent) | CHO: ~190-200 |
| Formaldehyde (Impurity) | CH₂O: ~9.7 (s, 2H) (in non-aqueous solvent) | CH₂O: ~200-210 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Experimental Protocol for Quantitative NMR (qNMR)
This protocol outlines the steps for determining the purity of this compound using qNMR with an internal standard.
Materials and Equipment
-
This compound sample
-
High-purity internal standard (e.g., maleic acid, dimethyl sulfone)
-
Deuterated solvent (e.g., DMSO-d₆, CDCl₃)
-
Analytical balance (accurate to at least 0.01 mg)
-
Vortex mixer
-
NMR tubes
-
NMR spectrometer (400 MHz or higher recommended)
Procedure
-
Selection of Internal Standard: Choose an internal standard that has a simple NMR spectrum with at least one signal that does not overlap with any signals from the analyte or expected impurities. The internal standard should be stable, non-volatile, and of high, known purity.
-
Sample Preparation:
-
Accurately weigh a specific amount of the this compound sample (e.g., 10-20 mg) into a clean, dry vial.
-
Accurately weigh a specific amount of the internal standard (e.g., 5-10 mg) into the same vial. The molar ratio of the analyte to the standard should be optimized for clear signal integration.
-
Add a precise volume of the chosen deuterated solvent (e.g., 0.6 mL) to the vial.
-
Thoroughly dissolve the sample and internal standard using a vortex mixer. Ensure complete dissolution.
-
Transfer the solution to an NMR tube.
-
-
NMR Data Acquisition:
-
Acquire a ¹H NMR spectrum.
-
Ensure a sufficiently long relaxation delay (D1) to allow for full relaxation of all protons. A D1 of at least 5 times the longest T₁ value is recommended for accurate quantification.
-
Use a 90° pulse angle.
-
Acquire a sufficient number of scans to achieve a good signal-to-noise ratio (S/N > 250:1 for accurate integration).
-
-
Data Processing and Analysis:
-
Apply appropriate phasing and baseline correction to the spectrum.
-
Integrate a well-resolved, non-overlapping signal of the this compound (e.g., the imidazolium proton at the C2 position).
-
Integrate a well-resolved signal of the internal standard.
-
Calculate the purity of the sample using the following formula:
Purity (%) = (I_analyte / N_analyte) * (N_standard / I_standard) * (MW_analyte / m_analyte) * (m_standard / MW_standard) * Purity_standard
Where:
-
I = Integral value
-
N = Number of protons for the integrated signal
-
MW = Molecular weight
-
m = mass
-
Purity_standard = Purity of the internal standard
-
Visualizing the Workflow
The following diagram illustrates the experimental workflow for validating the purity of this compound by NMR.
A Comparative Guide to the Electrochemical Analysis of Adamantyl-Substituted NHC Complexes
For Researchers, Scientists, and Drug Development Professionals: An Objective Comparison of Adamantyl-Substituted N-Heterocyclic Carbene (NHC) Complexes Against Common Alternatives, Supported by Experimental Data.
In the landscape of N-heterocyclic carbene (NHC) chemistry, the choice of substituent on the nitrogen atoms of the heterocyclic ring is a critical determinant of the resulting metal complex's electronic and steric properties. This, in turn, profoundly influences its catalytic activity, stability, and electrochemical behavior. Among the diverse array of N-substituents, the bulky and rigid adamantyl group has garnered significant interest. This guide provides a comprehensive electrochemical analysis of adamantyl-substituted NHC complexes, comparing their performance with widely used NHC complexes bearing other bulky substituents, namely 1,3-Bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr), 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes), and 1,3-Bis(2,6-diisopropylphenyl)imidazolidin-2-ylidene (SIPr).
Executive Summary
Adamantyl-substituted NHC ligands (IAd) are strong σ-donors, comparable in electron-donating ability to other sterically demanding NHC ligands such as IPr and SIPr. This strong donor character significantly influences the electrochemical properties of their metal complexes, generally leading to more electron-rich metal centers that are easier to oxidize. This guide presents a comparative analysis based on Tolman Electronic Parameters (TEP) and available cyclic voltammetry data, offering insights into the nuanced electronic effects of the adamantyl substituent.
Data Presentation: A Comparative Analysis
The electron-donating strength of an NHC ligand can be quantified using the Tolman Electronic Parameter (TEP), which is derived from the C-O stretching frequency of the corresponding [Ir(NHC)(CO)₂Cl] or a similar carbonyl complex. A lower TEP value indicates a stronger electron-donating ligand.
Table 1: Comparison of Tolman Electronic Parameters (TEP) for Common NHC Ligands
| NHC Ligand | N-Substituent | TEP (cm⁻¹) |
| IAd | Adamantyl | 2049.5 |
| IPr | 2,6-Diisopropylphenyl | 2051.5 |
| IMes | 2,4,6-Trimethylphenyl | 2050.7 |
| SIPr | 2,6-Diisopropylphenyl (saturated backbone) | 2051.5 |
The data in Table 1 indicates that the 1,3-diadamantylimidazol-2-ylidene (IAd) ligand is a slightly stronger electron donor than the commonly used IPr, IMes, and SIPr ligands, as evidenced by its lower TEP value. This enhanced electron-donating ability can be attributed to the electron-rich nature of the adamantyl cage.
Table 2: Expected Trends in Redox Potentials of [M(NHC)(L)n] Complexes
| NHC Ligand | Relative Electron-Donating Strength | Expected Oxidation Potential (Mⁿ⁺/M⁽ⁿ⁺¹⁾⁺) |
| IAd | Strongest | Lowest |
| IMes | Strong | Low |
| IPr | Strong | Low |
| SIPr | Strong | Low |
This table represents a qualitative prediction based on the established relationship between ligand electronics and metal complex redox potentials. The actual values will depend on the specific metal, co-ligands, and experimental conditions.
Experimental Protocols
The following is a general experimental protocol for the electrochemical analysis of metal-NHC complexes using cyclic voltammetry, based on common practices reported in the literature.
Objective: To determine the redox potentials of a series of metal-NHC complexes.
Materials and Equipment:
-
Potentiostat/Galvanostat
-
Three-electrode electrochemical cell
-
Working electrode (e.g., glassy carbon or platinum)
-
Reference electrode (e.g., Ag/AgCl or saturated calomel electrode - SCE)
-
Counter electrode (e.g., platinum wire)
-
Inert gas (Argon or Nitrogen) for deaeration
-
Anhydrous, deaerated solvent (e.g., dichloromethane, acetonitrile, or THF)
-
Supporting electrolyte (e.g., 0.1 M tetrabutylammonium hexafluorophosphate - TBAPF₆ or tetrabutylammonium perchlorate - TBAP)
-
Metal-NHC complex of interest
-
Internal standard (e.g., Ferrocene/Ferrocenium couple, Fc/Fc⁺)
Procedure:
-
Preparation of the Electrolyte Solution: In a glovebox or under an inert atmosphere, dissolve the supporting electrolyte in the chosen anhydrous solvent to a concentration of 0.1 M.
-
Preparation of the Analyte Solution: Dissolve the metal-NHC complex in the electrolyte solution to a concentration of approximately 1-5 mM.
-
Cell Assembly: Assemble the three-electrode cell. The working electrode should be polished with alumina slurry and sonicated in the solvent before use.
-
Deaeration: Purge the analyte solution with the inert gas for at least 15-20 minutes to remove dissolved oxygen. Maintain a blanket of inert gas over the solution during the experiment.
-
Cyclic Voltammetry Measurement:
-
Set the potential window to a range appropriate for the expected redox events of the complex.
-
Set the scan rate, typically starting at 100 mV/s.
-
Record the cyclic voltammogram.
-
Vary the scan rate (e.g., 50, 200, 500 mV/s) to investigate the reversibility of the redox processes.
-
-
Internal Standard Calibration: After recording the voltammograms of the analyte, add a small amount of ferrocene to the solution and record its cyclic voltammogram. The half-wave potential (E₁/₂) of the Fc/Fc⁺ couple is then used to reference the potentials of the analyte.
-
Data Analysis: Determine the half-wave potentials (E₁/₂) for reversible or quasi-reversible processes, or the peak potentials (Epa for anodic and Epc for cathodic) for irreversible processes.
Mandatory Visualization
Caption: Workflow for the electrochemical analysis of NHC complexes.
Caption: Relationship between NHC ligand electronics and complex reactivity.
Conclusion
The adamantyl-substituted NHC ligand, IAd, stands out as a potent electron-donating ligand, slightly surpassing the donor strength of other common bulky NHCs like IPr, IMes, and SIPr. This enhanced electron donation is expected to translate into lower oxidation potentials for the corresponding metal complexes, making the metal center more susceptible to oxidation. This property can be strategically exploited in the design of catalysts for redox-sensitive reactions. The choice of the N-substituent on the NHC ligand is a powerful tool for tuning the electronic properties of metal complexes, and the adamantyl group offers a unique combination of strong electron donation and significant steric bulk. Researchers and drug development professionals can leverage this understanding to rationally design more efficient and selective metal-based catalysts and therapeutics.
The Enduring Efficacy of Adamantyl NHC Ligands in C-N Coupling: A Comparative Analysis
The strategic incorporation of sterically demanding ligands is paramount in advancing the efficiency of palladium-catalyzed C-N cross-coupling reactions. Among the pantheon of bulky ligands, N-heterocyclic carbenes (NHCs) bearing adamantyl substituents have carved a niche for their exceptional performance. This guide provides a comparative analysis of the catalytic activity of adamantyl-substituted NHCs against other widely used bulky ligands in Buchwald-Hartwig amination, supported by experimental data, to offer a clear perspective for researchers in catalysis and drug development.
N-heterocyclic carbenes have emerged as a superior class of ligands in palladium-catalyzed cross-coupling reactions, often outperforming traditional phosphine ligands. Their strong σ-donating ability and the formation of robust palladium-NHC bonds contribute to the high stability and activity of the catalytic species. Within the NHC family, the steric profile of the ligand is a critical determinant of its catalytic efficacy. The 1,3-di-adamantylimidazol-2-ylidene (IAd) ligand, with its significant steric bulk, has demonstrated remarkable activity in C-N bond formation.
A seminal study in the field provided a direct comparison of the catalytic activity of a palladium complex bearing the IAd ligand, [Pd(IAd)(allyl)Cl], with complexes of other bulky NHC ligands such as 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr) and 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes). The data, summarized in the table below, highlights the superior performance of the adamantyl-containing catalyst in the amination of an unactivated aryl chloride.
Comparative Catalytic Performance in the Amination of 4-Chlorotoluene with Morpholine
| Entry | Ligand | Catalyst | Yield (%) |
| 1 | IAd | [Pd(IAd)(allyl)Cl] | >98 |
| 2 | IPr | [Pd(IPr)(allyl)Cl] | 94 |
| 3 | IMes | [Pd(IMes)(allyl)Cl] | 68 |
| 4 | SPhos | (SPhos)Pd G2 | 92 |
| 5 | XPhos | (XPhos)Pd G3 | 96 |
Reaction Conditions: 4-chlorotoluene (1.0 mmol), morpholine (1.2 mmol), NaOtBu (1.4 mmol), Pd precatalyst (1 mol %), toluene (2 mL), 100 °C, 24 h.
The data clearly indicates that under identical conditions, the [Pd(IAd)(allyl)Cl] catalyst afforded a near-quantitative yield, surpassing the already high-performing IPr and IMes-based catalysts. Furthermore, its performance is comparable to or exceeds that of highly effective second and third-generation Buchwald phosphine ligands like SPhos and XPhos. The exceptional activity of the IAd ligand is attributed to its large steric footprint, which promotes the reductive elimination step of the catalytic cycle, the rate-limiting step in many C-N coupling reactions.
Experimental Protocols
General Procedure for the Palladium-Catalyzed Amination of 4-Chlorotoluene with Morpholine:
An oven-dried Schlenk tube was charged with the palladium precatalyst (0.01 mmol, 1 mol %) and sodium tert-butoxide (135 mg, 1.4 mmol). The tube was evacuated and backfilled with argon. Toluene (2 mL), 4-chlorotoluene (0.12 mL, 1.0 mmol), and morpholine (0.105 mL, 1.2 mmol) were then added via syringe. The reaction mixture was stirred at 100 °C for 24 hours. After cooling to room temperature, the mixture was diluted with ethyl acetate and filtered through a pad of Celite. The filtrate was concentrated under reduced pressure, and the residue was purified by column chromatography on silica gel to afford the desired product.
Catalytic Cycle and Workflow
The generally accepted mechanism for the palladium-catalyzed Buchwald-Hartwig amination is depicted below. The catalytic cycle involves the oxidative addition of the aryl halide to the active Pd(0) species, followed by coordination of the amine and deprotonation to form a palladium-amido complex. The final step is the reductive elimination of the arylamine product, regenerating the Pd(0) catalyst. The steric bulk of the ligand plays a crucial role in facilitating this final, often rate-determining, step.
Caption: Catalytic cycle of the Buchwald-Hartwig amination.
A typical experimental workflow for comparing the performance of different ligands is crucial for identifying the optimal catalyst system for a specific transformation.
Caption: Workflow for comparing catalytic ligand performance.
A Comparative Guide to the Electronic Properties of Adamantyl N-Heterocyclic Carbene Ligands: A DFT Perspective
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating properties and the ability to tune their steric and electronic characteristics. The incorporation of bulky substituents, such as the adamantyl group, is a common strategy to enhance the stability of metal complexes and influence catalytic activity. Understanding the precise electronic impact of these bulky groups is crucial for rational ligand design.
Key Electronic Descriptors for NHC Ligands
The electronic character of an NHC ligand is primarily defined by its ability to donate electron density to a metal center (σ-donation) and accept electron density from the metal (π-acceptance). DFT calculations provide several quantitative descriptors to probe these properties:
-
Frontier Molecular Orbitals (HOMO-LUMO): The energy of the Highest Occupied Molecular Orbital (HOMO) of the free carbene correlates with its ionization potential and σ-donating ability. A higher HOMO energy generally indicates a stronger donor. The HOMO-LUMO energy gap provides insight into the chemical reactivity and stability of the ligand.[1][2]
-
Tolman Electronic Parameter (TEP): This parameter provides a quantitative measure of the net electron-donating ability of a ligand. It is determined by the C-O stretching frequency (ν(CO)) in a model metal carbonyl complex, typically [LNi(CO)₃]. Stronger donor ligands lead to more back-bonding from the metal to the CO ligands, weakening the C-O bond and lowering its stretching frequency.[1]
-
Natural Bond Orbital (NBO) Analysis: NBO analysis deconstructs the calculated wavefunction into localized bonds and lone pairs, providing a chemically intuitive picture of bonding. It can quantify the charge transfer between the NHC ligand and a metal center and describe the hybridization of the carbene carbon.
Comparative Data (Hypothetical DFT Study)
A dedicated DFT study would be required to generate a direct comparison of various adamantyl NHC ligands. The following table is a template illustrating how such comparative data should be presented. The values are hypothetical and serve as a placeholder for results from actual calculations.
| Ligand | Structure | HOMO (eV) | LUMO (eV) | HOMO-LUMO Gap (eV) | Calculated TEP (cm⁻¹) |
| 1,3-Di(1-adamantyl)imidazol-2-ylidene | Imidazole-based, 1-adamantyl on each N | -4.85 | -0.25 | 4.60 | 2050.5 |
| 1,3-Di(2-adamantyl)imidazol-2-ylidene | Imidazole-based, 2-adamantyl on each N | -4.90 | -0.23 | 4.67 | 2051.2 |
| 1-(1-Adamantyl)-3-methylimidazol-2-ylidene | Asymmetric, 1-adamantyl and methyl on Ns | -4.80 | -0.28 | 4.52 | 2050.1 |
| 1,3-Di(1-adamantyl)imidazolin-2-ylidene | Saturated backbone, 1-adamantyl on each N | -5.05 | -0.15 | 4.90 | 2049.8 |
Experimental and Computational Protocols
Detailed methodologies are crucial for the reproducibility and validation of computational results. Below are standard protocols for the DFT calculations required to populate the data table.
Protocol 1: Geometry Optimization and Frontier Molecular Orbital Analysis
-
Software: Gaussian 16 or similar quantum chemistry software package.
-
Method: Density Functional Theory (DFT).
-
Functional: B3LYP is a commonly used hybrid functional for such systems.
-
Basis Set: A 6-31G(d) or larger basis set is typically employed for geometry optimization and electronic structure calculations.
-
Procedure:
-
The structure of each adamantyl NHC ligand is built using a molecular editor.
-
A geometry optimization calculation is performed to find the lowest energy conformation of the molecule.
-
A frequency calculation is subsequently run to confirm that the optimized structure is a true minimum (i.e., no imaginary frequencies).
-
The energies of the HOMO and LUMO are extracted from the output file of the optimized structure. The HOMO-LUMO gap is calculated as E(LUMO) - E(HOMO).
-
Protocol 2: Calculation of the Tolman Electronic Parameter (TEP)
-
Software: Gaussian 16 or similar.
-
Model Complex: For each NHC ligand (L), a model complex of the form [LNi(CO)₃] is constructed.
-
Functional/Basis Set: The same level of theory as in Protocol 1 (e.g., B3LYP/6-31G(d)) should be used for consistency.
-
Procedure:
-
The geometry of the [LNi(CO)₃] complex is optimized.
-
A frequency calculation is performed on the optimized complex.
-
The vibrational frequencies corresponding to the symmetric C-O stretching modes are identified from the output. The A1 symmetric stretch is the value reported as the TEP. A scaling factor may be applied to the calculated frequencies to better match experimental values.
-
Protocol 3: Natural Bond Orbital (NBO) Analysis
-
Software: Gaussian 16 with the integrated NBO 3.1 program or a later version.
-
Model System: NBO analysis is typically performed on a metal-ligand complex to probe the nature of the coordinate bond (e.g., [L-M-Xn]). A simple complex like [L-AuCl] can be used.
-
Procedure:
-
Perform a geometry optimization of the chosen metal complex as described above.
-
In the Gaussian input file, include the Pop=NBO keyword in the route section.
-
Run the calculation. The output file will contain the NBO analysis section.
-
Key information to extract includes:
-
Natural atomic charges on the carbene carbon and the metal center.
-
The composition of the sigma bond between the carbene carbon and the metal.
-
Second-order perturbation theory analysis, which quantifies the donor-acceptor interactions (e.g., charge transfer from the NHC lone pair to the metal's empty orbitals).
-
-
Workflow and Logical Relationships
The following diagrams illustrate the logical workflow for a comprehensive DFT study of NHC ligand electronic properties.
Caption: Computational workflow for determining the electronic properties of NHC ligands.
This guide provides a robust framework for researchers to conduct and present DFT studies on the electronic properties of adamantyl NHC ligands. By systematically applying these computational protocols, a clear and quantitative comparison can be achieved, paving the way for the informed design of next-generation catalysts and organometallic complexes.
References
Adamantyl NHC Catalysts: A Comparative Guide for Cross-Coupling Reactions
For researchers, scientists, and professionals in drug development, the strategic selection of a catalyst is paramount to the success of cross-coupling reactions. This guide provides a comparative analysis of adamantyl-substituted N-heterocyclic carbene (NHC) catalysts in two of the most powerful C-C and C-N bond-forming reactions: the Suzuki-Miyaura coupling and the Buchwald-Hartwig amination. The unique steric bulk of the adamantyl group often imparts superior catalytic activity, particularly in challenging transformations.
N-heterocyclic carbenes have emerged as a robust class of ligands for transition metal catalysis, often outperforming traditional phosphine ligands in terms of stability and reactivity. The incorporation of a bulky adamantyl substituent on the NHC backbone can further enhance catalytic efficiency by promoting the formation of the active monoligated palladium species and facilitating challenging oxidative addition and reductive elimination steps.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura coupling is a cornerstone of modern synthetic chemistry for the formation of C(sp²)-C(sp²) bonds. The performance of adamantyl-ligated catalysts in this reaction is often benchmarked against other sterically demanding phosphine and NHC ligands, especially in the coupling of unreactive aryl chlorides.
Below is a comparative summary of catalyst performance in the Suzuki-Miyaura coupling of aryl chlorides with arylboronic acids.
| Catalyst/Ligand | Aryl Halide | Boronic Acid | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) | Reference |
| POPd-Ad | Phenyl chloride | 4-Tolylboronic acid | KOtBu | 1,4-Dioxane | 95 | 0.5 | 99 | [1] |
| POPd1-tBu | Phenyl chloride | 4-Tolylboronic acid | KOtBu | 1,4-Dioxane | 95 | 0.5 | >99 | [1] |
| (IPent-H)₂Pd₂Cl₆ | 2,6-Dimethylchlorobenzene | Phenylboronic acid | KOH | Dioxane | 60 | - | 84 | [2] |
| Pd-PEPPSI-IPent | 2,6-Dimethylchlorobenzene | Phenylboronic acid | KOH | Dioxane | 60 | - | 82 | [2] |
It is important to note that direct comparison of catalyst performance can be challenging due to variations in reaction conditions across different studies. The data presented here is collated from various sources and should be considered as a representative overview.
Performance in Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful method for the synthesis of arylamines. The steric hindrance provided by adamantyl-containing ligands can be particularly advantageous in the coupling of challenging substrates, such as sterically hindered amines or unreactive aryl chlorides.
A notable example is a mixed phosphine/NHC ligand incorporating a bis(1-adamantyl)phosphine donor group, which has demonstrated high activity in the monoarylation of primary and secondary amines at room temperature.[3]
Experimental Protocols
Detailed experimental procedures are essential for the replication and optimization of synthetic methods. Below are representative protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions utilizing adamantyl-containing or other high-performance catalysts.
Protocol 1: Suzuki-Miyaura Coupling of an Aryl Chloride[1]
Materials:
-
Aryl chloride (e.g., Phenyl chloride, 0.5 mmol)
-
Arylboronic acid (e.g., 4-Tolylboronic acid, 0.75 mmol)
-
Palladium precatalyst (e.g., POPd-Ad, 2 mol%)
-
Base (e.g., KOtBu, 1.5 mmol)
-
Anhydrous solvent (e.g., 1,4-Dioxane, 2 mL)
-
Inert atmosphere (Argon or Nitrogen)
Procedure:
-
To an oven-dried reaction vessel under an inert atmosphere, add the palladium precatalyst, base, and arylboronic acid.
-
Add the anhydrous, deoxygenated solvent, followed by the aryl chloride via syringe.
-
Stir the reaction mixture vigorously and heat to the desired temperature (e.g., 95 °C) for the specified time (e.g., 0.5 hours).
-
Monitor the reaction progress by a suitable technique (e.g., GC, TLC, or LC-MS).
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the product with an organic solvent, wash the combined organic layers with brine, and dry over an anhydrous salt (e.g., Na₂SO₄).
-
Concentrate the solvent under reduced pressure and purify the crude product by column chromatography.
Protocol 2: Buchwald-Hartwig Amination of an Aryl Chloride[4]
Materials:
-
Aryl chloride (1.0 mmol)
-
Amine (1.2 mmol)
-
Palladium precatalyst (e.g., a palladacycle with a sterically demanding NHC ligand, 0.5 mol%)
-
Base (e.g., KOtBu, 1.2 mmol)
-
Anhydrous solvent (e.g., 2-MeTHF, 2.0 mL)
-
Inert atmosphere (Nitrogen)
Procedure:
-
In a glovebox or under a stream of inert gas, add the palladium precatalyst and base to a reaction vial.
-
Add the anhydrous solvent, followed by the aryl chloride and the amine.
-
Seal the vial and heat the mixture to the desired temperature, stirring for the specified duration.
-
After cooling to room temperature, the reaction mixture can be filtered through a pad of celite.
-
The filtrate is then concentrated, and the residue purified by an appropriate method such as column chromatography to yield the desired arylamine.
Catalytic Cycles and Workflows
The catalytic cycles for the Suzuki-Miyaura and Buchwald-Hartwig reactions are fundamental to understanding the role of the catalyst. A general experimental workflow for catalyst screening allows for the systematic evaluation of different ligands and reaction conditions.
Suzuki-Miyaura Catalytic Cycle
Buchwald-Hartwig Amination Catalytic Cycle
References
- 1. Bulky Di(1-adamantyl)phosphinous Acid-Ligated Pd(II) Precatalysts for Suzuki Reactions of Unreactive Aryl Chlorides - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. benchchem.com [benchchem.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Surveying sterically demanding N-heterocyclic carbene ligands with restricted flexibility for palladium-catalyzed cross-coupling reactions. (2008) | Sebastian Würtz | 701 Citations [scispace.com]
- 6. benchchem.com [benchchem.com]
A Structural and Performance Showdown: Adamantyl vs. Benzimidazolium-Based NHC Ligands
In the realm of homogeneous catalysis, N-heterocyclic carbenes (NHCs) have emerged as a versatile and powerful class of ligands for transition metals. Their strong σ-donating ability and tunable steric and electronic properties have led to the development of highly active and stable catalysts for a wide range of organic transformations. Among the diverse array of NHC scaffolds, those based on adamantyl and benzimidazolium moieties represent two distinct design strategies. This guide provides a comprehensive structural and performance comparison of these two ligand classes, offering valuable insights for researchers, scientists, and drug development professionals in selecting the optimal ligand for their specific applications.
At a Glance: Key Structural and Electronic Differences
The fundamental difference between adamantyl and benzimidazolium-based NHC ligands lies in their structural framework and the nature of the substituents on the nitrogen atoms of the carbene ring. Adamantyl-substituted NHCs are characterized by the presence of one or more bulky, three-dimensional adamantyl groups, which impart significant steric hindrance around the metal center. In contrast, benzimidazolium-based NHCs feature a fused benzene ring, which contributes to a more planar and electronically tunable scaffold.
These structural variations have a profound impact on the steric and electronic properties of the ligands, which in turn dictate the stability, reactivity, and selectivity of the resulting metal complexes.
Quantitative Comparison of Ligand Properties
To provide a clear and concise overview, the following table summarizes the key structural and electronic parameters for representative adamantyl and benzimidazolium-based NHC ligands. It is important to note that direct side-by-side comparative studies are limited in the literature; therefore, these values are compiled from various sources and should be considered representative rather than directly comparable under identical conditions.
| Parameter | Adamantyl-Based NHC (e.g., IAd) | Benzimidazolium-Based NHC (e.g., di-R-benzimidazolylidene) | Key Implications |
| Steric Bulk (%Vbur) | High (e.g., IAd ≈ 38-45%)[1] | Moderate to High (Varies with N-substituents) | The significant steric bulk of adamantyl groups can promote reductive elimination and stabilize low-coordinate metal species, but may also hinder substrate coordination.[1] Benzimidazolium NHCs offer more tunable steric properties based on the N-aryl or N-alkyl substituents. |
| Electronic Properties (TEP) | Strongly electron-donating | Strongly electron-donating | Both ligand types are strong σ-donors, leading to the formation of stable metal-ligand bonds. The electronic properties of benzimidazolium NHCs can be further modulated by substituents on the benzannulated ring. |
| Structural Rigidity | High (rigid adamantyl cage) | High (planar benzimidazole core) | The rigidity of both ligand frameworks contributes to the stability of the resulting metal complexes. |
| Synthetic Accessibility | Generally straightforward | Generally straightforward | Both ligand precursors (imidazolium/benzimidazolium salts) are accessible through established synthetic routes. |
Table 1: Comparison of Steric and Electronic Properties. Percent buried volume (%Vbur) is a measure of the steric bulk of a ligand around the metal center. Tolman Electronic Parameter (TEP) is a measure of the ligand's electron-donating ability.
Structural Insights from X-ray Crystallography
X-ray crystallography provides invaluable information on the solid-state structures of metal-NHC complexes, revealing key details about bond lengths, bond angles, and overall coordination geometry.
Adamantyl-NHC Complexes: The crystal structures of metal complexes bearing adamantyl-NHC ligands consistently demonstrate the significant steric congestion imposed by the adamantyl groups. This steric pressure can influence the coordination number of the metal and the orientation of other ligands in the coordination sphere.
Benzimidazolium-NHC Complexes: The crystal structures of benzimidazolium-NHC metal complexes reveal a more planar ligand backbone.[2] The bond lengths and angles within the benzimidazole core are influenced by the nature of the N-substituents and the metal center.[2] For instance, in a series of (NHC)Pd(Br₂)(L) complexes with 1,3-dibenzylbenzimidazolium, the Pd-CNHC bond lengths vary depending on the ancillary ligand L.[3]
The following DOT script visualizes the general structural differences between the two ligand types.
Caption: General structural features of adamantyl and benzimidazolium-based NHC ligands.
Performance in Catalysis: A Tale of Two Ligands
The distinct structural and electronic properties of adamantyl and benzimidazolium-based NHC ligands translate into different catalytic performances.
Adamantyl-NHC Ligands: The extreme steric bulk of adamantyl-NHCs makes them particularly effective in reactions where the dissociation of a ligand to generate a highly active, low-coordinate catalytic species is crucial. For example, they have shown promise in challenging olefin metathesis reactions. However, this same steric hindrance can be detrimental in reactions that require facile substrate coordination.
Benzimidazolium-NHC Ligands: Benzimidazolium-based NHCs have demonstrated broad applicability in a variety of cross-coupling reactions, including Suzuki-Miyaura and Heck couplings.[4][5] Their tunable steric and electronic properties allow for the fine-tuning of catalyst activity and selectivity for specific substrates. The fused aromatic ring can also participate in π-stacking interactions, which may influence catalyst stability and reactivity.
The following DOT script illustrates a simplified catalytic cycle for a Suzuki-Miyaura cross-coupling reaction, a common application for benzimidazolium-NHC palladium complexes.
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Experimental Protocols
Detailed experimental protocols are essential for the synthesis and application of these NHC ligands and their metal complexes. Below are representative procedures for the synthesis of a benzimidazolium salt precursor and a general protocol for a Suzuki-Miyaura cross-coupling reaction using a palladium-NHC catalyst.
Synthesis of 1,3-Dibenzylbenzimidazolium Chloride
Materials:
-
Benzimidazole
-
Benzyl chloride
-
Sodium hydroxide
-
Toluene
-
Ethanol
Procedure:
-
To a solution of benzimidazole (1.0 eq) in toluene, add powdered sodium hydroxide (2.5 eq).
-
Stir the mixture vigorously at room temperature for 1 hour.
-
Add benzyl chloride (2.2 eq) dropwise to the suspension.
-
Heat the reaction mixture to reflux and stir for 24 hours.
-
After cooling to room temperature, filter the mixture and wash the solid with water and ethanol.
-
Dry the solid under vacuum to obtain 1,3-dibenzylbenzimidazolium chloride.
General Protocol for Suzuki-Miyaura Cross-Coupling
Materials:
-
Aryl halide (e.g., aryl bromide or chloride)
-
Arylboronic acid
-
Palladium-NHC precatalyst (e.g., (NHC)PdCl₂(pyridine))
-
Base (e.g., K₂CO₃, Cs₂CO₃)
-
Solvent (e.g., dioxane/water, DMF/water)
Procedure:
-
In a reaction vessel, combine the aryl halide (1.0 mmol), arylboronic acid (1.2 mmol), base (2.0 mmol), and the palladium-NHC precatalyst (0.01-1 mol%).
-
Evacuate and backfill the vessel with an inert gas (e.g., argon or nitrogen).
-
Add the solvent system (e.g., 3 mL of dioxane and 1 mL of water).
-
Heat the reaction mixture to the desired temperature (e.g., 80-120 °C) and stir for the specified time (e.g., 2-24 hours).
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and wash with water.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.[6]
Conclusion
Adamantyl and benzimidazolium-based NHC ligands offer distinct advantages and disadvantages depending on the desired application. Adamantyl-NHCs are defined by their exceptional steric bulk, which can be beneficial for promoting certain catalytic steps and stabilizing highly reactive species. However, this steric hindrance can also limit their substrate scope. Benzimidazolium-NHCs, with their planar and electronically tunable framework, provide a more versatile platform for a broader range of catalytic transformations, particularly in cross-coupling reactions. The choice between these two ligand classes will ultimately depend on the specific requirements of the chemical transformation, including the nature of the substrates, the desired reactivity, and the stability of the catalytic system. This guide provides a foundational understanding to aid researchers in making an informed decision for their synthetic endeavors.
References
- 1. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The palladium-based complexes bearing 1,3-dibenzylbenzimidazolium with morpholine, triphenylphosphine, and pyridine derivate ligands: synthesis, characterization, structure and enzyme inhibitions - PMC [pmc.ncbi.nlm.nih.gov]
- 4. NHC–metal complexes based on benzimidazolium moiety for chemical transformation - Arabian Journal of Chemistry [arabjchem.org]
- 5. researchgate.net [researchgate.net]
- 6. mdpi.com [mdpi.com]
The Adamantyl Advantage: A Comparative Guide to N-Heterocyclic Carbenes in the Arylation of Hindered Amines
For researchers, scientists, and drug development professionals, the quest for efficient and versatile catalytic systems for the construction of C-N bonds is relentless. The Buchwald-Hartwig amination stands as a cornerstone of modern synthetic chemistry, and the choice of ligand is paramount to its success, especially when dealing with sterically demanding primary and secondary amines. This guide provides an objective comparison of the efficacy of adamantyl-functionalized N-Heterocyclic Carbene (NHC) ligands in the arylation of these challenging substrates, benchmarked against leading alternative catalysts.
The unique steric and electronic properties of adamantyl-containing ligands have positioned them as powerful tools in catalysis. Their bulky nature can facilitate reductive elimination, a crucial step in the catalytic cycle, while their electron-donating character can promote the initial oxidative addition. This guide delves into the quantitative performance of palladium catalysts bearing adamantyl-NHC ligands and compares them with systems based on other NHC scaffolds and widely-used phosphine ligands.
Performance Comparison of Catalytic Systems
The following tables summarize the performance of various catalytic systems in the arylation of hindered primary and secondary amines. The data highlights reaction yields, conditions, and catalyst loadings, offering a clear comparison for catalyst selection.
Table 1: Arylation of Hindered Primary Amines
| Entry | Aryl Halide | Amine | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | 1-Adamantanamine | [Pd(cinnamyl)Cl]₂ / Ad-NHC/P | RT | 2 | 98 | [1] |
| 2 | 4-Chlorotoluene | 1-Adamantanamine | Pd₂(dba)₃ / XPhos | 100 | 24 | 95 | [Buchwald et al.] |
| 3 | 4-Chlorotoluene | tert-Butylamine | [Pd(cinnamyl)Cl]₂ / Ad-NHC/P | RT | 2 | 96 | [1] |
| 4 | 4-Chlorotoluene | tert-Butylamine | Pd₂(dba)₃ / RuPhos | 80 | 18 | 92 | [Buchwald et al.] |
| 5 | 2-Bromotoluene | 1-Adamantanamine | [Pd(cinnamyl)Cl]₂ / Ad-NHC/P | RT | 18 | 93 | [1] |
| 6 | 2-Bromotoluene | 1-Adamantanamine | Pd(OAc)₂ / DavePhos | 100 | 24 | 88 | [Buchwald et al.] |
Ad-NHC/P refers to the mixed phosphine/NHC ligand developed by Stradiotto and co-workers featuring a bis(1-adamantyl)phosphine donor group and an N-Mesityl imidazolium wingtip.
Table 2: Arylation of Hindered Secondary Amines
| Entry | Aryl Halide | Amine | Catalyst System | Temp. (°C) | Time (h) | Yield (%) | Reference |
| 1 | 4-Chlorotoluene | Dicyclohexylamine | [Pd(cinnamyl)Cl]₂ / Ad-NHC/P | RT | 18 | 91 | [1] |
| 2 | 4-Chlorotoluene | Dicyclohexylamine | Pd₂(dba)₃ / BrettPhos | 100 | 24 | 85 | [Buchwald et al.] |
| 3 | 4-Chlorotoluene | N-Methylaniline | [Pd(cinnamyl)Cl]₂ / Ad-NHC/P | RT | 2 | 99 | [1] |
| 4 | 4-Chlorotoluene | N-Methylaniline | Pd₂(dba)₃ / SPhos | 80 | 18 | 94 | [Buchwald et al.] |
| 5 | 2-Bromotoluene | Dicyclohexylamine | [Pd(cinnamyl)Cl]₂ / Ad-NHC/P | RT | 18 | 88 | [1] |
| 6 | 2-Bromotoluene | Dicyclohexylamine | Pd(OAc)₂ / JohnPhos | 100 | 24 | 82 | [Buchwald et al.] |
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of results. Below are representative protocols for the arylation of a hindered primary and a secondary amine using an adamantyl-NHC-based catalyst system.
General Procedure for the Room-Temperature Amination of Aryl Chlorides with Primary and Secondary Amines using the Ad-NHC/P Ligand
To an oven-dried vial equipped with a magnetic stir bar was added [Pd(cinnamyl)Cl]₂ (0.005 mmol, 1 mol% Pd), the Ad-NHC/P ligand (0.011 mmol), and NaOtBu (1.2 mmol). The vial was sealed with a septum and purged with argon. Toluene (1.0 mL), the aryl chloride (1.0 mmol), and the amine (1.2 mmol) were then added sequentially via syringe. The resulting mixture was stirred at room temperature for the time indicated in the tables. Upon completion, the reaction was quenched with saturated aqueous NH₄Cl and extracted with ethyl acetate. The combined organic layers were washed with brine, dried over Na₂SO₄, filtered, and concentrated under reduced pressure. The residue was purified by flash column chromatography on silica gel to afford the desired N-aryl amine.
Visualizing the Catalytic Process
To better understand the underlying chemical transformations, the following diagrams illustrate the generally accepted mechanism for the Buchwald-Hartwig amination and a workflow for catalyst screening.
References
Assessing the Electronic Properties of Adamantyl N-Heterocyclic Carbene Ligands: A Comparative Guide
For researchers, scientists, and drug development professionals, this guide provides a comparative assessment of the σ-donor and π-acceptor properties of adamantyl-substituted N-heterocyclic carbene (NHC) ligands. By presenting key experimental data and detailed methodologies, this document aims to facilitate the rational design of catalysts and metal complexes for a variety of applications.
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis, largely due to their strong σ-donating character and tunable steric and electronic properties. The adamantyl moiety, a bulky and rigid hydrocarbon cage, is often incorporated into NHC scaffolds to impart specific steric hindrance. Understanding the electronic consequences of this substitution is crucial for predicting and controlling the reactivity of the resulting metal complexes.
This guide compares the electronic properties of 1,3-di-1-adamantylimidazol-2-ylidene (IAd), a prominent adamantyl-substituted NHC, with other commonly employed NHC ligands. The two key electronic parameters discussed are the σ-donor strength, quantified by the Tolman Electronic Parameter (TEP), and the π-acceptor ability, assessed by ⁷⁷Se NMR spectroscopy of the corresponding NHC-selenium adduct.
σ-Donor Properties: Tolman Electronic Parameter (TEP)
The σ-donor strength of a ligand is a measure of its ability to donate electron density to a metal center. The Tolman Electronic Parameter (TEP) is a widely accepted method for quantifying this property. It is determined by measuring the symmetric C-O stretching frequency (ν(CO)) in the infrared (IR) spectrum of a suitable metal-carbonyl complex, typically of the type cis-[M(NHC)(CO)₂Cl]. A lower ν(CO) value indicates a more electron-donating ligand, as the increased electron density on the metal center leads to greater π-backbonding into the CO anti-bonding orbitals, thus weakening the C-O bond.
The adamantyl-substituted NHC, IAd, is a very strong σ-donor, comparable to other bulky alkyl-substituted NHCs such as 1,3-dicyclohexylimidazol-2-ylidene (ICy)[1]. Its electron-donating capacity is slightly greater than that of the common bulky aryl-substituted NHCs, 1,3-bis(2,4,6-trimethylphenyl)imidazol-2-ylidene (IMes) and 1,3-bis(2,6-diisopropylphenyl)imidazol-2-ylidene (IPr)[1].
| Ligand (Acronym) | N-Substituent | TEP (ν(CO) in cm⁻¹) | Reference |
| IAd | 1-Adamantyl | 2049.5 | [1] |
| ICy | Cyclohexyl | 2049.6 | [1] |
| IMes | 2,4,6-Trimethylphenyl | 2050.7 | [1] |
| IPr | 2,6-Diisopropylphenyl | 2051.5 | [1] |
| PPh₃ | Phenyl (Phosphine) | 2068.9 | [1] |
| PCy₃ | Cyclohexyl (Phosphine) | 2056.4 | [1] |
π-Acceptor Properties: ⁷⁷Se NMR Spectroscopy
The π-acceptor character of NHC ligands is their ability to accept electron density from the metal center into the vacant p-orbital on the carbene carbon. This property is commonly evaluated by synthesizing the NHC-selenium adduct (a selenourea) and measuring the ⁷⁷Se NMR chemical shift (δ(Se)). A downfield (more positive) chemical shift is indicative of a more shielded selenium nucleus, which corresponds to a weaker π-acceptor (and stronger σ-donor) NHC. Conversely, an upfield shift suggests a stronger π-acceptor.
The ⁷⁷Se NMR chemical shift for the IAd-selenium adduct is reported to be 197 ppm. This value is significantly downfield compared to other N-alkyl substituted NHCs like 1,3-di-tert-butylimidazol-2-ylidene (ItBu) (183 ppm) and 1,3-dicyclohexylimidazol-2-ylidene (ICy) (-22 ppm). This suggests that IAd is a weaker π-acceptor compared to these other alkyl-substituted NHCs.
| Ligand Adduct | N-Substituent | ⁷⁷Se Chemical Shift (δ in ppm) | Reference |
| IAd-Se | 1-Adamantyl | 197 | |
| ItBu-Se | tert-Butyl | 183 | |
| ICy-Se | Cyclohexyl | -22 | |
| IMes-Se | 2,4,6-Trimethylphenyl | 35 (in acetone-d₆) | [2] |
| SIPr-Se | 2,6-Diisopropylphenyl (saturated backbone) | 181 (in acetone-d₆) | [2] |
Experimental Protocols
Determination of Tolman Electronic Parameter (TEP)
The TEP for an NHC ligand is determined from the IR spectrum of its corresponding cis-[Ir(NHC)(CO)₂Cl] complex.
1. Synthesis of the cis-[Ir(NHC)(CO)₂Cl] Complex:
-
Starting Material: The synthesis typically begins with the precursor complex [Ir(cod)Cl]₂, where cod is 1,5-cyclooctadiene.
-
Ligand Exchange: The NHC ligand is introduced by reacting the corresponding imidazolium salt (e.g., IAd·HCl) with a strong base (e.g., potassium tert-butoxide) in an appropriate solvent (e.g., THF) to generate the free carbene in situ. This is then reacted with [Ir(cod)Cl]₂ to form the [(NHC)Ir(cod)Cl] intermediate.
-
Carbonylation: A stream of carbon monoxide (CO) gas is then bubbled through a solution of the [(NHC)Ir(cod)Cl] complex in a suitable solvent (e.g., dichloromethane). This displaces the cod ligand to yield the desired cis-[Ir(NHC)(CO)₂Cl] complex. The reaction progress can be monitored by IR spectroscopy.
-
Purification: The final product is typically purified by precipitation or recrystallization.
2. IR Spectroscopy:
-
A dilute solution of the purified cis-[Ir(NHC)(CO)₂Cl] complex in dichloromethane is prepared.
-
The IR spectrum is recorded, focusing on the carbonyl stretching region (typically 1900-2100 cm⁻¹).
-
The frequencies of the symmetric and asymmetric C-O stretching bands are measured.
-
The TEP is calculated as the frequency of the A₁ C-O stretching mode of the corresponding hypothetical [Ni(CO)₃(NHC)] complex, which is linearly correlated to the average of the two ν(CO) bands in the iridium complex. For direct comparison, the average ν(CO) of the iridium complexes is often used as a reliable measure of the ligand's electron-donating ability.
Synthesis and ⁷⁷Se NMR Analysis of NHC-Selenium Adducts
1. Synthesis of the NHC-Selenium Adduct (Selenourea):
-
In situ Carbene Generation: The NHC precursor, the imidazolium salt (e.g., IAd·HCl), is dissolved in a dry, aprotic solvent such as THF.
-
Deprotonation: A strong base, such as potassium tert-butoxide or potassium bis(trimethylsilyl)amide (KHMDS), is added to the solution, typically at room temperature or below, to deprotonate the imidazolium salt and form the free carbene.
-
Reaction with Selenium: An excess of elemental selenium powder (black selenium) is added to the solution containing the free carbene. The reaction mixture is stirred at room temperature until the selenium has completely reacted, which is often indicated by a color change.
-
Work-up and Purification: The reaction mixture is filtered to remove any unreacted selenium. The solvent is removed under reduced pressure, and the resulting solid selenourea is purified, typically by recrystallization from a suitable solvent system (e.g., hexane/dichloromethane).
2. ⁷⁷Se NMR Spectroscopy:
-
A solution of the purified NHC-selenium adduct is prepared in a suitable deuterated solvent (e.g., CDCl₃ or acetone-d₆).
-
The ⁷⁷Se NMR spectrum is acquired on a high-field NMR spectrometer. Due to the low natural abundance and lower gyromagnetic ratio of ⁷⁷Se, longer acquisition times may be necessary.
-
The chemical shift is reported in parts per million (ppm) relative to a standard reference, such as dimethyl selenide (Me₂Se).
Visualizing the Concepts
Caption: Logical flow for assessing NHC electronic properties.
Caption: Workflow for TEP determination.
References
A Comparative Guide to Palladium and Nickel Complexes with Adamantyl NHC Ligands in Catalysis
For Researchers, Scientists, and Drug Development Professionals
N-heterocyclic carbenes (NHCs) have emerged as a pivotal class of ligands in organometallic chemistry and catalysis. Their strong σ-donating properties and steric tuneability have led to the development of highly active and stable catalysts. Among the various NHC ligands, those bearing bulky substituents such as adamantyl groups have garnered significant interest due to the enhanced stability they impart to the metal center. This guide provides a comparative overview of the performance of palladium and nickel complexes featuring adamantyl NHC ligands, with a focus on their application in Suzuki-Miyaura cross-coupling reactions. While direct head-to-head comparative studies are limited, this document collates available data to offer insights into their relative performance.
Performance in Suzuki-Miyaura Cross-Coupling
The Suzuki-Miyaura reaction is a cornerstone of modern organic synthesis, enabling the formation of carbon-carbon bonds. Both palladium and nickel complexes with NHC ligands have been successfully employed as catalysts for this transformation. The choice of metal often depends on factors such as cost, reactivity towards specific substrates, and desired functional group tolerance. Nickel, being more earth-abundant and less expensive than palladium, presents an attractive alternative.
Catalytic Activity and Reaction Conditions
The following tables summarize the performance of representative palladium and nickel complexes with adamantyl or other bulky NHC ligands in the Suzuki-Miyaura coupling of various aryl halides with phenylboronic acid. It is important to note that the data is compiled from different studies and direct comparison should be made with caution due to variations in reaction conditions.
Table 1: Performance of a Palladium-Adamantyl-NHC Complex in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 1 | K₃PO₄ | Dioxane | 100 | 12 | 92 |
| 2 | 4-Bromotoluene | 1 | K₃PO₄ | Dioxane | 80 | 6 | 98 |
| 3 | 4-Iodotoluene | 1 | K₂CO₃ | Toluene | RT | 4 | 99 |
| 4 | 2-Chloropyridine | 2 | Cs₂CO₃ | Dioxane | 110 | 24 | 85 |
Data presented is representative and compiled from various sources. Reaction conditions are specific to the cited literature and may not be directly comparable.
Table 2: Performance of a Nickel-Adamantyl-NHC Complex in Suzuki-Miyaura Coupling
| Entry | Aryl Halide | Catalyst Loading (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) |
| 1 | 4-Chlorotoluene | 2 | K₃PO₄ | Toluene | 110 | 24 | 88 |
| 2 | 4-Bromotoluene | 2 | K₂CO₃ | THF | 65 | 18 | 95 |
| 3 | 4-Iodotoluene | 2 | NaOtBu | Dioxane | 80 | 12 | 97 |
| 4 | 2-Chloropyridine | 3 | K₃PO₄ | DMAc | 120 | 36 | 78 |
Data presented is representative and compiled from various sources. Reaction conditions are specific to the cited literature and may not be directly comparable.
From the representative data, it can be observed that both palladium and nickel complexes with bulky NHC ligands are effective catalysts for Suzuki-Miyaura coupling. Palladium complexes often exhibit higher turnover numbers and can operate under milder conditions for more reactive substrates like aryl iodides. Nickel catalysts, while sometimes requiring higher catalyst loadings and temperatures, are particularly noteworthy for their ability to activate less reactive aryl chlorides.
Experimental Protocols
Detailed experimental procedures are crucial for the reproducibility of catalytic results. Below are general protocols for Suzuki-Miyaura cross-coupling reactions using palladium and nickel NHC complexes.
General Procedure for Palladium-Catalyzed Suzuki-Miyaura Coupling
To a dried Schlenk tube under an inert atmosphere (e.g., argon or nitrogen) are added:
-
The aryl halide (1.0 mmol).
-
Phenylboronic acid (1.2 mmol).
-
The base (e.g., K₃PO₄, 2.0 mmol).
-
The palladium-NHC catalyst (0.01-1 mol%).
-
The solvent (e.g., dioxane or toluene, 5 mL).
The reaction mixture is then stirred at the specified temperature for the indicated time. Upon completion, the reaction is cooled to room temperature, diluted with a suitable organic solvent (e.g., ethyl acetate), and filtered through a pad of celite. The filtrate is then concentrated under reduced pressure, and the residue is purified by column chromatography on silica gel to afford the desired biaryl product.
General Procedure for Nickel-Catalyzed Suzuki-Miyaura Coupling
In a glovebox, a vial is charged with:
-
The nickel-NHC precatalyst (0.02-3 mol%).
-
The aryl halide (1.0 mmol).
-
Phenylboronic acid (1.5 mmol).
-
The base (e.g., K₃PO₄, 3.0 mmol).
-
The solvent (e.g., toluene or DMAc, 2 mL).
The vial is sealed and removed from the glovebox. The reaction mixture is stirred vigorously at the specified temperature for the indicated time. After cooling to room temperature, the mixture is diluted with an organic solvent and water. The organic layer is separated, and the aqueous layer is extracted with the organic solvent. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is then purified by flash chromatography.
Visualizing Catalytic Processes
Understanding the underlying mechanisms and workflows is essential for catalyst development and optimization. The following diagrams, generated using Graphviz, illustrate the generalized catalytic cycle for Suzuki-Miyaura coupling and a typical experimental workflow.
Caption: Generalized catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Safety Operating Guide
Navigating the Safe Disposal of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium Chloride: A Comprehensive Guide
For researchers, scientists, and professionals in drug development, the proper handling and disposal of specialized chemical compounds are paramount to ensuring laboratory safety and environmental protection. This guide provides essential, step-by-step procedures for the safe disposal of 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride, a compound that requires careful management due to its potential hazards.
Immediate Safety and Hazard Profile
This compound is classified with several hazard statements, indicating its potential risks upon exposure. Understanding these hazards is the first step in safe handling and disposal.
Hazard and Precautionary Data Summary
| Hazard Statement | Description | Precautionary Statement | Description |
| H302 | Harmful if swallowed | P261 | Avoid breathing dust/fume/gas/mist/vapors/spray. |
| H315 | Causes skin irritation | P264 | Wash skin thoroughly after handling. |
| H319 | Causes serious eye irritation | P270 | Do not eat, drink or smoke when using this product. |
| H335 | May cause respiratory irritation | P271 | Use only outdoors or in a well-ventilated area. |
| P280 | Wear protective gloves/eye protection/face protection. | ||
| P302+P352 | IF ON SKIN: Wash with plenty of soap and water. | ||
| P304+P340 | IF INHALED: Remove person to fresh air and keep comfortable for breathing. | ||
| P305+P351+P338 | IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing. | ||
| P403+P233 | Store in a well-ventilated place. Keep container tightly closed. | ||
| P405 | Store locked up. | ||
| P501 | Dispose of contents/container to an approved waste disposal plant.[1][2] |
This data is compiled from available safety information for this compound and similar imidazolium chloride compounds.
Experimental Workflow for Disposal
The proper disposal of this compound should be approached with a clear and systematic workflow to minimize risks. This involves a sequence of steps from initial handling to final disposal by a certified waste management service.
Caption: Workflow for the safe disposal of this compound.
Detailed Disposal Protocol
This protocol provides a step-by-step methodology for the safe handling and disposal of this compound.
1. Personal Protective Equipment (PPE) Before handling the compound, ensure you are wearing the appropriate personal protective equipment:
-
Gloves: Chemical-resistant gloves (e.g., nitrile).
-
Eye Protection: Safety glasses with side shields or chemical splash goggles.
-
Body Protection: A standard laboratory coat.
2. Spill Management In the event of a spill, follow these procedures:
-
Small Spills: For minor spills, carefully sweep up the solid material.[1][3] Avoid generating dust.[1][3] Place the collected material into a designated, sealed container for hazardous waste.
-
Large Spills: In the case of a significant spill, evacuate the area and contact your institution's Environmental Health and Safety (EHS) office for assistance.
3. Waste Collection
-
Solid Waste: Unused or contaminated solid this compound should be collected in a clearly labeled, sealed container.
-
Contaminated Materials: Any items such as weighing paper, gloves, or pipette tips that are contaminated with the compound should also be placed in the designated hazardous waste container.
-
Solutions: Solutions containing the compound should be collected in a separate, compatible, and clearly labeled liquid hazardous waste container. Do not pour solutions down the drain, as imidazolium-based ionic liquids can be toxic to aquatic life.[1]
4. Waste Container Labeling and Storage
-
Labeling: The waste container must be clearly labeled with "Hazardous Waste" and the full chemical name: "this compound".
-
Storage: Store the sealed waste container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents and acids.[3] The storage area should be secure and accessible only to authorized personnel.
5. Final Disposal
-
Professional Disposal: The ultimate disposal of this compound must be conducted through an approved and licensed hazardous waste disposal company.[1][3]
-
Institutional Procedures: Follow your institution's specific procedures for hazardous waste pickup. This typically involves contacting the EHS office to schedule a collection.
Logical Relationship of Disposal Considerations
The decision-making process for the disposal of this compound is governed by its chemical properties and associated hazards, leading to a clear disposal pathway.
Caption: Logical flow from chemical properties to final disposal action.
By adhering to these procedures, laboratory personnel can ensure the safe and environmentally responsible disposal of this compound, fostering a secure research environment. Always consult your institution's specific safety and disposal guidelines in conjunction with this information.
References
Essential Safety and Logistics for Handling 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride
For researchers, scientists, and drug development professionals, ensuring safe handling and disposal of specialized chemicals is paramount. This guide provides essential, immediate safety and logistical information for 1,3-Di(adamantan-1-yl)-1H-imidazol-3-ium chloride (CAS Number: 131042-78-9), a solid, crystalline imidazolium salt. The following procedures are designed to minimize risk and ensure operational efficiency in a laboratory setting.
Personal Protective Equipment (PPE)
Appropriate personal protective equipment is the first line of defense against potential exposure. While the toxicological properties of this compound have not been thoroughly investigated, it is crucial to handle it with care, as it may cause respiratory irritation.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Usage Notes |
| Eye Protection | Safety Glasses/Goggles | Should be worn at all times in the laboratory to protect against dust particles and accidental splashes. |
| Hand Protection | Chemical-resistant Gloves | Nitrile or neoprene gloves are recommended. Inspect gloves for any signs of degradation or punctures before use. Dispose of contaminated gloves immediately after handling the compound. |
| Body Protection | Laboratory Coat | A standard lab coat should be worn to protect the skin and clothing from potential contamination. |
| Respiratory | Dust Mask/Respirator | Use a dust mask or a NIOSH-approved respirator, especially when handling larger quantities or when there is a potential for dust generation, to prevent inhalation.[1] |
Operational Plan: Step-by-Step Handling Protocol
Adherence to a strict operational protocol is critical to ensure safety and maintain the integrity of the chemical.
-
Preparation : Before handling, ensure that the Safety Data Sheet (SDS) is readily accessible and has been reviewed by all personnel involved.[1] The work area, typically a chemical fume hood, should be clean and uncluttered.
-
Weighing and Transfer :
-
Perform all weighing and transfer operations within a certified chemical fume hood to minimize inhalation exposure.
-
Use a spatula or other appropriate tool to handle the solid chemical. Avoid creating dust.
-
If transferring to a new container, ensure it is properly labeled with the chemical name, CAS number, and any relevant hazard information.
-
-
In Case of a Spill :
-
If a small spill occurs, carefully sweep up the solid material, avoiding dust generation, and place it in a sealed container for disposal.
-
For larger spills, evacuate the area and follow your institution's emergency procedures.
-
-
Personal Hygiene :
-
After handling the chemical and before leaving the laboratory, remove gloves and wash hands thoroughly with soap and water.[1]
-
Do not eat, drink, or smoke in areas where chemicals are handled.
-
Caption: Experimental workflow for handling this compound.
Disposal Plan
Proper disposal of this compound and any contaminated materials is essential to prevent environmental contamination and ensure regulatory compliance.
-
Waste Collection :
-
Collect all waste material, including any spilled chemical and contaminated disposables (e.g., gloves, weigh boats), in a clearly labeled, sealed, and compatible waste container.
-
The label should include the chemical name, "Hazardous Waste," and any other information required by your institution's environmental health and safety (EHS) department.
-
-
Storage of Waste :
-
Store the waste container in a designated hazardous waste accumulation area.
-
Ensure the storage area is well-ventilated and away from incompatible materials.
-
-
Final Disposal :
-
Arrange for the disposal of the hazardous waste through your institution's EHS-approved waste management vendor.
-
Do not dispose of this chemical down the drain or in the regular trash.[1]
-
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
